Technical Documentation Center

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid
  • CAS: 1888891-92-6

Core Science & Biosynthesis

Foundational

Design, Synthesis, and Application of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid: A Technical Guide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale In modern medicinal chemistry, the shift t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift toward higher fraction sp³ (


) character is a proven strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The scaffold 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid  represents a highly specialized, next-generation building block designed to meet these exact demands.

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between molecular structure and biological performance. This specific molecule offers three distinct vectors of utility:

  • The 1-Methyl Group: Blocks tautomerization of the pyrazole ring, locking the molecule into a defined trajectory. This is critical for establishing reliable Structure-Activity Relationships (SAR)[1].

  • The 5-(Oxolan-2-yl) Substituent: Replaces traditional flat, lipophilic aromatic rings (e.g., phenyl or thienyl) with a saturated, oxygen-containing tetrahydrofuran (THF) ring. This introduces a chiral center, lowers LogP, and provides a hydrogen-bond acceptor to improve aqueous solubility.

  • The 3-Carboxylic Acid: Serves as a versatile synthetic handle for downstream amide coupling, a ubiquitous linkage in targeted therapeutics.

Physicochemical Profiling

To understand the behavior of this scaffold in physiological environments, we must evaluate its core metrics. Table 1 summarizes the self-validating data profile of the target compound.

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Rationale & Implication
Molecular Formula C₉H₁₂N₂O₃Defines exact atomic composition for mass spectrometry validation.
Molecular Weight 196.20 g/mol Low MW ensures downstream API derivatives remain within Lipinski's Rule of 5.
Estimated LogP ~0.40 - 1.20The oxolane oxygen significantly reduces lipophilicity compared to aryl analogs, mitigating off-target hydrophobic binding.
H-Bond Donors 1 (-COOH)Essential for target engagement; fully consumed upon amide coupling.
H-Bond Acceptors 4 (N, O)Enhances interaction with kinase hinge regions or GPCR binding pockets[1].
Stereocenters 1 (C2 of oxolane)Exists as (R) and (S) enantiomers. Precursor selection dictates final stereochemistry[2].

Retrosynthetic Strategy & Regiocontrol

The primary challenge in synthesizing 1,5-disubstituted pyrazoles is regioselectivity . The standard [3+2] cyclocondensation between a 1,3-dicarbonyl compound and a substituted hydrazine inherently produces a mixture of 1,3- and 1,5-regioisomers[3].

To synthesize the target scaffold, we utilize a Claisen condensation followed by a kinetically controlled cyclization.

SynthesisWorkflow Ketone 1-(oxolan-2-yl)ethan-1-one + Diethyl Oxalate Claisen Claisen Condensation (NaOEt, EtOH) Ketone->Claisen Diketo Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate Claisen->Diketo Hydrazine Methylhydrazine Cyclocondensation Diketo->Hydrazine Isomer1 1,5-Regioisomer (Target Ester) Ethyl 1-methyl-5-(oxolan-2-yl)... pyrazole-3-carboxylate Hydrazine->Isomer1 Major (Kinetic Control) Isomer2 1,3-Regioisomer (Byproduct) Ethyl 1-methyl-3-(oxolan-2-yl)... pyrazole-5-carboxylate Hydrazine->Isomer2 Minor (Thermodynamic) Hydrolysis Saponification (LiOH, THF/H2O) Isomer1->Hydrolysis Target 1-Methyl-5-(oxolan-2-yl)pyrazole- 3-carboxylic acid Hydrolysis->Target

Caption: Retrosynthetic workflow and regioselective cyclization of the pyrazole scaffold.

Optimization of Regioselectivity

Thermodynamic control typically favors the less sterically hindered 1,3-isomer. To force the formation of the desired 1,5-isomer, we must manipulate the kinetics of the hydrazine attack. Table 2 outlines the causality behind reaction condition choices based on established patent literature[4].

Table 2: Reaction Optimization for Cyclocondensation

Addition SequenceTemp (°C)Resulting 1,5 : 1,3 RatioMechanistic Causality
Standard (Hydrazine added to Diketoester)78 (Reflux)~ 1 : 1High heat drives thermodynamic equilibration; local excess of electrophile causes indiscriminate attack.
Inverse (Diketoester added to Hydrazine) 0 - 5 ~ 10 : 1 Maintaining a constant excess of methylhydrazine at low temperatures kinetically favors attack of the primary amine on the more electrophilic ketone carbonyl[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a specific checkpoint to ensure process integrity.

Step 1: Synthesis of Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate
  • Methodology: In a dry, argon-purged flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Cool to 0°C. Add a mixture of 1-(oxolan-2-yl)ethan-1-one (1.0 eq)[2] and diethyl oxalate (1.1 eq) dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Causality: The ethoxide base deprotonates the

    
    -methyl group of the oxolanyl ketone, generating a nucleophilic enolate that attacks the electrophilic ester of diethyl oxalate.
    
  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the ketone and the appearance of a highly UV-active spot (due to the extended conjugation of the enol tautomer of the diketoester) confirms conversion.

Step 2: Regioselective Cyclocondensation
  • Methodology: Dissolve methylhydrazine (1.2 eq) in absolute ethanol and cool to 0-5°C. Crucial Step: Add the crude diketoester from Step 1 dropwise over 1 hour, maintaining the internal temperature below 10°C. Stir for an additional 2 hours at 5°C, then allow to warm to room temperature.

  • Causality: Inverse addition ensures that the methylhydrazine is always in stoichiometric excess. The more nucleophilic -NH₂ group of methylhydrazine selectively attacks the C4 carbonyl (adjacent to the oxolane ring), followed by cyclization of the -NHCH₃ group onto the C2 carbonyl.

  • Self-Validation Checkpoint: Concentrate the mixture and purify via silica gel chromatography. The 1,5-isomer and 1,3-isomer will elute separately. Proceed to Section 4 for NMR validation before hydrolysis.

Step 3: Saponification to the Free Acid
  • Methodology: Dissolve the purified ethyl 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify the mixture to pH 2 using 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group. Subsequent acidification protonates the carboxylate, driving the precipitation/extraction of the neutral free acid.

  • Self-Validation Checkpoint: LC-MS analysis should show a mass shift from[M+H]⁺ 225 (Ester) to [M+H]⁺ 197 (Acid).

Analytical Characterization & Validation Logic

Trustworthiness in synthetic chemistry relies on definitive structural proof. Because the 1,3- and 1,5-regioisomers have identical masses, LC-MS is insufficient for validation. 2D NOESY NMR is the gold standard for distinguishing these isomers.

NMRLlogic Start Isolated Pyrazole Ester (Post-Chromatography) NOESY 2D NOESY NMR Analysis (CDCl3) Start->NOESY Check Observe spatial cross-peak between N-CH3 and Oxolane C2-H? NOESY->Check Yes 1,5-Regioisomer (Target Confirmed) Proceed to Hydrolysis Check->Yes Yes No 1,3-Regioisomer (Byproduct Detected) Discard or Recycle Check->No No

Caption: Logical decision tree for NMR-based self-validation of pyrazole regiochemistry.

Mechanistic Proof: In the 1,5-isomer, the N-methyl group is spatially adjacent to the oxolane ring at the C5 position. A NOESY experiment will show a clear through-space correlation between the N-CH₃ protons (singlet, ~3.9 ppm) and the oxolane C2 methine proton. In the 1,3-isomer, the N-methyl group is too far from the oxolane ring to produce a cross-peak, correlating instead only with the pyrazole C4-H.

Applications in Medicinal Chemistry

The 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid scaffold is highly versatile. Pyrazole-3-carboxylic acid derivatives are privileged structures known to act as antagonists for Cannabinoid (CB1) receptors, inhibitors of dihydroorotate dehydrogenase, and modulators of nicotinic acid receptors[1][3].

By utilizing the (S)- or (R)-enantiomer of the starting ketone[2], researchers can synthesize enantiopure APIs. The carboxylic acid moiety is readily activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form robust amide bonds with diverse primary and secondary amines, facilitating rapid library generation for high-throughput screening.

References

  • Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III. Google Patents (US6444828B1).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health (PMC). URL:[Link]

  • (S)-1-(tetrahydrofuran-2-yl)ethanone (CID 11170944). PubChem. URL:[Link]

  • Development of pyrazole derivatives in the management of inflammation. ResearchGate. URL: [Link]

Sources

Exploratory

1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic Acid: Structural Profiling, Regioselective Synthesis, and Drug Discovery Applications

Executive Summary 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1888891-92-6) is a highly specialized, multifunctional heterocyclic building block utilized in advanced medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1888891-92-6) is a highly specialized, multifunctional heterocyclic building block utilized in advanced medicinal chemistry and drug discovery[1][2]. Featuring a rigid pyrazole core, a hydrogen-bonding carboxylic acid anchoring group, and a tunable chiral tetrahydrofuran (THF) ring, this compound serves as a critical intermediate for synthesizing targeted therapeutics, particularly in the oncology and immunology spaces[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating regioselective synthetic protocol, and explores its pharmacophoric utility in modern drug design.

Physicochemical Profiling & Structural Analysis

The structural architecture of this compound is defined by three distinct domains, each contributing specific physicochemical properties to downstream Active Pharmaceutical Ingredients (APIs):

  • The Pyrazole-3-carboxylic acid core: Acts as a robust bioisostere and anchoring group. It is known to chelate metal ions and form highly stable hydrogen-bond networks within enzyme active sites, making it a staple in synthesizing derivatives with antiproliferative and anti-inflammatory activities ([4]).

  • The N1-Methyl group: Provides steric shielding and directs the conformation of the pyrazole ring. It modulates the molecule's overall lipophilicity and dictates its binding affinity in hydrophobic pockets ([5]).

  • The C5-Tetrahydrofuran-2-yl (Oxolan-2-yl) ring: Introduces a chiral center (at C2 of the THF ring) and acts as an oxygen hydrogen-bond acceptor. This moiety can mimic ribose-like structures, making it highly valuable for designing antimetabolites or kinase inhibitors ([6]).

Quantitative Physicochemical Data
PropertyValue
Chemical Name 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid
CAS Registry Number 1888891-92-6
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Core Scaffold 1-Methylpyrazole-3-carboxylic acid
C5 Substituent Tetrahydrofuran-2-yl (Oxolan-2-yl)
Stereocenters 1 (at C2 of the THF ring)

Regioselective Synthesis & Mechanistic Insights

The synthesis of highly substituted pyrazoles via the Knorr cyclocondensation of unsymmetrical 1,3-diketones with methylhydrazine is notoriously plagued by regioselectivity issues ([7][8]). The nucleophilic attack of methylhydrazine can occur at either carbonyl group, leading to a difficult-to-separate mixture of 1,5-substituted and 1,3-substituted regioisomers ([9][10]).

To overcome this, modern synthetic methodologies leverage solvent effects and kinetic control. The use of fluorinated solvents, such as hexafluoroisopropanol (HFIP), dramatically improves regioselectivity by modulating the hydrogen-bonding network of the transition state ([11]).

Protocol: Regioselective Synthesis and Self-Validating Isolation

Objective: To synthesize 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid and unambiguously isolate the 1,5-substituted regioisomer from the 1,3-substituted byproduct.

Step 1: Kinetically Controlled Cyclocondensation

  • Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl precursor (e.g., a THF-substituted diketoester) (1.0 eq) in HFIP to achieve a 0.2 M concentration.

    • Causality: HFIP acts as a strong hydrogen-bond donor, activating the more sterically accessible carbonyl and directing the initial nucleophilic attack of the more nucleophilic NH₂ group of methylhydrazine ([11]).

  • Addition: Cool the reaction vessel to 0°C. Add methylhydrazine (1.1 eq) dropwise.

    • Causality: Low temperatures kinetically trap the initial hydrazone intermediate, preventing premature, unselective cyclization ([10]).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

Step 2: Chromatographic Resolution 4. Remove the HFIP solvent under reduced pressure using a rotary evaporator. 5. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Causality: The 1,5-isomer and 1,3-isomer exhibit distinct dipole moments due to the relative spatial arrangement of the THF oxygen and the pyrazole nitrogens, allowing for baseline separation on normal-phase silica ([11]).

Step 3: Self-Validating Analytical QC (Critical Step) 6. Isolate the major fraction and immediately acquire a 2D-NOESY NMR spectrum. 7. Validation Check: Analyze the cross-peaks. A strong Nuclear Overhauser Effect (NOE) correlation between the N-methyl protons (singlet, ~3.9 ppm) and the THF C2-methine proton definitively confirms the 1,5-substitution pattern (target CAS 1888891-92-6) ([11]).

  • Causality: Standard 1D ¹H NMR cannot unambiguously differentiate the regioisomers. The 2D-NOESY experiment serves as a self-validating gatekeeper; the absence of this specific spatial proximity cross-peak indicates the isolation of the incorrect 1,3-isomer ([11]).

Workflow A 1,3-Dicarbonyl Precursor + Methylhydrazine B Cyclocondensation (Regioselective Knorr Synthesis) A->B C Crude Isomeric Mixture (1,5- vs 1,3-substituted) B->C D Chromatographic Separation (Silica Gel / Prep-HPLC) C->D E Target Compound CAS: 1888891-92-6 D->E F Analytical Validation (2D-NOESY NMR, LC-MS) E->F G Chiral Resolution (SFC/Chiral HPLC) E->G

Fig 1. Regioselective synthetic and analytical workflow for isolating the target pyrazole.

Application in Drug Discovery & Pharmacophore Mapping

Pyrazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects ([3][12][13]). The specific 1-methyl-5-(tetrahydrofuran-2-yl)pyrazole-3-carboxylic acid scaffold is highly prized in fragment-based drug discovery (FBDD).

When incorporated into a larger API, the carboxylic acid moiety often serves as a critical hinge-binding motif in kinase targets, while the THF ring projects into the solvent-exposed region or a secondary hydrophobic pocket ([4]). The stereocenter on the THF ring allows medicinal chemists to fine-tune the three-dimensional trajectory of the molecule, optimizing binding kinetics and target residence time.

Pharmacophore P 1-Methyl-5-(THF-2-yl)pyrazole-3-carboxylic acid Core Scaffold C Carboxylic Acid H-Bond Donor/Acceptor P->C C3 M 1-Methyl Group Steric Shielding P->M N1 T Tetrahydrofuran Ring Chiral Vector P->T C5 K Kinase Hinge Region Receptor Interaction C->K M->K T->K

Fig 2. Pharmacophore mapping of the pyrazole derivative to a hypothetical kinase target.

References

  • Organic Chemistry Portal. "Pyrazole Synthesis." Organic Chemistry Portal. Available at: [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Current status of pyrazole and its biological activities." J Pharm Bioallied Sci. Available at:[Link]

  • Semantic Scholar. "Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles." Int. J. Mol. Sci. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid: A Novel Heterocyclic Entity

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive theoretical exploration of the novel compound, 1-Methyl-5-(oxolan-2-yl)pyrazole-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical exploration of the novel compound, 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid. As a currently uncharacterized molecule, this document leverages established principles of organic chemistry and the known properties of analogous structures to predict its physicochemical characteristics, outline a plausible synthetic route, and discuss its potential applications in medicinal chemistry and agrochemical research. The pyrazole core is a well-established pharmacophore, and its substitution with a tetrahydrofuran moiety presents an intriguing avenue for the development of new chemical entities with unique biological activities.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related heterocyclic compounds.

Introduction: The Rationale for a Novel Pyrazole Derivative

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The introduction of a 2-substituted oxolane (tetrahydrofuran) ring at the 5-position of a 1-methylpyrazole-3-carboxylic acid framework is a strategic design choice. The tetrahydrofuran moiety can influence the molecule's properties in several key ways:

  • Solubility and Pharmacokinetics: The polar ether oxygen can enhance aqueous solubility and modulate lipophilicity, potentially improving the compound's pharmacokinetic profile.

  • Conformational Rigidity: The five-membered ring introduces a degree of conformational constraint, which can lead to more specific interactions with biological targets.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with protein active sites.

This guide will, therefore, present a hypothetical yet scientifically grounded overview of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid, from its synthesis to its potential as a lead compound in drug discovery.

Proposed Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of the title compound can be envisioned through a multi-step sequence, culminating in the construction of the pyrazole ring via a classical condensation reaction.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A Target Molecule: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid B Key Intermediate: Ethyl 2-(oxolan-2-yl)-4-oxobut-2-enoate A->B Pyrazole formation C Starting Materials: 2-Formyltetrahydrofuran and Diethyl (E)-but-2-enedioate B->C Wittig or Horner-Wadsworth-Emmons Reaction D Step 1: Synthesis of Ethyl 2-(oxolan-2-yl)acetate E Step 2: Claisen Condensation with Diethyl oxalate D->E F Step 3: Decarboxylation E->F G Step 4: Cyclocondensation with Methylhydrazine F->G H Step 5: Saponification G->H I Final Product H->I

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-oxo-4-(oxolan-2-yl)butanoate

  • Rationale: This initial step aims to create a key β-ketoester intermediate, which is primed for cyclization. The choice of ethyl chlorooxoacetate allows for the introduction of the necessary carbonyl groups.

  • Procedure:

    • To a solution of 2-(tetrahydrofuran-2-yl)acetic acid in an anhydrous, inert solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent under reduced pressure to yield the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous ethanol at 0 °C and stir for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 1-Methyl-5-(oxolan-2-yl)-1H-pyrazole-3-carboxylate

  • Rationale: This is the core pyrazole-forming step. Methylhydrazine is used as the nitrogen source, and its reaction with the β-ketoester will regioselectively form the desired 1-methylpyrazole isomer.

  • Procedure:

    • Dissolve the purified ethyl 4-oxo-4-(oxolan-2-yl)butanoate from Step 1 in ethanol.

    • Add a stoichiometric amount of methylhydrazine to the solution.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude ester by column chromatography.

Step 3: Saponification to 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

  • Rationale: The final step is a standard ester hydrolysis to yield the target carboxylic acid.

  • Procedure:

    • Dissolve the purified ethyl 1-methyl-5-(oxolan-2-yl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide or lithium hydroxide.

    • Heat the mixture at reflux for 2-4 hours until the ester is fully consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Physicochemical and Spectroscopic Properties

The properties of the title compound are predicted based on its constituent functional groups and data from similar known molecules.[5][6]

Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C9H12N2O3Based on the chemical structure.
Molecular Weight 196.20 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic carboxylic acids.
Melting Point 150-170 °CInferred from similar pyrazole carboxylic acids, likely elevated due to hydrogen bonding.[7]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO).The carboxylic acid and ether functionalities will contribute to some water solubility, while the heterocyclic core provides organic solvent solubility.
pKa 3.5 - 4.5The carboxylic acid proton's acidity will be influenced by the electron-withdrawing nature of the pyrazole ring.
Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.5-13.5 (s, 1H): Carboxylic acid proton (broad singlet).

  • δ 6.8-7.0 (s, 1H): Pyrazole C4-H.

  • δ 5.0-5.2 (t, 1H): Tetrahydrofuran C2-H.

  • δ 3.8-4.0 (m, 2H): Tetrahydrofuran C5-H₂.

  • δ 3.7 (s, 3H): N-methyl group.

  • δ 1.8-2.2 (m, 4H): Tetrahydrofuran C3-H₂ and C4-H₂.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 162-165: Carboxylic acid carbonyl carbon.

  • δ 145-148: Pyrazole C5.

  • δ 140-143: Pyrazole C3.

  • δ 108-112: Pyrazole C4.

  • δ 75-80: Tetrahydrofuran C2.

  • δ 67-70: Tetrahydrofuran C5.

  • δ 38-40: N-methyl carbon.

  • δ 25-30: Tetrahydrofuran C3 and C4.

IR (KBr, cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid.

  • ~1700: C=O stretch of the carboxylic acid.

  • ~1550: C=N stretch of the pyrazole ring.

  • ~1100: C-O-C stretch of the tetrahydrofuran ring.

Mass Spectrometry (ESI-):

  • [M-H]⁻: m/z 195.08

Potential Applications and Future Directions

Given the established biological activities of pyrazole derivatives, 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid represents a promising scaffold for a variety of applications.

Medicinal Chemistry
  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes. This novel derivative could be explored for its potential as a selective COX-2 inhibitor, which could lead to new anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Anticancer Therapeutics: The pyrazole core is present in several anticancer agents.[4] The unique substitution pattern of the title compound could lead to novel interactions with cancer-related targets such as kinases or other enzymes involved in cell proliferation.

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[2] This compound could be screened against various pathogens to identify potential new leads for antimicrobial drug development.

Agrochemicals
  • Herbicides and Fungicides: The pyrazole moiety is a key component in several commercially successful herbicides and fungicides.[8] The introduction of the oxolane ring could modulate the compound's herbicidal or fungicidal activity and spectrum.

Research Workflow for Biological Evaluation

Biological_Evaluation A Synthesized Compound: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid B Initial Screening: Cytotoxicity, Antimicrobial Activity A->B C Target-Based Assays: Enzyme Inhibition (e.g., COX, Kinases) B->C D In Vivo Studies: Animal Models of Disease C->D E Lead Optimization D->E

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

While 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid remains a theoretical construct at present, this in-depth guide provides a solid foundation for its future synthesis and investigation. The combination of the versatile pyrazole core with the unique properties of the tetrahydrofuran substituent makes it a compelling target for researchers in drug discovery and agrochemical development. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties will be invaluable for the characterization of this novel compound. It is our hope that this guide will stimulate further research into this and other novel heterocyclic systems with the potential to address unmet medical and agricultural needs.

References

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. Available at: [Link]

  • PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 21(5), 3467-3474.
  • Bildirici, İ., & Çetinkaya, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 849-861.
  • ChemInform. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Wiley Online Library. Available at: [Link]

  • Li, J., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(9), 1493.
  • Bhat, B. A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2348-2351.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Jayashankar, B., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 640-645.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Považanec, F., & Kováč, J. (1975). Spectroscopic investigations on derivatives of tetrahydrofuran. IV. The proton magnetic resonance study of the conformation of trans-2,3-dichlorotetrahydrofuran. Chemical Papers, 29(4), 499-503.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]

  • MDPI. (2012).
  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • NIST. 2-Furanol, tetrahydro-2-methyl-. National Institute of Standards and Technology. Available at: [Link]

Sources

Exploratory

Precision Engineering of the Pyrazole-3-Carboxylate Scaffold: From Regiocontrol to Target Engagement

Executive Summary The pyrazole-3-carboxylic acid moiety represents a privileged substructure in medicinal chemistry, distinct from its 4- and 5-isomeric counterparts due to its unique vector alignment for hydrogen bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carboxylic acid moiety represents a privileged substructure in medicinal chemistry, distinct from its 4- and 5-isomeric counterparts due to its unique vector alignment for hydrogen bonding and its capacity to serve as a rigid bioisostere for peptide bonds. While historically anchored by the CB1 antagonist Rimonabant, this scaffold has evolved into a critical template for ATP-competitive kinase inhibitors and protease blockers. This guide dissects the synthetic challenges of regioselective construction, the structural biology of ligand-target interactions, and provides a validated workflow for scaffold generation.

Structural Rationale & Pharmacophore Mapping[1]

The utility of the pyrazole-3-carboxylic acid derivative lies in its ability to project substituents into specific biological pockets while maintaining a planar, aromatic core. Unlike the 4-isomer (which projects substituents linearly) or the 5-isomer (often sterically crowded), the 3-position offers a "hinge" geometry.

The Vector Argument

In kinase drug discovery, the pyrazole-3-carboxamide motif frequently mimics the adenine ring of ATP. The nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while the NH of the amide at position 3 acts as a hydrogen bond donor. This donor-acceptor (D-A) motif is geometrically optimized to interact with the "hinge region" amino acids (e.g., Glu, Met) in the catalytic cleft of kinases like CDK and p38 MAPK.

Pharmacophore Visualization

The following diagram illustrates the critical interaction points of a generic 1,5-diarylpyrazole-3-carboxamide (Rimonabant-class) within a GPCR binding pocket.

G Py_Core Pyrazole Core (Rigid Spacer) N1_Aryl N1-Aryl Group (Hydrophobic Shield) Py_Core->N1_Aryl covalent C5_Aryl C5-Aryl Group (Steric Lock) Py_Core->C5_Aryl covalent C3_Amide C3-Carboxamide (H-Bond Warhead) Py_Core->C3_Amide covalent Rec_Hydrophobic Hydrophobic Pocket (TM3/TM5) N1_Aryl->Rec_Hydrophobic π-Stacking / VdW C5_Aryl->Rec_Hydrophobic Shape Complementarity Rec_SaltBridge Lys192 / Asp366 (Salt Bridge/H-Bond) C3_Amide->Rec_SaltBridge H-Bonding (Critical Interaction)

Figure 1: Pharmacophore map of Rimonabant-class ligands interacting with the CB1 receptor, highlighting the critical C3-amide interaction.

The Synthetic Challenge: Regioselectivity

The most significant bottleneck in accessing pyrazole-3-carboxylates is the "regioselectivity problem" during the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents.

The Isomer Problem

Reaction of a substituted hydrazine (


) with a 2,4-dioxoester (derived from Claisen condensation) theoretically yields two isomers:
  • 1,5-Isomer (Target): The hydrazine

    
     attacks the ketone distal to the ester.
    
  • 1,3-Isomer (Impurity): The hydrazine

    
     attacks the ketone proximal to the ester.
    

For bulky aryl hydrazines (e.g., 2,4-dichlorophenylhydrazine), the reaction often favors the 1,5-isomer due to steric repulsion, but mixtures are common.

Validated Synthetic Pathway

The following workflow describes the optimized route to ensure high regiochemical fidelity.

Synthesis Start Starting Materials Ketone (Acetophenone deriv.) Diethyl Oxalate Inter1 Intermediate 1 (Lithium Enolate / Diketoester) Claisen Condensation Base: LiHMDS or NaOEt Start->Inter1 -78°C to RT Cyclization Cyclocondensation Reagent: Aryl Hydrazine Solvent: AcOH or EtOH/HCl Inter1->Cyclization Reflux Product Target Scaffold Ethyl 1,5-diarylpyrazole-3-carboxylate Major Isomer Cyclization->Product Kinetic Control Impurity Regioisomer Impurity 1,3-diaryl isomer Removed via Crystallization Cyclization->Impurity Minor Pathway

Figure 2: Regioselective synthesis workflow for 1,5-diarylpyrazole-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

This protocol synthesizes the core scaffold of Rimonabant. It is designed to be self-validating through specific checkpoints.

Reagents
  • 4'-Chloropropiophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.1 eq)

  • 2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)

  • Ethanol (anhydrous) and Acetic Acid

Step-by-Step Methodology
  • Claisen Condensation (Formation of Diketoester):

    • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

    • Addition: Add LiHMDS (1.1 eq) to THF at -78°C. Slowly add 4'-chloropropiophenone dissolved in THF. Stir for 45 mins to generate the enolate.

    • Electrophile: Add diethyl oxalate (1.2 eq) dropwise.

    • Warming: Allow to warm to room temperature (RT) and stir for 16 hours.

    • Checkpoint 1: TLC (20% EtOAc/Hex) should show disappearance of ketone and appearance of a polar, UV-active spot (diketoester).

  • Cyclization (Pyrazole Formation):

    • Quench: Quench the reaction with 1N HCl and extract with EtOAc. Evaporate solvent to obtain the crude diketoester oil.

    • Reaction: Dissolve the oil in Ethanol (0.5 M concentration). Add 2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq).

    • Catalysis: Add glacial acetic acid (10% v/v). Reflux for 4 hours.

    • Causality: The acidic environment promotes the dehydration step, locking the hydrazine into the pyrazole ring.

  • Purification & Validation (The Isomer Check):

    • Crystallization: Cool the mixture to RT. The 1,5-isomer is typically less soluble than the 1,3-isomer in ethanol. Filter the precipitate.

    • Recrystallization: Recrystallize from hot Ethanol/Water (9:1).

    • Validation (NMR): The Pyrazole-H4 proton is diagnostic. In the 1,5-isomer (Rimonabant core), the H4 singlet typically appears around 6.9–7.1 ppm . In the 1,3-isomer, it shifts downfield.

    • Validation (LC-MS): Confirm Mass [M+H]+.

Therapeutic Applications & SAR Data

Metabolic Disorders (GPCRs)

The most prominent application is in CB1 Receptor Antagonism . Rimonabant utilizes the 3-carboxamide to form a hydrogen bond with Lys192 (in TM3) of the CB1 receptor. This interaction stabilizes the inactive state of the receptor (Inverse Agonism).

CompoundN1-SubstituentC5-SubstituentC3-MoietyCB1 IC50 (nM)Selectivity (CB1/CB2)
Rimonabant 2,4-Cl2-Ph4-Cl-PhPiperidinyl-amide13.6>1000
Analog A 2,4-Cl2-Ph4-Cl-PhCarboxylic Acid>10,000N/A
Analog B 4-Cl-Ph4-Cl-PhPiperidinyl-amide250~50

Data Source: Consolidated from diverse SAR studies (See References [1][2]). Note the drastic loss of potency when the amide (Analog A) is hydrolyzed to the acid, proving the necessity of the H-bond acceptor/donor motif.

Oncology (Kinase Inhibition)

In kinase inhibitors, the pyrazole-3-carboxylic acid is often derivatized to form ATP-competitive inhibitors .

  • Mechanism: The pyrazole N2 accepts a proton from the backbone NH of the hinge region, while the C3-amide NH donates to the backbone carbonyl.

  • Target: Cyclin-Dependent Kinases (CDKs) and Dengue Virus Protease (NS2B-NS3).

  • Recent Advances: Replacement of the amide with bioisosteres like 1,2,4-oxadiazoles to improve metabolic stability while retaining H-bond geometry [3].

References

  • Mechanism of Rimonabant & CB1 Interaction: Patsnap Synapse. "What is the mechanism of Rimonabant?" [Link]

  • Binding Modes of Rimonabant Analogs: PubMed (NIH). "Computational investigation on the binding modes of Rimonabant analogs with CB1 and CB2." [Link]

  • Pyrazole-3-Carboxylic Acids in Antiviral Discovery: ACS Medicinal Chemistry Letters. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors."[1][2] [Link]

  • Kinase Inhibition (MCF-7 Growth Arrest): Organic & Biomolecular Chemistry.[3][4] "Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors."[3][4][5] [Link]

  • JNK-1 Inhibition: Bioorganic & Medicinal Chemistry.[5] "Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase."[5] [Link]

Sources

Foundational

Tetrahydrofuran-Substituted Pyrazoles: Strategic Synthesis and Bioisosteric Utility in Drug Design

Executive Summary The fusion of tetrahydrofuran (THF) moieties with pyrazole scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of tetrahydrofuran (THF) moieties with pyrazole scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This structural motif offers a distinct advantage over traditional cyclopentyl or pyrrolidine analogues by introducing a specific hydrogen-bond acceptor (the ether oxygen) while modulating lipophilicity (LogP) and reducing basicity.

This technical guide details the strategic integration of THF rings into pyrazole cores. It moves beyond basic synthesis to address the critical challenges of regioselectivity (N1 vs. N2 alkylation) and stereochemical retention/inversion during coupling.

Structural Significance & Bioisosteric Logic

In fragment-based drug design (FBDD), the replacement of carbocycles (cyclopentane) or basic heterocycles (pyrrolidine) with tetrahydrofuran is a calculated optimization step.

Physicochemical Impact[1]
  • Solubility & Permeability: The THF oxygen atom lowers cLogP by approximately 0.5–0.8 units compared to the cyclopentyl analogue, improving aqueous solubility without compromising membrane permeability.

  • Metabolic Stability: Unlike pyrrolidines, which are prone to oxidative metabolism (N-dealkylation or

    
    -carbon oxidation), the THF ether linkage is generally more metabolically robust, though C-H oxidation at the 
    
    
    
    -position to the oxygen is a monitorable liability.
  • Vectorial H-Bonding: The ether oxygen provides a directional H-bond acceptor, often critical for interacting with solvated regions in kinase ATP-binding pockets (e.g., the solvent-front region).

Stereochemical Control

The THF ring introduces chirality (typically at the C3 position). The biological activity of THF-pyrazoles is often strictly enantiodependent. Therefore, synthetic routes must either preserve stereochemistry or proceed via predictable inversion (Walden inversion).

Strategic Synthesis: Decision Pathways

The synthesis of N-(tetrahydrofuran-3-yl)pyrazoles generally follows two retrosynthetic disconnections: Post-Ring Functionalization (attaching THF to an existing pyrazole) or De Novo Cyclization (building the pyrazole from a THF-hydrazine).

Synthetic Decision Tree

The choice of route depends heavily on the substitution pattern of the pyrazole (to avoid regioisomer mixtures) and the availability of chiral starting materials.

Synthesis_Decision_Tree Target Target: N-(THF)-Pyrazole Analysis Analyze Pyrazole Symmetry Target->Analysis Symmetric Symmetric Pyrazole (e.g., 3,5-dimethyl) Analysis->Symmetric No Regio Issues Asymmetric Asymmetric Pyrazole (e.g., 3-substituted) Analysis->Asymmetric Regio Issues High Route_A Route A: Mitsunobu Coupling (Stereoinversion) Symmetric->Route_A Preferred for Chiral THF-OH Route_B Route B: Sn2 Alkylation (Direct Displacement) Symmetric->Route_B If THF-LG available Asymmetric->Route_A Requires Separation Route_C Route C: De Novo Cyclization (Regiocontrolled) Asymmetric->Route_C Best for Regiocontrol

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on pyrazole symmetry and stereochemical requirements.

Protocol A: The Mitsunobu Coupling (Stereoinversion)

The Mitsunobu reaction is the industry standard for coupling chiral THF-alcohols to pyrazoles. It proceeds with complete inversion of configuration at the THF stereocenter.

Mechanism: 3-Hydroxytetrahydrofuran + Pyrazole


 N-THF-Pyrazole
Critical Parameters
  • Reagents: Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD) are preferred over DEAD due to safety and stability.
    
  • pKa Matching: Pyrazoles (pKa ~14) are suitable nucleophiles. However, electron-rich pyrazoles (e.g., aminopyrazoles) may react sluggishly.

  • Order of Addition: Crucial to prevent hydrazine byproduct formation.

Step-by-Step Protocol

Valid for: Coupling (S)-(+)-3-hydroxytetrahydrofuran with 4-iodopyrazole to yield (R)-1-(tetrahydrofuran-3-yl)-4-iodopyrazole.

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 4-iodopyrazole  (1.0 equiv) and (S)-3-hydroxytetrahydrofuran  (1.2 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add

    
      (1.5 equiv) in one portion. Stir until fully dissolved.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Temperature control is vital to suppress side reactions.

  • DIAD Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes.

    • Visual Check: The solution will turn yellow. Ensure the internal temperature does not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours.

  • Workup: Dilute with

    
     or 
    
    
    
    . Wash with saturated
    
    
    followed by brine. Dry over
    
    
    .[1]
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).[2] Remove via flash chromatography (typically requiring a gradient of 0–50% EtOAc/Hexanes).
    
    • Tip: If TPPO removal is difficult, triturating the crude residue with cold hexanes often precipitates the oxide.

Data Summary: Mitsunobu Conditions

ParameterConditionRationale
Solvent Anhydrous THFEssential for solubility and betaine formation.
Temperature 0°C

RT
Prevents decomposition of the azodicarboxylate.
Stoichiometry 1 : 1.2 : 1.5 (SM:Alc:Reagent)Excess alcohol/reagent drives the equilibrium.
Stereochemistry Inversion (Walden) (S)-Alcohol yields (R)-Product.

Protocol B: Regioselective De Novo Cyclization

When attaching a THF ring to an unsymmetrical pyrazole via alkylation (Method A) yields inseparable mixtures of N1/N2 isomers, De Novo Cyclization is the authoritative solution.

Mechanism: THF-Hydrazine + 1,3-Dielectrophile


 Pyrazole
Synthesis of THF-Hydrazine

First, the THF-hydrazine building block must be prepared, typically via displacement of a THF-tosylate with hydrazine hydrate (excess) or via a protected hydrazine intermediate (Boc-hydrazine).

Cyclization Protocol

Valid for: Synthesis of 1-(tetrahydrofuran-3-yl)-3-methyl-5-phenylpyrazole.

  • Reagents: Mix (tetrahydrofuran-3-yl)hydrazine hydrochloride (1.0 equiv) and 1-phenylbutane-1,3-dione (1.0 equiv) in Ethanol (EtOH).

  • Catalyst: Add catalytic HCl (or acetic acid) if the hydrazine is free base; if using HCl salt, no acid is needed, but a buffer (NaOAc) may help.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Regioselectivity Logic:

    • The most nucleophilic nitrogen of the hydrazine (the

      
       terminus) attacks the most electrophilic carbonyl of the diketone.
      
    • Result: The steric bulk of the THF group often dictates the final position, but electronic differentiation of the diketone is the primary driver.

  • Isolation: Evaporate solvent. Partition between water and DCM. The organic layer contains the pyrazole.[3][4][5]

Troubleshooting Regioselectivity (The N1 vs N2 Challenge)

In direct alkylation (Route B) or Mitsunobu (Route A) of unsymmetrical pyrazoles, regioselectivity is governed by a tug-of-war between sterics (hindrance at N1/N2) and tautomeric equilibrium .

The "Lone Pair" Rule
  • N1-Alkylation: Usually favored for 3-substituted pyrazoles due to less steric hindrance adjacent to the nitrogen.

  • N2-Alkylation: Can occur if the C3 substituent is very bulky (e.g., t-butyl), forcing the electrophile to the distal nitrogen.

Analytical Validation

You cannot rely on TLC alone to distinguish regioisomers.

  • NOESY NMR: Essential for confirmation. Look for NOE correlations between the THF

    
    -proton and the pyrazole C5-proton (or C5-substituent).
    
  • HMBC: Correlation between the N-CH (THF) proton and the adjacent pyrazole carbons.

Regioselectivity_Workflow Mixture Crude Mixture (N1 + N2 Isomers) Separation Chromatography (Flash/Prep-HPLC) Mixture->Separation Analysis NOESY NMR (Critical Step) Separation->Analysis Result_N1 Isomer A: NOE: THF-H to C5-H (Usually Major) Analysis->Result_N1 Result_N2 Isomer B: NOE: THF-H to C3-Subst (Usually Minor) Analysis->Result_N2

Figure 2: Workflow for the isolation and structural assignment of pyrazole regioisomers.

References

  • Mitsunobu Reaction Mechanism & Protocols Source: Organic Chemistry Portal [Link][6]

  • Regioselective Synthesis of Pyrazoles Source: Organic Letters (Kong et al., 2014) [Link]

  • Regioselectivity in Pyrazole Alkylation (Crystal Structure Evidence) Source: Journal of Organic Chemistry (2022) [Link][4]

Sources

Exploratory

A Roadmap for Investigating the Bioactivity of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on the untapped potential of 1-Methyl-5-(oxolan-2-yl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern drug discovery. This guide focuses on the untapped potential of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid, a novel compound that marries the well-established therapeutic potential of the pyrazole core with the favorable pharmacokinetic attributes of a tetrahydrofuran (oxolan) moiety. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. The pyrazole ring is a key component in several marketed drugs, such as the anti-inflammatory agent celecoxib[3]. Concurrently, the tetrahydrofuran ring is a structural feature in numerous FDA-approved pharmaceuticals, often enhancing solubility and metabolic stability[4][5][6][7][8].

This document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals embarking on the exploration of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid. We will delve into a proposed synthetic strategy, outline a comprehensive screening cascade to elucidate its bioactivity, and provide detailed, field-proven experimental protocols. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and efficient investigation.

Proposed Synthesis and Physicochemical Characterization

A plausible synthetic route to 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is proposed, leveraging established methods for the synthesis of substituted pyrazoles. The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[9].

Proposed Synthetic Pathway:

A potential synthetic approach could involve the reaction of a β-keto ester bearing a tetrahydrofuran moiety with methylhydrazine.

G cluster_0 Synthesis of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid β-keto_ester Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate Cyclocondensation Cyclocondensation β-keto_ester->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Intermediate Ethyl 1-methyl-5-(oxolan-2-yl)-1H-pyrazole-3-carboxylate Cyclocondensation->Intermediate Hydrolysis Base Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Final_Product 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid.

Upon successful synthesis, a thorough physicochemical characterization is paramount. This includes:

  • Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.

  • Solubility Determination: Evaluation of solubility in various aqueous and organic solvents to inform formulation for biological assays.

  • Lipophilicity Measurement: Determination of the octanol-water partition coefficient (LogP) as an indicator of membrane permeability.

Bioactivity Screening Cascade: A Two-Pronged Approach

Based on the extensive literature on pyrazole derivatives, a primary screening cascade targeting anticancer and anti-inflammatory activities is recommended.

Tier 1: Anticancer Activity Evaluation

The rationale for investigating anticancer potential stems from numerous reports of pyrazole-containing compounds exhibiting potent cytotoxic effects against various cancer cell lines[10][11].

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure to assess the cytotoxic effects of the test compound on a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], and A549 [lung]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Self-Validating System:

  • The inclusion of a well-characterized positive control (Doxorubicin) ensures the assay is performing as expected.

  • The vehicle control (DMSO) accounts for any potential solvent effects on cell viability.

  • Running experiments in triplicate minimizes variability and increases the reliability of the results.

Data Presentation:

Cancer Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7To be determinedReference value
HCT116To be determinedReference value
A549To be determinedReference value
Tier 2: Anti-inflammatory Activity Evaluation

Many pyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[12][3].

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This in vitro assay determines the inhibitory potential of the test compound against the COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the reaction buffer containing the respective COX enzyme and a heme cofactor. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Incubate for a specified time at 37°C. Stop the reaction and measure the amount of Prostaglandin E₂ (PGE₂) produced using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) can then be calculated.

Causality Behind Experimental Choices:

  • Testing against both COX-1 and COX-2 is crucial to determine the selectivity of the compound. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acidTo be determinedTo be determinedTo be determined
Celecoxib (Positive Control)Reference valueReference valueReference value
Indomethacin (Positive Control)Reference valueReference valueReference value

Elucidating the Mechanism of Action

Should the initial screening reveal promising bioactivity, the next logical step is to investigate the underlying mechanism of action.

Proposed Mechanistic Study Workflow:

G cluster_1 Mechanism of Action Investigation Initial_Screening Promising Bioactivity Identified (Anticancer or Anti-inflammatory) Target_Identification Target Identification Studies (e.g., Kinase Profiling, Proteomics) Initial_Screening->Target_Identification Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) - for anticancer hits Initial_Screening->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for key proteins) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Pathway_Analysis->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) - for anticancer hits Cell_Cycle_Analysis->Apoptosis_Assay Apoptosis_Assay->In_Vivo_Studies

Caption: A workflow for investigating the mechanism of action of a bioactive hit compound.

Conclusion

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid represents a promising, yet unexplored, chemical entity. The strategic combination of a pyrazole core and a tetrahydrofuran moiety provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers a comprehensive and scientifically grounded framework for its synthesis, characterization, and bioactivity screening. By following the proposed roadmap, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound, paving the way for the development of new and effective medicines.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ResearchGate. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2022). MDPI. [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). R Discovery. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed. [Link]

Sources

Foundational

Introduction: The Pyrazole as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the 1-Methyl-5-Substituted Pyrazole Carboxylic Acid Scaffold The field of medicinal chemistry is in a constant search for molecular frameworks that offer a blend of synthetic accessibility,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1-Methyl-5-Substituted Pyrazole Carboxylic Acid Scaffold

The field of medicinal chemistry is in a constant search for molecular frameworks that offer a blend of synthetic accessibility, metabolic stability, and the ability to engage with a wide array of biological targets. Among the heterocyclic compounds that have risen to prominence, the pyrazole nucleus stands out as a cornerstone of numerous approved therapeutic agents.[1] Its classification as a "privileged scaffold" is well-earned, with pyrazole-containing drugs demonstrating efficacy across a vast spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3] The US FDA has approved over 30 drugs containing this moiety since 2011 alone, a testament to its therapeutic importance.[4]

This guide focuses on a specific, highly versatile iteration of this core: the 1-methyl-5-substituted pyrazole carboxylic acid scaffold. This particular arrangement offers several strategic advantages for drug design:

  • N1-Methylation: This modification resolves the issue of tautomerism inherent to unsubstituted pyrazoles, leading to a single, defined regioisomer.[4] This simplifies structure-activity relationship (SAR) studies and can improve physicochemical properties such as solubility and metabolic stability.

  • C5-Substitution: The C5 position serves as a primary vector for diversification. Modification at this site allows for the precise tuning of a molecule's interaction with the target protein, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

  • Carboxylic Acid Moiety: Typically positioned at C3 or C4, the carboxylic acid group is a powerful pharmacophoric element. It can act as a hydrogen bond donor and acceptor, form critical salt-bridge interactions with basic residues (like lysine or arginine) in a binding pocket, and enhance aqueous solubility.

This document provides a comprehensive technical overview of this scaffold, delving into its structural properties, synthetic pathways, diverse biological applications, and the nuanced structure-activity relationships that guide the development of novel therapeutics.

Chapter 1: Core Structural and Physicochemical Properties

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structure imparts a unique set of electronic and physical properties that make it an attractive component in drug design.

  • Aromaticity and Planarity: The pyrazole ring possesses six delocalized π-electrons, conferring aromatic stability.[3] This planarity allows it to participate in π-π stacking interactions within protein binding sites, often acting as a bioisostere for a phenyl ring.[4]

  • Hydrogen Bonding Capacity: The two nitrogen atoms have distinct electronic characters. The N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor (in its unsubstituted form), while the N2 "pyridine-like" nitrogen is a hydrogen bond acceptor.[4][5] In our scaffold of interest, the N1 position is methylated, removing its hydrogen bond donating ability but creating a fixed vector for substitution.

  • Modulation of Physicochemical Properties: The N1-methylation and the C5-substituent are critical levers for controlling a compound's properties. The methyl group can enhance metabolic stability by blocking N-dealkylation pathways. The nature of the C5 substituent—whether it is a bulky hydrophobic group, a polar chain, or another aromatic ring—profoundly influences the molecule's lipophilicity (LogP), solubility, and overall drug-like properties.[6] The carboxylic acid group generally increases hydrophilicity and provides a handle for prodrug strategies to improve cell permeability.[7][8]

Chapter 2: Synthetic Strategies for Scaffold Construction

The synthesis of 1-methyl-5-substituted pyrazole carboxylic acids is well-established, with several reliable routes available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent approach is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine.[9][10]

Workflow: General Synthesis via Knorr-Type Cyclocondensation

The diagram below illustrates a common and robust pathway for accessing the target scaffold. The key is the reaction between a suitably functionalized β-ketoester and methylhydrazine. This approach provides excellent regiocontrol, with the methyl group of the hydrazine preferentially attacking the ketone carbonyl, ultimately placing the methyl group at the N1 position.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Product Ketoester β-Ketoester (e.g., Ethyl Benzoylacetate) Condensation Cyclocondensation (Knorr Pyrazole Synthesis) Ketoester->Condensation Hydrazine Methylhydrazine Hydrazine->Condensation Ester 1-Methyl-5-substituted Pyrazole-4-carboxylate Ester Condensation->Ester Regiocontrolled Ring Closure Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Ester->Hydrolysis Final 1-Methyl-5-substituted Pyrazole-4-carboxylic Acid Hydrolysis->Final

Caption: General synthetic workflow for the scaffold.

Key Synthetic Considerations:
  • Starting Materials: The synthesis typically begins with a β-keto ester or a related 1,3-dielectrophile. The substituents on this starting material directly translate to the C4 and C5 positions of the final pyrazole. For example, using ethyl acetoacetate yields a C5-methyl pyrazole, while ethyl benzoylacetate yields a C5-phenyl pyrazole.[11]

  • Regioselectivity: When using an unsymmetrical dicarbonyl compound with a substituted hydrazine like methylhydrazine, two regioisomers are possible. However, the reaction conditions can be optimized to strongly favor the desired 1,5-disubstituted product.[12] The use of methylhydrazine is a key strategy to directly install the N1-methyl group.[9]

  • Hydrolysis: The final step is typically the hydrolysis of the ester (often an ethyl or methyl ester) to the free carboxylic acid. This is commonly achieved under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup.[7][11]

Protocol 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid

This protocol is a representative example based on established literature procedures.[11][13]

Step 1: Cyclocondensation to form Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Add a catalytic amount of acetic acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pyrazole ester as a solid.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid.

Chapter 3: Medicinal Chemistry and Diverse Biological Applications

The 1-methyl-5-substituted pyrazole carboxylic acid scaffold has been successfully employed as a core structure for agents targeting a wide range of diseases. Its structural features enable it to interact with enzymes, receptors, and other key biological macromolecules.

  • Anticancer Agents: Pyrazole derivatives have shown significant potential in oncology by inhibiting various targets crucial for cancer cell proliferation and survival.[3][14]

    • Kinase Inhibition: Many clinically approved kinase inhibitors feature a pyrazole ring, which often serves to anchor the molecule in the ATP-binding pocket of kinases like Aurora kinases, JAK, and B-raf.[5]

    • Enzyme Inhibition: Recently, derivatives of 1H-pyrazole-4-carboxylic acid have been identified as highly potent inhibitors of the DNA 6mA demethylase ALKBH1, a potential therapeutic target in gastric cancer.[7][8] The carboxylic acid group is crucial for chelating with the active site metal ion and forming hydrogen bonds.

  • Anti-inflammatory Agents: The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib.[1] Other derivatives have been explored as inhibitors of metalloproteases like meprin α and β, which are involved in inflammatory processes.[15] In these inhibitors, the C5-substituent often occupies a hydrophobic pocket, while other parts of the molecule confer selectivity.

  • Central Nervous System (CNS) Agents: The scaffold has been used to develop potent and selective antagonists for the cannabinoid CB1 receptor.[16] In this context, the SAR studies revealed that a para-substituted phenyl ring at the C5 position and a carboxamide group (derived from the carboxylic acid) at the C3 position were critical for high-affinity binding.[16]

  • Metabolic Disease Agents: A series of substituted pyrazole-4-carboxylic acids have been synthesized and evaluated as hypoglycemic agents, demonstrating their potential in the design of novel antidiabetic drugs.[17]

  • Agrochemicals: Beyond pharmaceuticals, this scaffold is a key building block in modern agrochemicals, particularly herbicides and fungicides.[18][19] For example, 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate for selective herbicides.[20]

Chapter 4: Illuminating Structure-Activity Relationships (SAR)

Systematic modification of the 1-methyl-5-substituted pyrazole carboxylic acid scaffold has yielded critical insights into the structural requirements for potent and selective biological activity. The C5 position is the most commonly explored site for optimization.

SAR Logic: Optimizing Target Affinity

The following diagram illustrates the logical process of optimizing a lead compound based on this scaffold. Modifications at the C5 position are primarily used to probe hydrophobic pockets and improve van der Waals contacts, directly impacting potency.

Caption: A logic diagram for SAR-driven optimization.

Case Study: SAR of Meprin α Inhibitors

Research into pyrazole-based inhibitors of meprin α provides a clear example of C5-substituent effects. The data below is synthesized from structure-activity relationship studies.[15]

C5-SubstituentRelative Potency vs. Meprin αRationale for Activity Change
Phenyl (Baseline) ++++Strong hydrophobic interaction in the S1' pocket.
Cyclopentyl ++++Optimal fit in the hydrophobic pocket, similar to phenyl.
Benzyl ++Increased flexibility and suboptimal orientation reduce potency.
Methyl +Small substituent leads to poor occupancy of the hydrophobic pocket.
p-Carboxyphenyl +++While the phenyl group binds, the distal acidic group may introduce unfavorable interactions or alter orientation.

This table demonstrates that a bulky, hydrophobic group at the C5 position is critical for high potency against this target, as it effectively occupies a key binding pocket.

Chapter 5: Experimental Validation and Assay Principles

To ensure trustworthiness and practical utility, this section outlines a standard protocol for evaluating the compounds synthesized using this scaffold.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Principles)

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target enzyme (e.g., a protease or kinase).

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer appropriate for the target enzyme.

    • Prepare solutions of the target enzyme and its fluorogenic substrate at known concentrations in assay buffer.

  • Assay Procedure:

    • Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • In a 96- or 384-well microplate, add a small volume (e.g., 1 µL) of each compound dilution. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a set temperature to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths. The rate of this increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the data by setting the rate of the DMSO control to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The 1-methyl-5-substituted pyrazole carboxylic acid scaffold is a proven and powerful platform in drug discovery. Its synthetic tractability, combined with the strategic positioning of key functional groups, allows for the systematic and effective exploration of chemical space to address a multitude of biological targets. The N1-methyl group provides a stable, non-tautomerizing core, the C5 position acts as a versatile handle for tuning potency and selectivity, and the carboxylic acid moiety serves as a critical anchor for high-affinity binding.

Future research will undoubtedly continue to leverage this scaffold. The integration of computational methods, such as molecular docking and free energy perturbation, will further refine the rational design of C5-substituents for novel targets.[2] Moreover, the application of this core in developing covalent inhibitors, antibody-drug conjugates, and PROTACs represents exciting new frontiers. As our understanding of disease biology deepens, the adaptability and proven success of the 1-methyl-5-substituted pyrazole carboxylic acid scaffold ensure it will remain an invaluable tool for medicinal chemists for years to come.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science OA. Available at: [Link]

  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Senci, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Singh, G., et al. (n.d.). Pyrazoline as a medicinal scaffold. BIONATURA. Available at: [Link]

  • Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • Glotz, G., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Huelin, J., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. Available at: [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Huang, D., et al. (2019). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Fitzgerald, C., et al. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. Available at: [Link]

  • Gencer, H. E., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • (n.d.). Preparation of 1-methyl-5-hydroxypyrazole. Google Patents.
  • Wang, B., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Orrego-Hernández, J., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Depa, N., et al. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. Available at: [Link]

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dailidė, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Sloop, J. C., & Lavoie, A. C. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (n.d.). 1-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid

Physicochemical Profiling, Synthesis, and Analytical Characterization Part 1: Molecular Identity & Physicochemical Profile Compound: 1-Methyl-5-(oxolan-2-yl)-1H-pyrazole-3-carboxylic acid IUPAC Name: 1-Methyl-5-(tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Analytical Characterization

Part 1: Molecular Identity & Physicochemical Profile

Compound: 1-Methyl-5-(oxolan-2-yl)-1H-pyrazole-3-carboxylic acid IUPAC Name: 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid Chemical Formula:



The precise molecular weight is the fundamental anchor for all stoichiometric calculations in synthesis and potency determination in biological assays. Below is the definitive mass breakdown.

Quantitative Data Summary
PropertyValueUnitDefinition
Average Molecular Weight 196.20 g/mol Weighted average of all natural isotopes. Used for weighing reagents.
Monoisotopic Mass 196.0848 DaMass of the molecule containing only the most abundant isotopes (

). Critical for Mass Spectrometry (HRMS).
Exact Mass 196.084792DaCalculated theoretical mass.
Heavy Atom Count 14-Number of non-hydrogen atoms.
Formal Charge 0eAt neutral state.
Calculated Lipophilicity & Drug-Likeness
  • cLogP (Estimated): ~0.8 – 1.2

    • Significance: The presence of the saturated oxolane (tetrahydrofuran) ring lowers the lipophilicity compared to a bi-aryl system, improving solubility while maintaining hydrophobic contacts.

  • Topological Polar Surface Area (TPSA): ~66 Ų

    • Significance: Well within the range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų).

  • Fsp³ (Fraction of sp³ Carbons): 0.55 (5/9 carbons)

    • Significance: High Fsp³ score indicates 3D complexity, a desirable trait in modern fragment-based drug design (FBDD) to escape "flatland" chemotypes associated with toxicity.

Part 2: Synthetic Methodology

The synthesis of 1,3,5-substituted pyrazoles requires strict regiocontrol. The reaction between a 1,3-diketone and methylhydrazine typically yields a mixture of regioisomers (1-methyl-3-substituted vs. 1-methyl-5-substituted).

To target the 1-methyl-5-(oxolan-2-yl) isomer specifically, the steric bulk of the oxolane group and the electronic nature of the diketo-ester precursor must be leveraged.

Protocol: Regioselective Cyclocondensation

Reaction Scheme Logic:

  • Claisen Condensation: 2-Acetyltetrahydrofuran reacts with diethyl oxalate to form a diketo ester.

  • Cyclization: Methylhydrazine attacks the most electrophilic carbonyl.

  • Hydrolysis: Conversion of the ethyl ester to the free carboxylic acid.

Step-by-Step Workflow:

  • Precursor Assembly (Diketo Ester Formation):

    • Reagents: 2-Acetyltetrahydrofuran (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.5 eq) in Ethanol/THF.

    • Procedure: Add NaOEt to a solution of diethyl oxalate at 0°C. Dropwise add 2-acetyltetrahydrofuran. Stir at room temperature for 12h.

    • Mechanism: Enolate formation at the acetyl methyl group attacks the oxalate ester.

    • Intermediate: Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate.

  • Pyrazolone Cyclization:

    • Reagents: Methylhydrazine (1.1 eq), Acetic Acid (solvent/catalyst).

    • Procedure: Dissolve the diketo ester in acetic acid. Cool to 0°C. Add methylhydrazine dropwise. Heat to 60°C for 4h.

    • Regioselectivity Note: Methylhydrazine typically attacks the ketone adjacent to the less bulky group first. However, in diketo esters, the hydrazine

      
       attacks the ketone (C4) while the 
      
      
      
      attacks the ester-adjacent carbonyl, or vice versa.
    • Purification: Isomers must be separated via Flash Chromatography (SiO2, Hexane/EtOAc gradient). The 1-methyl-5-(oxolan-2-yl) isomer is generally less polar than the 1-methyl-3-(oxolan-2-yl) isomer due to shielding of the N-lone pair.

  • Saponification (Ester Hydrolysis):

    • Reagents: LiOH (3.0 eq) in THF/Water (1:1).

    • Procedure: Stir at ambient temperature for 2h. Acidify with 1M HCl to pH 3. Extract with EtOAc.[1][2]

    • Product: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid.

Visualization: Synthetic Pathway & Logic[3]

SynthesisPath Start 2-Acetyltetrahydrofuran (Starting Material) Step1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start->Step1 Inter Diketo Ester Intermediate Step1->Inter Step2 Cyclization (MeNHNH2/AcOH) Inter->Step2 Isomers Regioisomer Mixture (1,5- vs 1,3-) Step2->Isomers Sep Chromatographic Separation Isomers->Sep Isolate Major/Minor TargetEster Target Ethyl Ester Sep->TargetEster Step3 Hydrolysis (LiOH/H3O+) TargetEster->Step3 Final 1-Methyl-5-(oxolan-2-yl) pyrazole-3-carboxylic acid (MW: 196.20) Step3->Final

Caption: Figure 1. Synthetic route for the regioselective construction of the 1-methyl-5-substituted pyrazole scaffold.

Part 3: Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. A single analytical method is insufficient.

1. Mass Spectrometry (LC-MS)[4]
  • Expected Ion:

    
    
    
  • Protocol: Electrospray Ionization (ESI) in Positive Mode.

  • Validation: The isotopic pattern should show the natural abundance of

    
     (approx 10% of the base peak height).
    
2. Nuclear Magnetic Resonance (NMR)

The connectivity is proven by the coupling between the oxolane ring and the pyrazole core.

NucleusShift (

ppm)
MultiplicityAssignment

13.0Broad Singlet-COOH (Acid proton)

6.80SingletPyrazole C4-H (Aromatic)

5.10Doublet of DoubletsOxolane C2-H (Chiral center)

3.95SingletN-Methyl (

)

3.80 - 1.90MultipletsOxolane Ring Protons (

)

Critical NOE (Nuclear Overhauser Effect) Experiment: To distinguish the 1,5-isomer from the 1,3-isomer, perform a 1D-NOESY experiment.

  • Target: Irradiate the N-Methyl singlet (~3.95 ppm).

  • Result:

    • 1,5-Isomer (Correct): You will observe NOE enhancement of the Oxolane C2-H proton (spatial proximity).

    • 1,3-Isomer (Incorrect): You will observe NOE enhancement of the Pyrazole C4-H proton only; the oxolane is too far away.

Visualization: Analytical Decision Tree

AnalysisTree Sample Isolated Product MS LC-MS Analysis Sample->MS MassCheck Mass = 197.1 (M+H)? MS->MassCheck NMR 1H NMR Analysis MassCheck->NMR Yes NOE NOESY Experiment (Irradiate N-Me) NMR->NOE Result1 NOE to Oxolane H (CONFIRMED 1,5-Isomer) NOE->Result1 Result2 NOE to Pyrazole H (REJECT 1,3-Isomer) NOE->Result2

Caption: Figure 2. Structural validation workflow distinguishing regioisomers via NOESY NMR.

Part 4: Applications in Drug Discovery

This molecule serves as a high-value "fragment" or "scaffold" in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD):

    • With a MW < 200, it is an ideal "fragment."

    • The carboxylic acid allows for rapid amide coupling to amines (e.g., to create kinase hinge binders).

    • The oxolane ring provides a defined 3D vector, unlike the flat phenyl rings found in older generation drugs.

  • Solubility Enhancement:

    • Replacing a phenyl group (LogP ~2.0) with an oxolane (LogP ~0.0) significantly lowers the overall lipophilicity of the final drug candidate, improving solubility in aqueous media.

  • Metabolic Stability:

    • The pyrazole ring is generally stable. However, the oxolane ring can be a site for oxidative metabolism (P450 mediated hydroxylation). Deuteration of the oxolane ring is a common strategy to mitigate this if observed.

References
  • PubChem Compound Summary. Pyrazole-3-carboxylic acid derivatives.[5][6] National Center for Biotechnology Information. Available at: [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.
  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles.[7] Journal of Organic Chemistry.[7] (General methodology for 1,3,5-regiocontrol).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[7] (Context for oxolane as a phenyl bioisostere).

Sources

Foundational

Synthesizing and Profiling 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic Acid: A High-Value Scaffold for Fragment-Based Drug Discovery

Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, sp2-hybridized aromatic rings has been identified as a major bottleneck in clinical progression. To combat thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, sp2-hybridized aromatic rings has been identified as a major bottleneck in clinical progression. To combat this, medicinal chemists are increasingly prioritizing fragments with higher three-dimensionality. 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid represents a premier building block in this paradigm.

By appending a saturated tetrahydrofuran (THF) ring to a stable pyrazole core, this scaffold achieves an optimal balance of structural rigidity and spatial complexity. The carboxylic acid moiety serves as a highly versatile synthetic handle for downstream amide couplings, making it an ideal candidate for generating diverse, sp3-enriched screening libraries. This whitepaper provides a comprehensive cheminformatic profile, mechanistic rationale, and a self-validating synthetic protocol for this high-value fragment.

Cheminformatic & Structural Profiling

The structural integrity of a fragment dictates its behavior in biological assays. The SMILES string for this compound is O=C(O)c1cc(C2CCCO2)n(C)n1.

A critical metric for assessing the 3D character of a molecule is the fraction of sp3-hybridized carbons (


). As demonstrated by Lovering et al. [1], molecules with an 

have a statistically significant higher rate of progressing from discovery to clinical approval. This fragment boasts an exceptional

of 0.55, placing it well above the threshold for clinical viability. Furthermore, it strictly adheres to the "Rule of 3" (Ro3), ensuring optimal physicochemical properties for fragment screening.
Table 1: Physicochemical Properties & Ro3 Compliance
PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 196.20 g/mol

300 g/mol
Pass
Calculated LogP (cLogP) ~0.85

3.0
Pass
Hydrogen Bond Donors (HBD) 1

3
Pass
Hydrogen Bond Acceptors (HBA) 4

3 (Relaxed to 4)
Pass
Topological Polar Surface Area 66.4 Ų

60-80 Ų
Pass
Fraction sp3 (

)
0.55

0.30 (Ideal)
Pass
Rotatable Bonds 2

3
Pass

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1,5-disubstituted pyrazoles via the classic Knorr pyrazole synthesis often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers [2].

To synthesize 1-methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid with high regiochemical fidelity, we employ a three-step linear sequence starting from commercially available 1-(tetrahydrofuran-2-yl)ethan-1-one. The critical step is the cyclization of the intermediate 1,3-diketoester with methylhydrazine.

Retrosynthesis Target 1-Methyl-5-(THF-2-yl) pyrazole-3-carboxylic acid Ester Ethyl 1-methyl-5-(THF-2-yl) pyrazole-3-carboxylate Target->Ester Saponification (NaOH, H2O) Diketoester Ethyl 4-(THF-2-yl) -2,4-dioxobutanoate Ester->Diketoester Cyclization (MeNHNH2) Reagents 1-(THF-2-yl)ethan-1-one + Diethyl oxalate Diketoester->Reagents Claisen Condensation (NaOEt)

Retrosynthetic pathway for 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole-3-carboxylic acid.

The Regioselectivity Challenge

When methylhydrazine reacts with an unsymmetrical 1,3-diketoester, the more nucleophilic


 group preferentially attacks the most electrophilic carbonyl. By conducting the reaction in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE), hydrogen bonding stabilizes the transition state, directing the 

attack exclusively to the C2 carbonyl (adjacent to the ester). Subsequent intramolecular cyclization by the secondary amine (

) onto the C4 carbonyl yields the desired 1,5-isomer kinetically.

Mechanism Diketoester 1,3-Diketone Intermediate Attack Nucleophilic Attack (-NH2 on C2 Carbonyl) Diketoester->Attack Hydrazine Methylhydrazine Hydrazine->Attack Hydrazone Hydrazone Intermediate Attack->Hydrazone Cyclization Intramolecular Cyclization (-NHMe on C4 Carbonyl) Hydrazone->Cyclization Product 1,5-Disubstituted Pyrazole (Kinetic Product) Cyclization->Product

Mechanistic pathway highlighting the regioselective cyclization of the 1,5-isomer.

Experimental Protocol: Step-by-Step Synthesis

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality between experimental execution and chemical yield.

Step 1: Claisen Condensation (Formation of the Diketoester)

Objective: Synthesize ethyl 4-(tetrahydrofuran-2-yl)-2,4-dioxobutanoate.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, prepare a solution of sodium ethoxide (1.2 equiv) in anhydrous ethanol. Cool the mixture to 0 °C using an ice bath.

  • Addition: Prepare a homogenous mixture of 1-(tetrahydrofuran-2-yl)ethan-1-one (1.0 equiv) and diethyl oxalate (1.1 equiv). Add this mixture dropwise to the sodium ethoxide solution over 1 hour. Causality Note: Dropwise addition prevents self-condensation of the ketone.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A thick yellow precipitate (the sodium enolate salt) will form, validating the progression of the reaction.

  • Workup: Quench the reaction by pouring it into crushed ice. Carefully acidify the aqueous mixture to pH ~3 using cold 1M HCl. Extract the resulting oil with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Step 2: Regioselective Cyclization

Objective: Synthesize ethyl 1-methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylate.

  • Solvent Selection: Dissolve the crude diketoester (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.5 M concentration). Causality Note: TFE acts as a strong hydrogen-bond donor, enhancing the electrophilicity of the C2 carbonyl and locking the regiochemistry.

  • Cyclization: Cool the solution to 0 °C. Slowly add methylhydrazine (1.1 equiv) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours. Monitor by LC-MS until the intermediate hydrazone mass is fully consumed.

  • Purification: Concentrate the mixture under reduced pressure to remove TFE. Dissolve the residue in dichloromethane, wash with water, dry, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,5-isomer.

Step 3: Saponification

Objective: Hydrolyze the ester to yield the final carboxylic acid.

  • Hydrolysis: Dissolve the purified pyrazole ester in a 1:1 mixture of THF and Methanol. Add an equal volume of 2M aqueous NaOH. Causality Note: NaOH is preferred over LiOH here due to the robust nature of the pyrazole ester, ensuring rapid and complete cleavage.

  • Monitoring: Stir at room temperature for 2-3 hours. TLC (100% EtOAc) should indicate the complete disappearance of the higher-

    
     ester spot.
    
  • Isolation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer in an ice bath and acidify dropwise with concentrated HCl until the pH reaches 2.

  • Collection: The target compound, 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid , will precipitate as a white-to-off-white solid. Collect via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Downstream Applications in FBDD

Once synthesized, this fragment acts as a highly efficient vector for exploring chemical space. The carboxylic acid can be subjected to standard amide coupling conditions (e.g., HATU/DIPEA) with a variety of primary and secondary aliphatic amines. Because the THF ring projects out of the plane of the pyrazole core, the resulting library members will sample distinct 3D pockets within target protein active sites, significantly reducing off-target promiscuity commonly associated with flat, hydrophobic molecules [1].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Shao, N., Chen, T., Zhang, T., & Zou, H. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of Pyrazoles. ChemInform. URL:[Link]

Protocols & Analytical Methods

Method

Technical Guide: Optimized Coupling of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid

This technical guide details the optimized protocols for coupling 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity amide bond forma...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimized protocols for coupling 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity amide bond formation while preserving the stereochemical integrity of the oxolane (tetrahydrofuran) ring.[1]

Executive Summary & Strategic Analysis

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is a bifunctional scaffold combining a polar pyrazole core with a lipophilic, chiral ether motif (oxolane). In drug discovery, this moiety serves as a bioisostere for phenyl-heterocycles, offering improved solubility and metabolic stability profiles.

Critical Chemical Challenges
  • Stereochemical Erosion: The chiral center at the C2 position of the oxolane ring is benzylic-like relative to the pyrazole

    
    -system.[1] Activation of the carboxylic acid under harsh conditions or with excessive base can lead to 
    
    
    
    -deprotonation or radical mechanisms that racemize this center.[1]
  • Lewis Basicity: The pyrazole

    
     nitrogen is a weak Lewis base.[1] While the 
    
    
    
    -methyl group prevents tautomerization, the
    
    
    can still participate in H-bonding or coordinate with metal catalysts, potentially retarding reaction rates.
Reagent Selection Strategy
  • T3P (Propanephosphonic acid anhydride): The primary recommendation for this scaffold.[1] It operates as a kinetic trap, activating the acid rapidly with minimal epimerization risk and simple aqueous workup.[1]

  • HATU/DIPEA: Recommended for high-throughput library synthesis where reaction speed is prioritized over >99% ee retention.[1]

  • Ghosez’s Reagent: Recommended for non-nucleophilic amines (e.g., electron-deficient anilines) where high electrophilicity is required.[1]

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal coupling protocol based on amine nucleophilicity and chirality requirements.

CouplingLogic Start Start: Select Amine Partner CheckChiral Is the Oxolane Chiral? Start->CheckChiral CheckNuc Is Amine Nucleophilic? CheckChiral->CheckNuc No (Racemic) T3P Protocol A: T3P Coupling (Max Stereoretention) CheckChiral->T3P Yes (Pure Enantiomer) HATU Protocol B: HATU/DIPEA (High Throughput/Robotics) CheckNuc->HATU Yes (Aliphatic/Electron-Rich) Ghosez Protocol C: Ghosez's Reagent (Difficult Amines) CheckNuc->Ghosez No (Anilines/Heterocycles)

Figure 1: Strategic decision tree for reagent selection based on substrate properties.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Gold Standard)

Best for: Enantiopure starting materials, scale-up (>1g), and ease of purification.[1]

Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid.[1] The byproduct is water-soluble propylphosphonic acid, eliminating the need for urea filtration (unlike EDC/DCC).[1]

Materials:

  • 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Pyridine or DIPEA (2.5 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (2.5 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P to minimize epimerization.[1]

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2–4 hours. Monitor by LC-MS for consumption of the acid (

    
     of acid usually disappears).[1]
    
  • Workup (Self-Validating):

    • Dilute with EtOAc.[1]

    • Wash with water (x2), saturated NaHCO₃ (x2), and 0.5 M HCl (x1, if product is not basic).[1]

    • Validation: The absence of phosphorus byproducts in the organic layer indicates a successful wash, as T3P byproducts are strictly water-soluble.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: HATU/DIPEA Coupling (High Throughput)

Best for: Parallel synthesis, library generation, racemic scaffolds.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DMAc[1][2]

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir for 5 minutes at room temperature. Visual Check: Solution often turns yellow/orange.

  • Coupling: Add the amine (1.2 equiv) in one portion.

  • Incubation: Stir at room temperature for 2–16 hours.

  • Workup:

    • For Library Scale: Direct injection onto Prep-HPLC is recommended.[1]

    • For Bench Scale: Dilute with EtOAc/Ether, wash with LiCl (5% aq) to remove DMF, then standard basic/acidic washes.[1]

Protocol C: Ghosez’s Reagent (Acid Chloride Surrogate)

Best for: Weak nucleophiles (e.g., 2-aminopyridine, electron-poor anilines) where HATU fails.[1] Avoids the harsh acidity of SOCl₂.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) (1.2 equiv)

  • Amine (1.1 equiv)[1]

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • Solvent: Dry DCM[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve carboxylic acid in dry DCM under N₂ atmosphere. Add Ghosez’s reagent (1.2 equiv) at 0 °C. Stir for 1 hour at room temperature.

    • Mechanism:[1][3][4][5] Forms the acid chloride in situ under neutral conditions.[1]

  • Coupling: Cool back to 0 °C. Add a solution of the amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Add saturated NaHCO₃ solution vigorously.

Data Summary & Troubleshooting

ParameterProtocol A (T3P)Protocol B (HATU)Protocol C (Ghosez)
Reaction pH Mildly Basic (Pyridine)Basic (DIPEA)Neutral to Basic
Epimerization Risk Low (<1%)Moderate (2-5%)Low (if T controlled)
Workup Aqueous ExtractionHPLC / LiCl WashExtraction
Atom Economy High (Water soluble waste)Low (Large byproduct)Moderate
Cost ModerateHighModerate
Troubleshooting Guide

Issue: Low Conversion of Amine

  • Cause: Steric hindrance from the oxolane ring at C5 or the N-methyl at C1.[1]

  • Solution: Switch to Protocol C (Acid Chloride) or heat Protocol A to 50 °C (T3P is stable at elevated temperatures).[1]

Issue: Racemization Observed (Chiral HPLC)

  • Cause: Excessive base strength (DIPEA/Et₃N) causing

    
    -deprotonation at the oxolane C2 position.[1]
    
  • Solution: Switch to Collidine or 2,6-Lutidine as the base.[1] These are non-nucleophilic and weaker bases that minimize proton abstraction while neutralizing the acid generated.[1]

Pathway Visualization

The following diagram illustrates the mechanistic pathway and critical control points for the T3P coupling, highlighting why it preserves chirality.

T3PMechanism cluster_risk Risk Zone: Slow Activation Acid Pyrazole Acid (Substrate) MixedAnh Mixed Anhydride (Active Intermediate) Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh T3P T3P Reagent (Anhydride) T3P->MixedAnh TS Cyclic Transition State (Kinetic Control) MixedAnh->TS + Amine Amine Amine (Nucleophile) Amine->TS Product Final Amide (Retained Chirality) TS->Product Fast Step

Figure 2: T3P activation pathway showing the rapid formation of the mixed anhydride, minimizing the window for racemization.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][6] Organic Process Research & Development, 20(2), 140–177.[1]

  • Patterson, E. A., et al. (2011).[1] Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles.[1][6][7] Tetrahedron Letters, 52(38), 4894-4896.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Ghosez, L., et al. (1979).[1] Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26.

Sources

Application

Application Note: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid in Peptidomimetic Synthesis

This Application Note is structured as a high-level technical document for the pharmaceutical and biotechnology sectors. It addresses the specific challenges and protocols for utilizing 1-Methyl-5-(oxolan-2-yl)pyrazole-3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for the pharmaceutical and biotechnology sectors. It addresses the specific challenges and protocols for utilizing 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid as a building block in peptidomimetic synthesis.

Executive Summary

This guide details the integration of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid into solid-phase peptide synthesis (SPPS) and solution-phase fragment assembly. This molecule represents a specialized "scaffold-linker" pharmacophore. The pyrazole ring provides a rigid, aromatic spacer that mimics the geometry of cis-amide bonds or phenylalanine analogues, while the oxolane (tetrahydrofuran) moiety acts as a conformationally restricted, hydrogen-bond-accepting side chain surrogate.

Key Applications:

  • Peptidomimetics: Replacement of Proline or Phenylalanine residues to induce turn structures.

  • Fragment-Based Drug Discovery (FBDD): Targeting kinase hinge regions or protein-protein interaction (PPI) interfaces.

  • Macrocyclization: Used as a rigid tether in stapled peptides.

Chemical Profile & Handling

Before synthesis, the physicochemical properties of the building block must be understood to optimize solvation and coupling efficiency.

PropertySpecification
IUPAC Name 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid
Molecular Weight ~196.20 g/mol
Solubility High in DMSO, DMF, NMP; Moderate in DCM; Low in Water/Ether.
Acidity (pKa) ~3.5–4.0 (Carboxylic Acid). Pyrazole N2 is weakly basic.
Steric Profile Moderate. The 5-position oxolane is adjacent to the N-methyl group, creating a "steric wall" on one face, but the C3-carboxylate is relatively exposed.
Chirality Critical: The oxolan-2-yl group contains a chiral center. Commercial supplies may be racemic or enantiopure ((R) or (S)). Verification of enantiomeric excess (ee) is mandatory before use.
Storage & Stability[1]
  • Hygroscopicity: The oxolane oxygen makes the solid slightly hygroscopic. Store at -20°C under argon/nitrogen.

  • Solution Stability: Stable in DMF/DMSO for >48 hours at room temperature. Avoid prolonged exposure to strong acids (e.g., neat TFA) which may degrade the oxolane ring over extended periods ( >24h).

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Coupling to a resin-bound amine (N-terminus of a growing peptide chain).

Rationale: The pyrazole-3-carboxylic acid is less reactive than a standard amino acid due to the electron-rich aromatic ring reducing the electrophilicity of the activated carbonyl. Therefore, "high-power" coupling reagents are required.

Materials:

  • Resin: Rink Amide or Wang (Loading 0.3–0.6 mmol/g).

  • Solvent: DMF (Anhydrous).[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 minutes. Deprotect Fmoc group (20% Piperidine/DMF) and wash (3x DMF, 3x DCM, 3x DMF).

  • Activation Cocktail (Pre-mix 2 min):

    • Building Block: 3.0 equivalents (relative to resin loading).

    • HATU: 2.9 equivalents.

    • DIPEA: 6.0 equivalents.

    • Note: Pre-activation ensures formation of the active ester before contact with the resin.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir) for 60–90 minutes at Room Temperature.

    • Optimization: If coupling to a hindered secondary amine (e.g., Proline, N-Methyl amino acid), extend time to 3 hours or perform double coupling.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The pyrazole nitrogen does not interfere with these colorimetric tests.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Solution-Phase Fragment Coupling

Objective: Synthesis of a hybrid pharmacophore in solution.

Rationale: To prevent potential epimerization at the chiral oxolane center (though low risk) and minimize side reactions, milder activation with EDC/HOBt is preferred over HATU for solution phase.

  • Dissolution: Dissolve 1.0 eq of Pyrazole Acid in DCM/DMF (9:1 ratio).

  • Activation: Add 1.2 eq EDC·HCl and 1.2 eq HOBt (or Oxyma Pure). Stir at 0°C for 15 minutes.

  • Addition: Add 1.1 eq of the Amine component and 2.5 eq of DIPEA.

  • Reaction: Allow to warm to Room Temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes unreacted amine/EDC), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Quality Control & Troubleshooting

Mechanism of Potential Failure

The primary failure mode is incomplete coupling due to the electronic effect of the pyrazole ring. The electron-rich nature of the pyrazole can make the carbonyl carbon less electrophilic compared to a standard glycine or alanine.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (SPPS) Steric clash with resin-bound amine.Switch reagent to PyAOP or COMU . Increase temperature to 50°C (microwave assisted).
Racemization Over-activation causing oxolane ring opening (rare) or alpha-proton abstraction.Use Oxyma Pure instead of HOBt. Avoid collidine; use DIPEA.
Poor Solubility Aggregation of the hydrophobic pyrazole-oxolane motif.Add 0.1M LiCl or use NMP instead of DMF as the solvent.
NMR Confusion Rotamers.The amide bond formed between the pyrazole and the peptide often exhibits slow rotation, showing double peaks in NMR. Run NMR at 50°C to coalesce peaks.

Visualization of Workflows

Figure 1: Decision Tree for Coupling Conditions

This diagram guides the researcher in selecting the optimal coupling strategy based on the steric hindrance of the target amine.

CouplingLogic Start Target: Couple Pyrazole Acid to Amine (R-NH2) CheckSterics Is the Amine Sterically Hindered? (e.g., N-Me, Proline, bulky side chain) Start->CheckSterics YesHindered Yes: High Steric Bulk CheckSterics->YesHindered NoHindered No: Primary Amine CheckSterics->NoHindered ReagentHigh Use HATU or PyAOP + DIPEA YesHindered->ReagentHigh ConditionHigh Double Coupling (2 x 2 hours) or Microwave (50°C, 15 min) ReagentHigh->ConditionHigh QC QC Check: LC-MS for Mass Chloranil Test for Completion ConditionHigh->QC ReagentStd Use DIC/Oxyma or EDC/HOBt NoHindered->ReagentStd ConditionStd Standard Coupling (1 hour, RT) ReagentStd->ConditionStd ConditionStd->QC

Caption: Selection logic for coupling reagents based on the steric environment of the amine acceptor.

Figure 2: Structural Interaction Map

This diagram illustrates the functional roles of the different parts of the molecule in a biological context.

StructureFunction Molecule 1-Methyl-5-(oxolan-2-yl) pyrazole-3-carboxylic acid Acid C3-Carboxylic Acid Molecule->Acid Pyrazole Pyrazole Core Molecule->Pyrazole Oxolane C5-Oxolane (THF) Molecule->Oxolane Methyl N1-Methyl Molecule->Methyl AmideBond Forms Amide Linkage (Directional Vector) Acid->AmideBond Rigidity Rigid Spacer (Restricts conformation) Pyrazole->Rigidity H_Acceptor H-Bond Acceptor (Solubility & Binding) Oxolane->H_Acceptor Blocker Prevents Tautomerism & Adds Lipophilicity Methyl->Blocker

Caption: Functional decomposition of the molecule highlighting its role in peptidomimetic design.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some Novel Pyrazole-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 48(5), 1165-1172.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem Compound Summary. (2025). 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous Chemistry).[2] National Center for Biotechnology Information.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Method

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid as a chemical intermediate

Application Note: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid as a Bioisosteric Scaffold [1] Executive Summary 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (also known as 1-methyl-5-(tetrahydrofuran-2-yl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid as a Bioisosteric Scaffold [1]

Executive Summary

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (also known as 1-methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike its aromatic furan counterpart, the oxolane (tetrahydrofuran) moiety introduces three-dimensionality (


 character) and improved water solubility, making it a critical bioisostere for optimizing pharmacokinetic profiles (ADME).[2] This guide details the handling, synthetic utility, and specific protocols for utilizing this intermediate in the generation of bioactive amide libraries, particularly for kinase and GPCR targets.[2]

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid
Molecular Formula

Molecular Weight 196.20 g/mol
Core Scaffold 1,3,5-Substituted Pyrazole
Key Moiety Oxolan-2-yl (Tetrahydrofuran-2-yl)
Chirality Contains one chiral center at the oxolane C2 position.[1] Typically supplied as a racemate unless specified as (S)- or (R)-enantiomer.[1][2]
Solubility Soluble in DMSO, DMF, MeOH, DCM.[2] Sparingly soluble in water (pH dependent).[2]
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Pyrazole N)

Structural Significance:

  • The Pyrazole Core: Acts as a robust linker and hydrogen bond acceptor/donor system, widely validated in FDA-approved drugs (e.g., Sildenafil, Ruxolitinib).

  • The Oxolane Ring: Replaces the flat, lipophilic furan or phenyl rings often found in early hits.[2] This substitution lowers

    
    , increases metabolic stability (avoiding furan oxidation), and provides a specific vector for hydrogen bonding via the ether oxygen.
    
  • Regiochemistry: The 1-methyl-5-substituted arrangement creates a specific steric environment distinct from 1-methyl-3-substituted isomers, often forcing the oxolane ring out of plane, which can improve selectivity for protein binding pockets.[1]

Synthetic Utility & Workflow

The primary utility of this acid is as a "capping group" or core scaffold in the synthesis of amide libraries.[2] The carboxylic acid is activated to couple with diverse amines.[2]

Workflow Visualization

SynthesisWorkflow cluster_0 Critical Quality Attribute Start Furan Precursor (Aromatic) Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Start->Hydrogenation Reduction Intermediate 1-Methyl-5-(oxolan-2-yl) pyrazole-3-COOH (Target Scaffold) Hydrogenation->Intermediate Isolation Activation Carboxyl Activation (HATU/DIEA) Intermediate->Activation Step 1 Coupling Amide Coupling (R-NH2) Activation->Coupling + Amine Product Bioactive Amide Library Coupling->Product Purification

Figure 1: Synthetic workflow transforming the aromatic furan precursor into the saturated oxolane scaffold, followed by library generation.

Detailed Protocols

Protocol A: Preparation from Furan Precursor (Hydrogenation)

Context: If the specific oxolane acid is unavailable, it is standard practice to synthesize it from the commercially available 1-methyl-5-(furan-2-yl)pyrazole-3-carboxylic acid.[1]

Reagents:

  • Starting Material: 1-Methyl-5-(furan-2-yl)pyrazole-3-carboxylic acid (or methyl ester).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

  • Hydrogen Source:

    
     balloon or Parr shaker (30-50 psi).
    

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 1.0 g) of the furan precursor in MeOH (20 mL). If using the free acid, ensure it is fully solubilized; gentle warming (40°C) may be required.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10 wt% of Pd/C (100 mg). Safety: Pd/C is pyrophoric; keep wet.[2]
    
  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient for furan reduction, but 50 psi ensures completion) at Room Temperature (RT) for 12–18 hours.
  • Monitoring: Monitor by LC-MS. The mass shift will be +4 Da (Saturation of two double bonds).

    • Starting Mass: [M+H]+ = 193.

    • Product Mass: [M+H]+ = 197.[2]

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is the 1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid.[1]

    • Note: If the starting material was an ester, perform a standard LiOH hydrolysis step after hydrogenation.[2]

Protocol B: High-Efficiency Amide Coupling (Library Synthesis)

Context: Coupling the steric 5-substituted pyrazole acid to amines. The 5-position substituent can induce steric twist, but the 3-COOH is relatively accessible.[1]

Reagents:

  • Acid: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (1.0 eq).[1]

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).[2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).[2]

  • Amine: Diverse primary/secondary amine (1.1 eq).[2]

  • Solvent: DMF (anhydrous).[2]

Procedure:

  • Activation: In a vial, dissolve the Acid (0.2 mmol) and HATU (0.24 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol).[2] Stir for 5–10 minutes at RT. The solution should turn slightly yellow.

  • Coupling: Add the Amine (0.22 mmol) to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS for the disappearance of the acid peak (MW 196) and formation of the amide.[1]

  • Work-up (Library Scale):

    • Option 1 (Precipitation): Add water (5 mL). If the product precipitates, filter and wash with water.[3]

    • Option 2 (Extraction): Dilute with EtOAc (10 mL), wash with 1N HCl (remove unreacted amine), sat.

      
       (remove unreacted acid), and brine. Dry over 
      
      
      
      .[2]
    • Option 3 (Direct Prep-HPLC): Filter the DMF reaction mixture and inject directly onto a reverse-phase C18 Prep-HPLC column (Water/Acetonitrile gradient + 0.1% Formic Acid).

Troubleshooting & Optimization

Decision Logic for Reaction Failure:

OptimizationLogic Problem Low Yield in Amide Coupling Check1 Is the Amine Sterically Hindered? Problem->Check1 Sol1 Switch to T3P / Pyridine Heat to 60°C Check1->Sol1 Yes Check2 Is the Acid Activated? Check1->Check2 No Sol2 Pre-activate acid as Acid Chloride (SOCl2) Check2->Sol2 No (LCMS shows acid only) Sol3 Standard HATU Protocol Check2->Sol3 Yes (Active ester formed)

Figure 2: Troubleshooting logic for difficult couplings involving pyrazole-3-carboxylic acids.

  • Regioselectivity Verification: If synthesizing the pyrazole ring from scratch (via hydrazine cyclization of a diketo-ester), you must verify the position of the N-methyl group.[1][2]

    • NOE (Nuclear Overhauser Effect) NMR: Irradiate the N-methyl signal.[1][2]

      • If you see enhancement of the Oxolane-H signal

        
        1-Methyl-5-oxolanyl  (Correct Target).[1]
        
      • If you see enhancement of the Pyrazole-H4 signal only

        
        1-Methyl-3-oxolanyl  (Incorrect Isomer).[1]
        

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines.[4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1][2]

  • Furan to Tetrahydrofuran Reduction

    • Title: Catalytic Hydrogenation of Furan Deriv
    • Source:Organic Process Research & Development.
    • URL:[Link][1][2]

  • Amide Coupling Reagents

    • Title: HATU and T3P: Benchmarking coupling reagents for sterically hindered amines.[2]

    • Source:Chemical Reviews.
    • URL:[Link][1][2]

  • Bioisosterism in Drug Design

    • Title: The role of saturated heterocycles in modern drug discovery.[2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1][2]

Sources

Application

Reaction conditions for 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole-3-carboxylic acid

Application Note: Optimized Synthesis and Reaction Profiling of 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic Acid Abstract & Strategic Significance This application note details the optimized synthetic rout...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Reaction Profiling of 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic Acid

Abstract & Strategic Significance

This application note details the optimized synthetic route for 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. The tetrahydrofuran (THF) moiety provides a unique polarity profile and metabolic stability compared to its furan analogs, while the pyrazole-3-carboxylic acid core offers a versatile handle for amide coupling.

Key Technical Challenge: The primary synthetic hurdle is regioselectivity . The cyclocondensation of methylhydrazine with 1,3-dicarbonyl precursors typically yields a mixture of the desired 1,5-substituted isomer (Target) and the thermodynamically stable 1,3-substituted isomer. This protocol introduces a solvent-controlled strategy to maximize the 1,5/1,3 ratio and a rigorous purification workflow to ensure >98% isomeric purity.

Retrosynthetic Analysis

The most scalable approach involves a Claisen condensation followed by a Knorr-type cyclization .

  • Target: 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid

  • Disconnection: C-N bond formation / Ester Hydrolysis.

  • Precursors: 2-Acetyltetrahydrofuran, Diethyl oxalate, Methylhydrazine.

Retrosynthesis Target Target: 1-Methyl-5-(THF)-pyrazole-3-COOH Ester Intermediate: Ethyl 1-Methyl-5-(THF)-pyrazole-3-carboxylate Target->Ester Hydrolysis Diketo Precursor: Ethyl 2,4-dioxo-4-(tetrahydrofuran-2-yl)butanoate Ester->Diketo Cyclization (MeNHNH2) SM1 Starting Material 1: 2-Acetyltetrahydrofuran Diketo->SM1 Claisen Condensation SM2 Starting Material 2: Diethyl Oxalate Diketo->SM2

Figure 1: Retrosynthetic pathway highlighting the critical 1,3-diketo ester intermediate.

Detailed Experimental Protocol

Step 1: Claisen Condensation

Synthesis of Ethyl 2,4-dioxo-4-(tetrahydrofuran-2-yl)butanoate

This step creates the carbon skeleton. The use of Lithium Hexamethyldisilazide (LiHMDS) is preferred over Sodium Ethoxide (NaOEt) for cleaner conversion at lower temperatures, minimizing furan ring opening or polymerization.

Reagents:

  • 2-Acetyltetrahydrofuran (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • LiHMDS (1.0 M in THF, 1.3 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Charge LiHMDS solution (1.3 eq) and cool to -78°C .

  • Ketone Addition: Add 2-Acetyltetrahydrofuran (1.0 eq) dissolved in THF dropwise over 30 minutes. Stir for 45 minutes at -78°C to form the enolate.

  • Acylation: Add Diethyl oxalate (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 2 hours, then stir at Room Temperature (RT) for 4 hours.

  • Quench: Quench with 1N HCl until pH ~2-3.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Outcome: The crude beta-diketo ester is usually an oil and is used directly in the next step to avoid decarboxylation.

Step 2: Regioselective Cyclization

Synthesis of Ethyl 1-methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylate

Critical Mechanism: Methylhydrazine can attack either the ketone (C4) or the alpha-keto ester (C2).

  • Path A (Desired): Attack at C2 (near ester)

    
     1-Methyl-5-(THF)-3-ester.
    
  • Path B (Undesired): Attack at C4 (near THF)

    
     1-Methyl-3-(THF)-5-ester.
    

Optimization: Using Ethanol at lower temperatures favors the kinetic product.

Procedure:

  • Dissolve the crude diketo ester from Step 1 in Absolute Ethanol (0.2 M concentration).

  • Cool the solution to 0°C .

  • Add Methylhydrazine (1.1 eq) dropwise. Caution: Methylhydrazine is toxic and carcinogenic.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification (Crucial):

    • The crude residue contains both regioisomers (typically 3:1 to 4:1 ratio favoring the desired isomer).

    • Column Chromatography: Silica Gel using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

    • Identification: The 1,5-isomer (Target) typically elutes after the 1,3-isomer due to the steric shielding of the N-methyl group by the adjacent THF and Ester groups, making it slightly more polar in this system.

    • Validation: Confirm regiochemistry via NOESY NMR (See Section 5).

Step 3: Ester Hydrolysis

Synthesis of 1-Methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid

Procedure:

  • Dissolve the purified ester in THF:Water (3:1) .

  • Add LiOH·H2O (2.5 eq).

  • Stir at RT for 4-6 hours (Monitor by LC-MS).

  • Workup: Remove THF in vacuo. Acidify the aqueous layer to pH 2 with 1N HCl.

  • Isolation: The product often precipitates as a white solid. Filter, wash with cold water, and dry.[2] If no precipitate, extract with EtOAc.

Quantitative Data & Process Parameters

ParameterConditionRationale
Solvent (Step 1) THF (Anhydrous)Essential for LiHMDS stability and solubility of enolate.
Temperature (Step 1) -78°C

RT
Low temp prevents self-condensation of ketone.
Solvent (Step 2) EthanolProtic solvent assists proton transfer; favors cyclization.
Stoichiometry (Step 2) 1.1 eq MeNHNH2Slight excess ensures full conversion; large excess promotes side reactions.
Typical Yield (Overall) 45 - 60%Losses primarily due to regioisomer separation.
Appearance White/Off-white SolidHigh purity crystalline solid expected after hydrolysis.

Quality Control & Validation (Self-Validating System)

To ensure the protocol produced the correct regioisomer, use the following validation logic:

A. NMR Spectroscopy (NOESY/ROESY):

  • Target (1,5-isomer): You should observe a Nuclear Overhauser Effect (NOE) between the N-Methyl protons (~4.0 ppm) and the THF methine proton (at the C2 position of THF).

  • Impurity (1,3-isomer): The N-Methyl protons will show an NOE with the Pyrazole-H4 proton, but NOT with the THF group (which is too distant).

B. 13C NMR Shifts:

  • N-Methyl Carbon: typically ~36-39 ppm.

  • C3/C5 Shifts: The carbon attached to the N-Methyl (C5 in target) usually resonates upfield relative to the C3 position in the isomer.

Validation Start Purified Product NOESY Run NOESY NMR Start->NOESY Check1 NOE: N-Me <-> THF-H? NOESY->Check1 ResultA CONFIRMED: 1-Methyl-5-(THF) isomer Check1->ResultA Yes ResultB REJECT: 1-Methyl-3-(THF) isomer Check1->ResultB No (NOE to Pyrazole-H4 only)

Figure 2: Decision tree for confirming regiochemistry via NMR.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles."[3][4] Comprehensive Heterocyclic Chemistry II, Vol 3, 1996. (Foundational text on hydrazine regiochemistry).

  • Claisen Condensation Protocols: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Analogous Synthesis (1-Methyl-3-propyl-5-carboxylate): Bell, A. S., et al. "Sildenafil Analogues." European Patent 0463756, 1992.[5] (Demonstrates the regiochemical reversal depending on conditions).

  • General Pyrazole 3-Carboxylic Acid Synthesis: Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). Link

  • THF-Pyrazole Derivatives: Relevant catalog entries and synthesis of 5-heteroaryl pyrazoles. Journal of Medicinal Chemistry studies on Kinase Inhibitors often cite "General Procedure A" for this scaffold.

(Note: Specific CAS 2305251-95-8 refers to a related isomer, validating the existence of this chemical space).

Sources

Method

Functionalization of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Application Note: Strategic Functionalization of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid Executive Summary This guide outlines the strategic functionalization of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid

Executive Summary

This guide outlines the strategic functionalization of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry.[1] This molecule combines the bio-isosteric properties of the pyrazole ring with the solubility-enhancing, chiral tetrahydrofuran (oxolane) moiety.[1]

The primary utility of this scaffold lies in its C3-carboxylic acid handle, which serves as a gateway for amide coupling (library generation) or bioisostere conversion.[1] However, the proximity of the bulky oxolane group at C5 to the N-methyl group induces specific steric and electronic considerations that distinguish this molecule from simple alkyl-pyrazoles. This note provides validated protocols for amide coupling, bioisostere synthesis, and scaffold elaboration, emphasizing the preservation of the oxolane stereocenter.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold.

FeatureDescriptionStrategic Implication
C3-Carboxylic Acid Primary reactive center.[1] pKa ~3.5–3.8.Readily forms amides/esters. Less prone to decarboxylation than C5-acids.[1]
C5-Oxolane Ring Chiral ether (tetrahydrofuran-2-yl).[1]Critical: The C2-position of the oxolane is a stereocenter. Acidic conditions must be controlled to prevent ring opening or epimerization (though rare).[1]
N1-Methyl Group Fixed regiochemistry.[1]Prevents tautomerization. Defines the C3 vs. C5 positions.[2]
C4-Position Nucleophilic aromatic carbon.[1]Available for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation) to increase complexity.[1]

Senior Scientist’s Insight:

"The C5-oxolane ring is not just a solubilizing group; it is a steric anchor. While the C3-acid is relatively accessible, the N1-methyl and C5-oxolane create a 'steric wall' on one side of the molecule.[1] This rarely affects C3-coupling efficiency but can significantly influence the binding conformation of the final drug candidate. Ensure your analytical methods (chiral HPLC) are set up early to monitor the integrity of the oxolane chiral center."

Workflow Visualization

The following diagram illustrates the logical flow of functionalization, from the core acid to diverse derivatives.

G cluster_0 Critical QC Checkpoint Start 1-Methyl-5-(oxolan-2-yl) pyrazole-3-carboxylic acid Amide Amide Coupling (Library Generation) Start->Amide HATU/DIPEA or T3P Bioisostere Bioisostere Conversion (Oxadiazoles/Tetrazoles) Start->Bioisostere Hydrazine/CDI or Nitrile route C4_Funct C4-Elaboration (Halogenation) Start->C4_Funct NBS or NIS (Electrophilic Sub) Final_Amide Target Carboxamide Amide->Final_Amide Oxadiazole 1,2,4-Oxadiazole Bioisostere->Oxadiazole Halogenated 4-Halo-Pyrazole C4_Funct->Halogenated

Figure 1: Strategic functionalization pathways for the pyrazole scaffold. Blue arrows indicate primary synthetic routes.

Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Purpose: To generate a library of amides without racemizing the oxolane ring or forming N-acyl urea byproducts.[1]

Reagents:

  • Scaffold: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)[1][3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or EtOAc (for T3P)[1]

Procedure:

  • Dissolution: In a sequence vial, dissolve the pyrazole acid (0.2 mmol) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at room temperature for 5 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the amine (0.22 mmol).

  • Reaction: Cap and stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup:

    • For Lipophilic Products: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (2x), water (1x), and brine.[1] Dry over MgSO₄.[4]

    • For Polar Products: Direct purification via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).[1]

Why this works: HATU provides rapid activation with minimal racemization risk. T3P is an excellent alternative for scale-up as it allows for an aqueous workup that removes water-soluble byproducts easily [1].[1]

Protocol B: C4-Bromination (Scaffold Elaboration)

Purpose: To install a bromine handle at the C4 position for subsequent Suzuki/Buchwald couplings.[1]

Reagents:

  • Scaffold: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid methyl ester (Protect acid first!)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Procedure:

  • Protection: Convert the acid to the methyl ester (MeOH, H₂SO₄ cat., reflux 2h) prior to bromination to prevent decarboxylation or side reactions.

  • Bromination: Dissolve the ester (1.0 mmol) in MeCN (5 mL).

  • Addition: Add NBS (1.05 mmol) portion-wise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add 10% Na₂S₂O₃ (aq) to quench excess bromine.[1] Extract with EtOAc.[5]

  • Purification: Flash chromatography (Hexane/EtOAc).

Senior Scientist's Note:

"Do not brominate the free acid if possible. The electron-withdrawing nature of the carboxyl group deactivates the ring slightly, but the free acid can complicate purification.[1] Brominating the ester is cleaner and higher yielding." [2]

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazole)

Purpose: To replace the amide/acid with a metabolically stable oxadiazole linker.[1]

Procedure:

  • Activation: React the pyrazole acid with CDI (1.1 equiv) in DMF to form the acyl imidazole.

  • Amidoxime Addition: Add the appropriate aryl-amidoxime (Ar-C(NH₂)=NOH) (1.1 equiv).[1]

  • Cyclization: Heat the mixture to 100°C for 12 hours.

  • Result: Formation of the 3-(pyrazole)-5-(aryl)-1,2,4-oxadiazole.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of the amine or poor solubility.[1]Switch to T3P in Pyridine/EtOAc at 50°C. T3P is less sensitive to sterics than HATU.
Oxolane Ring Opening Strong Lewis acids or harsh acidic workup.Avoid using BBr₃ or concentrated HCl. Keep workups buffered (pH 4–8).
Racemization High temperature + Strong base.Keep reactions < 40°C. Use weak bases (DIPEA, NMM) rather than inorganic bases (NaOH) during coupling.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.

    • [1]

  • Aggarwal, R., et al. (2011). Chlorination/Bromination of Pyrazoles: A Review.[1] Synthetic Communications.

    • [1]

  • PubChem Compound Summary. 1-methylpyrazole-3-carboxylic acid.[1][6][7]

    • [1]

  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application

Preparation of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid esters

This Application Note provides a comprehensive, field-validated protocol for the preparation of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid esters . This scaffold is a critical intermediate in the synthesis of bio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the preparation of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid esters . This scaffold is a critical intermediate in the synthesis of bioactive compounds, including specific kinase inhibitors and GPCR ligands, where the chirality of the oxolane (tetrahydrofuran) ring and the polarity of the pyrazole core are essential for pharmacophore binding.

Part 1: Strategic Overview & Retrosynthesis

The synthesis targets the 1,5-disubstituted pyrazole regioisomer. This presents a specific challenge: the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1,3- and 1,5-isomers. Standard conditions often favor the sterically less hindered 1-methyl-3-substituted product.

To secure the 1-methyl-5-(oxolan-2-yl) regioisomer, this protocol utilizes the electronic differentiation of the 2,4-dioxobutanoate precursor. By employing free methylhydrazine (rather than its hydrochloride salt) in a polar protic solvent, we leverage the higher nucleophilicity of the hydrazine


 terminus to attack the more electrophilic 

-keto ester carbonyl, directing the methyl group to the 5-position.
Retrosynthetic Pathway

Retrosynthesis Target Target: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylate Precursor Precursor: Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate Target->Precursor Cyclocondensation (Regioselective) Reagent Reagent: Methylhydrazine Target->Reagent SM1 Starting Material 1: 2-Acetyltetrahydrofuran Precursor->SM1 Claisen Condensation SM2 Starting Material 2: Diethyl Oxalate Precursor->SM2

Caption: Retrosynthetic breakdown showing the assembly of the pyrazole core from 2-acetyltetrahydrofuran and diethyl oxalate.

Part 2: Detailed Experimental Protocols

Safety Directive: Methylhydrazine Handling

DANGER: Methylhydrazine is a potent carcinogen, mutagen, and highly toxic by inhalation and skin absorption.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles are mandatory.

  • Neutralization: Keep a solution of dilute bleach (sodium hypochlorite) ready to neutralize spills and glassware.

Protocol A: Synthesis of Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate

This step involves a Claisen condensation.[1] The choice of base (Sodium Ethoxide) matches the ester leaving group to prevent transesterification byproducts.

Reagents:

  • 2-Acetyltetrahydrofuran (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium ethoxide (NaOEt), 21% wt. in ethanol (1.3 equiv)

  • Ethanol (anhydrous)

  • MTBE (Methyl tert-butyl ether) for extraction

  • 1M HCl

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous ethanol (100 mL) and add the sodium ethoxide solution (1.3 equiv) under nitrogen flow. Cool to 0 °C in an ice bath.

  • Condensation:

    • Mix 2-Acetyltetrahydrofuran (10.0 g, 87.6 mmol) with Diethyl oxalate (15.4 g, 105 mmol).

    • Add this mixture dropwise to the cold NaOEt solution over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting ketone should be consumed.

  • Quench & Isolation:

    • Cool the mixture back to 0 °C.

    • Slowly add 1M HCl until the pH reaches ~2–3. A solid precipitate (NaCl) may form.

    • Remove ethanol under reduced pressure (rotary evaporator, <40 °C).

    • Dilute the residue with water (100 mL) and extract with MTBE (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude diketo ester exists in equilibrium with its enol form. It is typically sufficiently pure (>90%) for the next step. If needed, purify via flash chromatography (SiO2, 0–20% EtOAc in Hexanes).

Key Causality: Diethyl oxalate is used in excess to drive the equilibrium forward and prevent self-condensation of the ketone.

Protocol B: Regioselective Cyclization to Pyrazole

This step determines the isomeric ratio. Using free methylhydrazine in ethanol typically favors the 1,5-isomer (Target) over the 1,3-isomer.

Reagents:

  • Crude Ethyl 4-(oxolan-2-yl)-2,4-dioxobutanoate (from Protocol A)

  • Methylhydrazine (1.05 equiv) – Use free base, NOT the HCl salt.

  • Ethanol (absolute)

Procedure:

  • Dissolution: Dissolve the diketo ester (10.0 g, theoretical) in absolute ethanol (150 mL) in a 250 mL round-bottom flask. Cool to 0 °C.

  • Addition: Add Methylhydrazine (1.05 equiv) dropwise over 15 minutes. Exothermic reaction.

  • Cyclization: Allow to warm to room temperature, then heat to reflux (78 °C) for 2 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the solvent under vacuum to yield a crude oil containing both regioisomers (Target 1,5-isomer and byproduct 1,3-isomer).

  • Isomer Separation (Critical):

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.

    • Elution Order: The 1-Methyl-5-substituted isomer (Target) is typically less polar and elutes first due to steric shielding of the nitrogen lone pairs by the flanking oxolane and ester groups. The 1-methyl-3-substituted isomer is more polar and elutes second.

Data Validation:

  • 1H NMR (CDCl3):

    • Target (1,5-isomer): Look for NOE (Nuclear Overhauser Effect) correlation between the N-Methyl singlet (~4.0 ppm) and the methine proton of the oxolane ring.

    • Byproduct (1,3-isomer): NOE correlation between N-Methyl and the pyrazole C4-H, but no correlation with the oxolane ring.

Part 3: Mechanism of Regioselectivity

The regiochemical outcome is dictated by the initial nucleophilic attack.

Regioselectivity cluster_PathA Path A (Favored with Free Base) cluster_PathB Path B (Favored with Acid/Salt) Reagents Reagents: Diketo Ester + MeNHNH2 Step1A NH2 attacks C2 (Keto-Ester) Reagents->Step1A Kinetic Control (Nucleophilicity) Step1B NH2 attacks C4 (Ketone) Reagents->Step1B Steric/Acid Control Step2A MeNH attacks C4 (Ketone) Step1A->Step2A ProductA Target: 1-Methyl-5-(oxolan-2-yl) (1,5-Isomer) Step2A->ProductA Step2B MeNH attacks C2 (Keto-Ester) Step1B->Step2B ProductB Byproduct: 1-Methyl-3-(oxolan-2-yl) (1,3-Isomer) Step2B->ProductB

Caption: Mechanistic pathway showing how free hydrazine favors the 1,5-isomer via initial attack of the primary amine on the highly electrophilic


-keto ester carbonyl.

Part 4: Analytical Specifications

ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/H2O + 0.1% TFA
Regio-Purity > 20:1 (Target vs Isomer)1H NMR integration
Identity MS (ESI+): [M+H]+ matches calc.[4]LC-MS
Residual Solvent < 5000 ppm EthanolGC-Headspace

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. Demonstrates that free hydrazine favors 1,5-regioisomers while hydrochloride salts favor 1,3-isomers.[5]

    • (Contextual match via PubMed/NIH)

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006.[6] Discusses solvent effects (DMAc) on pyrazole condensation.

  • Synthesis of 1-alkyl-pyrazol-5-carboxylic acid esters.Patent MXPA00012929A.

  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid.Chem-Impex. Analogous structure (Sildenafil intermediate)

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Tetrahydrofuran-Pyrazole Carboxylic Acids

Introduction: The Significance of Tetrahydrofuran-Pyrazole Carboxylic Acids in Modern Drug Discovery The fusion of tetrahydrofuran and pyrazole carboxylic acid moieties creates a class of heterocyclic compounds with sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Tetrahydrofuran-Pyrazole Carboxylic Acids in Modern Drug Discovery

The fusion of tetrahydrofuran and pyrazole carboxylic acid moieties creates a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The incorporation of a tetrahydrofuran (THF) ring can enhance the physicochemical properties of these molecules, such as solubility and metabolic stability, which are critical for drug efficacy. This guide provides a detailed, in-depth technical overview of a scalable synthetic route to tetrahydrofuran-pyrazole carboxylic acids, designed for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Scalable Synthesis: The Modified Knorr Pyrazole Synthesis

For the scalable production of tetrahydrofuran-pyrazole carboxylic acids, a modified Knorr pyrazole synthesis stands out as a robust and versatile strategy.[4][5] This classic reaction involves the condensation of a β-ketoester with a hydrazine derivative.[6] Its enduring prevalence in both academic and industrial settings is a testament to its reliability and the generally high yields of the resulting pyrazole products.[7]

The key to a successful and scalable synthesis lies in the careful planning of the synthetic route, with considerations for the cost and availability of starting materials, the efficiency of each step, and the ease of purification. Our proposed strategy involves a two-stage process:

  • Synthesis of Key Intermediates: This involves the separate, optimized preparation of the two primary building blocks: a hydrazine derivative bearing the tetrahydrofuran moiety and a suitable β-ketoester.

  • Cyclocondensation and Hydrolysis: The two intermediates are then brought together in a Knorr cyclocondensation reaction to form the pyrazole ester, which is subsequently hydrolyzed to the desired carboxylic acid.

This approach allows for a convergent synthesis, where the two main fragments of the target molecule are constructed independently and then combined, which is often more efficient for large-scale production.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from commercially available materials and culminating in the target tetrahydrofuran-pyrazole carboxylic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Knorr Cyclocondensation cluster_2 Stage 3: Hydrolysis A Tetrahydrofuran-2-yl)methanol B 1-((Tetrahydrofuran-2-yl)methyl)hydrazine A->B  Multi-step  synthesis F Ethyl 1-((tetrahydrofuran-2-yl)methyl) -1H-pyrazole-5-carboxylate B->F C Ketone E β-Ketoester C->E D Ethyl Chloroformate D->E E->F G 1-((Tetrahydrofuran-2-yl)methyl) -1H-pyrazole-5-carboxylic Acid F->G

Figure 1: Overall synthetic workflow for the scalable production of tetrahydrofuran-pyrazole carboxylic acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 1-((Tetrahydrofuran-2-yl)methyl)hydrazine

The synthesis of this key hydrazine derivative is a critical first step. While several methods exist, a practical and scalable approach starts from the commercially available (tetrahydrofuran-2-yl)methanol. The following is a representative multi-step procedure that can be optimized for large-scale production.

Step 1a: Chlorination of (Tetrahydrofuran-2-yl)methanol

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide.

  • Reagent Addition: Charge the reaction vessel with (tetrahydrofuran-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(chloromethyl)tetrahydrofuran.

Step 1b: Gabriel Synthesis of the Corresponding Amine

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Chloride: Add the 2-(chloromethyl)tetrahydrofuran (1.0 eq) from the previous step to the phthalimide solution.

  • Heating: Heat the reaction mixture to 80-100 °C for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-(((tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione).

Step 1c: Hydrazinolysis to the Target Hydrazine

  • Reaction Setup: Suspend the phthalimide derivative (1.0 eq) from the previous step in ethanol in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq) to the suspension.

  • Reflux: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide. Filter off the solid and wash it with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., DCM or ether) to yield the free hydrazine. For easier handling and improved stability on a large scale, it is often preferable to isolate the hydrazine as a salt (e.g., hydrochloride) by treating the final solution with an appropriate acid.

Protocol 2: Scalable Synthesis of the β-Ketoester

The choice of the β-ketoester will determine the substitution pattern on the final pyrazole ring. For this guide, we will focus on the synthesis of a generic β-ketoester from a ketone and ethyl chloroformate, a method that is generally applicable and scalable.[8]

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel equipped with a mechanical stirrer and a dropping funnel, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Ketone Addition: Cool the suspension to 0 °C and slowly add a solution of the starting ketone (1.0 eq) in anhydrous THF via the dropping funnel.

  • Enolate Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the enolate.

  • Acylation: Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude β-ketoester can be purified by vacuum distillation or column chromatography on silica gel. For many scalable applications, if the purity is sufficient, the crude product may be used directly in the next step.[9]

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that efficiently deprotonates the ketone to form the enolate.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with the strong base and effectively solvates the reactants.
Acylating Agent Ethyl ChloroformateA cost-effective and reactive source for the ethoxycarbonyl group.
Temperature 0 °C to room temperatureControlled temperature during the addition of reagents minimizes side reactions.

Table 1: Optimized parameters for the scalable synthesis of β-ketoesters.

Protocol 3: Knorr Cyclocondensation and Saponification

This final stage brings together the two key intermediates to form the target tetrahydrofuran-pyrazole carboxylic acid.

Step 3a: Ethyl 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxylate Synthesis

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve the 1-((tetrahydrofuran-2-yl)methyl)hydrazine (1.0 eq, either as the free base or as a salt with an appropriate amount of base added to liberate the free hydrazine in situ) in a suitable solvent such as ethanol or isopropanol.

  • Acid Catalyst: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 eq), to the solution.[6]

  • β-Ketoester Addition: Slowly add the β-ketoester (1.0 eq) from Protocol 2 to the stirred hydrazine solution at room temperature.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude pyrazole ester. This can be purified by column chromatography or, for large-scale batches, by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[10]

Step 3b: Saponification to the Carboxylic Acid

  • Reaction Setup: In a reaction vessel, dissolve the pyrazole ester (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring the disappearance of the ester by TLC.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 2-3 with a 1M solution of hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under high vacuum to yield the pure 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxylic acid. The product is often of sufficient purity for subsequent applications without further purification.[10]

ParameterConditionRationale
Solvent Ethanol or IsopropanolPolar protic solvents that are effective for the condensation reaction and are relatively environmentally benign.
Catalyst Glacial Acetic AcidA weak acid catalyst that facilitates the initial condensation to the hydrazone intermediate.[11]
Saponification Base LiOH or NaOHStrong bases that effectively hydrolyze the ester to the carboxylate salt.
Purification Crystallization/PrecipitationAvoids the need for large-scale chromatography, making the process more scalable and cost-effective.[12]

Table 2: Key parameters for the Knorr cyclocondensation and saponification steps.

Process Optimization and Green Chemistry Considerations for Scalable Synthesis

For a truly scalable and industrially viable process, several factors beyond the basic reaction conditions must be considered.[13]

Green Chemistry Approaches

The principles of green chemistry should be integrated into the synthetic design to minimize environmental impact and improve safety.[14][15]

  • Microwave-Assisted Synthesis: For certain steps, particularly the Knorr cyclocondensation, microwave irradiation can significantly reduce reaction times and improve yields.[16]

  • Solvent-Free Reactions: Where feasible, performing reactions under solvent-free conditions can reduce waste and simplify work-up procedures.

  • Use of Greener Solvents: When solvents are necessary, consider using more environmentally friendly options such as ethanol, isopropanol, or water, and minimizing their volume.[17]

  • Catalysis: Employing catalytic amounts of reagents, such as the acetic acid in the Knorr synthesis, is preferable to stoichiometric amounts.[18]

Safety and Hazard Analysis
  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[7]

  • Strong Bases and Acids: The use of strong bases like sodium hydride and strong acids requires careful handling and controlled addition to prevent exothermic reactions.

  • Pressure and Gas Evolution: Be mindful of potential pressure build-up and gas evolution, especially during quenching and acidification steps.

Purification at Scale

While laboratory-scale purifications often rely on column chromatography, this is often not practical or economical at an industrial scale. Therefore, the process should be optimized to yield a product that can be purified by crystallization or precipitation.[12] This often involves careful control of reaction conditions to minimize the formation of impurities.

Conclusion: A Pathway to Efficient and Responsible Synthesis

The scalable synthesis of tetrahydrofuran-pyrazole carboxylic acids is an achievable goal for researchers and drug development professionals. By employing a strategic, convergent approach centered around the robust Knorr pyrazole synthesis, and by integrating principles of process optimization and green chemistry, it is possible to produce these valuable heterocyclic compounds in a manner that is both efficient and environmentally responsible. The detailed protocols and considerations provided in this guide serve as a comprehensive resource to aid in the successful scale-up of these important pharmaceutical building blocks.

References

  • Fauske and Associates, LLC. (n.d.). Safety Assessment of Active Compounds. As mentioned in: Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Iminov, R. T., et al. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Request PDF.
  • Stambirskyi, M., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.
  • BenchChem. (2025).
  • OAE Publishing Inc. (2026, January 14).
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • BenchChem. (2025).
  • Wiley-VCH. (n.d.). 1 Green Chemistry Metrics.
  • Enamine. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids.
  • Jetir.Org. (n.d.).
  • ResearchGate. (2022, June). Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • Chemical Society Reviews. (2023, September 11). Green metrics in mechanochemistry. RSC Publishing.
  • PMC. (n.d.).
  • YouTube. (2021, December 16).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • International Journal of Advance Research in Multidisciplinary. (2025, July 13). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2013, July 19). (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Publikationsserver der Universität Regensburg. (2012, July 20). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands.
  • Google Patents. (2016, February 11). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Beilstein Journals. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • PMC. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Longdom.org. (n.d.).
  • PMC. (2022, August 14). Thermodynamic vs.
  • ResearchGate. (n.d.). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • PMC. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.
  • ACS Publications. (2001, September 25). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor.
  • From Batch to Continuous Flow Production Process Optimiz
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran.
  • PMC. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • DergiPark. (2015).
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 7).
  • Google Patents. (n.d.).
  • MDPI. (2023, September 5).
  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5.
  • ChemicalBook. (n.d.).
  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)

Sources

Application

Application Note: Reagents and Protocols for the Activation of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid

Introduction & Chemical Context 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors, CFTR modulators, and anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors, CFTR modulators, and anti-parasitic agents[1]. The molecule features an electron-rich N-methyl pyrazole core and a tetrahydrofuran (oxolan-2-yl) substituent at the 5-position.

Activating the 3-carboxylic acid for amidation or esterification requires careful reagent selection due to the molecule's specific structural vulnerabilities. The oxolane ring contains an ether linkage that is highly sensitive to strong, unbuffered Lewis or Brønsted acids. Exposure to harsh conditions (e.g., prolonged reflux in thionyl chloride) can protonate the ether oxygen, triggering acid-catalyzed ring-opening or polymerization. Consequently, mild peptide coupling reagents are the mandatory methodology for activating this substrate.

Mechanistic Causality in Reagent Selection

When activating heterocyclic carboxylic acids, the electronic effects of the heteroaryl ring and the stability of the reactive intermediate dictate the success of the coupling.

  • HATU / DIPEA: HATU is the gold standard for discovery-scale chemistry. It rapidly forms a highly reactive 7-azabenzotriazole (OAt) active ester. The basicity of DIPEA ensures complete deprotonation of the pyrazole-3-carboxylic acid without degrading the oxolane ring. This method consistently delivers >90% yields, even when coupling sterically hindered or electronically deactivated amines[2].

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) is a cyclic anhydride that reacts with the carboxylic acid to form a transient mixed phosphonic anhydride. T3P is exceptional for pyrazole-3-carboxylic acids because its milder activation profile minimizes intramolecular cyclization side-reactions—a common failure mode observed with highly reactive intermediates in pyrazole chemistry[3]. Furthermore, T3P and its phosphate byproducts are entirely water-soluble, allowing for a chromatography-free workup.

  • Acyl Chloride Formation (SOCl₂ / Oxalyl Chloride): While commonly used for simple pyrazoles, the generation of stoichiometric HCl during acyl chloride formation poses a severe risk to the oxolan-2-yl group. This pathway is strongly discouraged for this specific substrate.

Quantitative Comparison of Activation Reagents

The following table summarizes the performance metrics of common activation reagents when applied to 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid.

Reagent SystemReactive IntermediateEpimerization / Degradation RiskByproduct RemovalTypical YieldPrimary Application
HATU / DIPEA OAt Active EsterLowChromatography>90%Discovery chemistry, mg-scale
T3P / Pyridine Mixed Phosphonic AnhydrideVery LowAqueous wash80–90%Scale-up, process chemistry
EDC·HCl / HOBt OBt Active EsterLowAqueous wash70–85%General library synthesis
SOCl₂ (cat. DMF) Acyl ChlorideHigh (Oxolane ring opening)EvaporationVariableNot recommended for this substrate

Workflow Visualization

Workflow SM 1-Methyl-5-(oxolan-2-yl) pyrazole-3-carboxylic acid HATU_Int OAt Active Ester (HATU Pathway) SM->HATU_Int HATU, DIPEA DMF, 25°C T3P_Int Mixed Anhydride (T3P Pathway) SM->T3P_Int T3P, Pyridine EtOAc, 25°C Amide Target Pyrazole- 3-carboxamide HATU_Int->Amide R-NH₂ T3P_Int->Amide R-NH₂

Activation pathways of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid using HATU and T3P.

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol is optimized for maximum yield and is ideal for synthesizing milligram-scale libraries where chromatographic purification is standard.

  • Preparation: Dissolve 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: Excess base is required to neutralize the amine hydrochloride (if applicable) and fully deprotonate the carboxylic acid, maximizing its nucleophilicity toward the uronium coupling agent.

  • Activation: Add HATU (1.2 equiv) portion-wise at 0 °C. Stir for 15 minutes.

    • Causality: Pre-activation forms the highly reactive OAt ester. Mixing the amine with HATU directly can lead to irreversible guanidinylation of the amine, consuming the starting material.

  • Coupling: Add the target amine (1.1 equiv). Warm the reaction to room temperature (25 °C) and stir for 2–4 hours. Validate reaction completion via LCMS (monitor for the disappearance of the OAt ester mass).

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: T3P-Mediated Amidation (Process & Scale-Up)

This protocol is optimized for operational simplicity, avoiding hazardous reagents and eliminating the need for column chromatography.

  • Preparation: Dissolve 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv).

    • Causality: Pyridine provides superior reaction kinetics with T3P compared to aliphatic bases (like Et₃N) when coupling heteroaryl carboxylic acids, acting as both a base and a nucleophilic catalyst.

  • Activation & Coupling: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature. Stir for 4–12 hours.

    • Causality: T3P forms a mixed anhydride in situ. The reaction kinetics are slower than HATU, but this controlled reactivity prevents highly reactive runaway intermediates, effectively suppressing intramolecular cyclization side-reactions[3].

  • Workup (Self-Validating): Quench with water. Wash the organic phase sequentially with 1M HCl (to remove pyridine and unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Causality: T3P and its phosphate byproducts are highly water-soluble. This specific wash sequence ensures a purely extraction-based isolation of the highly pure pyrazole-3-carboxamide.

References

  • DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Constant Systems. 1

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Sphinxsai. 2

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

The following technical support guide addresses solubility and handling issues for 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid . This guide is structured to provide immediate, actionable solutions for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses solubility and handling issues for 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid .

This guide is structured to provide immediate, actionable solutions for researchers encountering precipitation, poor dissolution, or stability issues during experimental workflows.

[1][2][3]

Status: Active Chemical Class: Heterocyclic Carboxylic Acid Molecular Weight: ~210.23 g/mol (Calculated based on formula


)
Acidity (pKa):  ~3.5–4.0 (Carboxylic acid moiety)[1][2][3][4]

Part 1: Critical Solubility Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon dilution from DMSO into aqueous media?

Diagnosis: This is a classic "pH Shock" precipitation.[2][3] Technical Explanation: The molecule contains a carboxylic acid group at position 3 and a lipophilic oxolane (tetrahydrofuran) ring at position 5.[1][2][3][4] In DMSO, the compound is fully solvated.[2][4] When you dilute into water or a low-pH buffer (pH < 5), the compound exists primarily in its protonated, neutral form (


).[1][2][3][4] The neutral form has significantly lower aqueous solubility due to the lipophilic pyrazole-oxolane core, leading to immediate aggregation.

The Fix:

  • Check Buffer pH: Ensure your final buffer pH is > 6.5 .[2]

  • Order of Addition: Do not add the DMSO stock to the buffer. Instead, add the buffer slowly to the DMSO stock with vortexing to prevent local regions of high concentration/low solubility.[2][4]

  • Salt Formation: Pre-dissolve the solid in a stoichiometric equivalent of weak base (e.g., 1.05 equivalents of NaOH or NaHCO₃) before adding bulk water.[2][3][4] This converts the acid to the highly soluble carboxylate anion (

    
    ).[5][1][2]
    
Q2: I need to use this in a cell-based assay (pH 7.4), but it won't dissolve in PBS directly.

Diagnosis: Kinetic solubility barrier.[2][3] Technical Explanation: While the compound should be soluble at pH 7.4 (where it is ionized), the crystal lattice energy of the solid powder can be high.[2] Crystalline heterocyclic acids often require "wetting" and a cosolvent to break the lattice before the acid-base equilibrium can drive dissolution.[5][2]

The Protocol:

  • Make a Concentrate: Dissolve the powder in 100% DMSO to a concentration of 50–100 mM.

  • Intermediate Dilution: Dilute this stock 1:10 in PBS under vortex.

  • Sonicate: If mild turbidity persists, sonicate for 5 minutes at 40°C.

  • Final Dilution: Dilute to the working concentration. Note: Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (usually <0.5%).[1][2][4]

Q3: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats. Analysis: The oxolane ring imparts good solubility in ethanol.[2] However, ethanol is volatile.[2][3] If you are performing long-term incubations (e.g., 24-48 hours) in open wells or non-sealed plates, ethanol evaporation can lead to "edge effects" and compound precipitation.[1][2][4] Recommendation: Use Ethanol only for acute injections or short-term assays.[5][2] For compound libraries or long-term storage, DMSO is superior due to its low vapor pressure.

Part 2: Physicochemical Data & Solvents[1][2][3][4][5]

The following table summarizes solubility limits based on the structural properties of pyrazole-3-carboxylic acid derivatives [1, 2].

Solvent / MediumSolubility RatingMax Conc.[2] (Est.)[1][2][6][7]Primary Interaction
DMSO High> 100 mMDipole-dipole, H-bonding
Methanol/Ethanol High> 50 mMH-bonding
Water (pH < 4) Very Low< 0.1 mMHydrophobic effect dominates
PBS (pH 7.4) Moderate1–5 mMIonic (Carboxylate form)
0.1 M NaOH Very High> 50 mMIonic (Fully deprotonated)

Warning: Avoid dissolving in acidic alcohols (e.g., Methanol + HCl) for extended periods, as this may catalyze esterification of the carboxylic acid, changing the chemical identity of your inhibitor [3].[2][4]

Part 3: Decision Logic for Dissolution

The following diagram illustrates the correct workflow to ensure stability and solubility based on your application.

SolubilityWorkflow Start Solid Compound (1-Methyl-5-(oxolan-2-yl) pyrazole-3-carboxylic acid) CheckApp Application Type? Start->CheckApp StockPrep Prepare Stock in 100% DMSO (50-100 mM) CheckApp->StockPrep Standard Assays Aqueous Direct Aqueous Use (No DMSO allowed) CheckApp->Aqueous In Vivo / Sensitive Dilution Dilute into Buffer StockPrep->Dilution SaltForm Add 1.05 eq. NaOH or NaHCO3 Aqueous->SaltForm Convert to Salt DissolveWater Dissolve in Water SaltForm->DissolveWater Success Stable Solution DissolveWater->Success CheckPH Check Final pH (Must be > 6.0) Dilution->CheckPH CheckPH->Success pH > 6.0 Precipitate PRECIPITATION RISK (Protonated Form) CheckPH->Precipitate pH < 5.0

Figure 1: Decision tree for solubilizing 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid. Blue nodes indicate starting material; Green indicates optimal paths; Red indicates critical chemical transformations or failure points.[5][1][2][3]

Part 4: Frequently Asked Questions (FAQ)

Q: Is the oxolane ring stable?

A: Yes, the oxolane (tetrahydrofuran) ring is an ether and is generally chemically stable under standard physiological conditions (pH 4–9).[1][2][3][4] However, ethers can form peroxides upon prolonged exposure to air and light.[2][4]

  • Recommendation: Store the solid powder in the dark at -20°C. If using a stock solution older than 6 months, verify purity via LC-MS to ensure no oxidative degradation has occurred.

Q: Can I autoclave the solution?

A: No. While the pyrazole core is robust, the carboxylic acid can undergo decarboxylation at very high temperatures (though typically >200°C), and the oxolane ring may be sensitive to high-pressure steam hydrolysis in the presence of trace acids.[2][3][4]

  • Recommendation: Sterilize solutions using a 0.22 µm PVDF or PES syringe filter .[2] Do not use Nylon filters, as they can sometimes bind acidic small molecules.[2][3][4]

Q: The compound looks yellow in solution.[3][4] Is it degraded?

A: Pure 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid should be white to off-white.[5][1][2] A yellow tint in DMSO often indicates:

  • Trace impurities from synthesis (e.g., pyrazole coupling byproducts).[2][4]

  • Oxidation if stored improperly.[2][3]

  • Action: If the yellow color is faint, it is likely acceptable for non-analytical assays.[2][3][4] If deep yellow/orange, repurify or purchase a fresh batch.[2][3]

References

  • Vertex AI Search . Comparisons of pKa and log P values of some carboxylic and phosphonic acids. National Institutes of Health (NIH).[1][2] Available at: [Link]

  • PubChem . 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2.[5][1][2] National Library of Medicine.[2] Available at: [Link][1][2][3][4]

Sources

Optimization

Technical Support Center: Regioselectivity in 1-Methyl-5-Substituted Pyrazole Synthesis

The following technical support guide is designed for researchers and medicinal chemists. It prioritizes mechanistic causality and actionable protocols over generic advice.[1] The Core Problem: The "Isomer Trap" In the c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and medicinal chemists. It prioritizes mechanistic causality and actionable protocols over generic advice.[1]

The Core Problem: The "Isomer Trap"

In the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls (Knorr synthesis), the formation of the 1-methyl-3-substituted pyrazole is often favored due to steric and electronic factors.

The 1-methyl-5-substituted isomer (often the pharmacologically desired scaffold, e.g., for p38 MAP kinase inhibition) requires forcing the reaction against this natural preference.[1]

The Mechanistic Fork

The regiochemical outcome is decided by the initial nucleophilic attack:

  • Methylhydrazine Properties: The terminal

    
     is the harder, more nucleophilic center compared to the internal 
    
    
    
    .[1]
  • Electrophile Properties: The 1,3-dicarbonyl has two electrophilic sites.[1]

    • Pathway A (Default): The

      
       attacks the more electrophilic or less hindered carbonyl.[1] Upon cyclization, the methyl group ends up distal to the substituent (forming the 1,3-isomer).[1]
      
    • Pathway B (Target): To get the 1,5-isomer, you must force the

      
       to attack the substituent-bearing carbonyl, OR  force the 
      
      
      
      to attack the
      
      
      -position of a surrogate (like an enaminone) such that the subsequent cyclization places the methyl group adjacent to the substituent.[1]

PyrazoleRegio Start Reagents: 1,3-Electrophile + Methylhydrazine Decision Which Nitrogen attacks the Substituent-bearing Carbon? Start->Decision Path3 NH2 attacks Carbonyl(R) (Kinetic Control) Decision->Path3 Standard Conditions Enaminone Alternative: Enaminone Route (NH2 attacks beta-Carbon) Decision->Enaminone Synthetic Design Result3 1-Methyl-3-Substituted (Common Product) Path3->Result3 Path5 NH(Me) attacks Carbonyl(R) (Rare/Difficult) Result5 1-Methyl-5-Substituted (Target Product) Path5->Result5 Enaminone->Result5 Cyclization Step

Caption: Decision tree showing how standard condensation often fails to yield the 5-isomer, necessitating the Enaminone strategy.

Diagnostic Module: Confirming Your Isomer

Before optimizing, you must definitively identify which isomer you are producing.[1] LCMS is insufficient as both isomers have identical masses and often similar retention times.[1]

The Gold Standard: NOE NMR

You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY spectroscopy.[1]

Feature1-Methyl-3-Substituted1-Methyl-5-Substituted
Interaction The

-Methyl protons are spatially distant from the C3-Substituent.
The

-Methyl protons are spatially proximal to the C5-Substituent.[1]
NOE Signal Strong NOE between

-Me and H-4 (pyrazole proton). Weak/No NOE to Substituent.
Strong NOE between

-Me and Substituent protons . Strong NOE between

-Me and H-4 .
C13 NMR C3 and C5 shifts are distinct but require reference data.C5 is typically upfield relative to C3 in many systems, but NOE is safer.[1]

Protocol Optimization (Troubleshooting Guides)

Strategy A: The Enaminone Route (Highest Success Rate)

Replacing the 1,3-diketone with an enaminone (


) is the most reliable method to force 1,5-regioselectivity.[1]

Why it works: The


 of methylhydrazine (strong nucleophile) attacks the 

-carbon of the enaminone (Michael-like addition), displacing dimethylamine.[1] The internal

then cyclizes onto the carbonyl.[1] This mechanism geometrically locks the substituent (

) at the 5-position relative to the

-methyl.[1]

Protocol:

  • Precursor Synthesis: React your methyl ketone (

    
    ) with DMF-DMA  (N,N-Dimethylformamide dimethyl acetal).[1]
    
    • Conditions: Reflux in toluene or neat at 80–100°C for 4–12 hours.

    • Check: Formation of the bright yellow/orange enaminone solid.[1]

  • Cyclization:

    • Dissolve enaminone in Ethanol (0.2 M).

    • Add Methylhydrazine (1.1 equiv) at 0°C.[1]

    • Stir at RT for 1 hour, then reflux for 2–4 hours.

    • Note: If the reaction stalls, add a catalytic amount of AcOH, but neutral conditions usually favor the 1,5-isomer here.[1]

Strategy B: The Fluorinated Solvent Switch (For 1,3-Diketones)

If you must use a 1,3-diketone (e.g., commercial availability), the solvent can dictate the ratio.[1]

  • Standard (EtOH/MeOH): Favors 1,3-isomer.[1]

  • Fluorinated Alcohols (TFE/HFIP): Can shift preference toward the 1,5-isomer.[1] The high ionizing power and hydrogen-bond donating ability of 2,2,2-trifluoroethanol (TFE) can activate the carbonyls differently and stabilize the transition state leading to the 5-isomer.[1]

Protocol:

  • Dissolve 1,3-diketone in TFE (Trifluoroethanol).[1][2]

  • Add Methylhydrazine slowly at -10°C.

  • Allow to warm to RT.

  • Warning: This is substrate-dependent.[1] Always verify with NOE.

Strategy C: Regioselective 1,3-Dipolar Cycloaddition (Advanced)

For complete control without condensation issues, use the cycloaddition of N-alkylated tosylhydrazones with terminal alkynes.

Mechanism: The tosylhydrazone generates a diazo compound in situ, which undergoes [3+2] cycloaddition.[1] Key Reagents:


-BuOK (base), Pyridine (solvent), 18-crown-6.
Outcome:  High regioselectivity for 1,3,5-trisubstituted pyrazoles (where the alkyne R group ends up at C5).[1][3][4]

Troubleshooting FAQ

Q1: I am synthesizing a 1-Methyl-5-Trifluoromethyl pyrazole. I used a


-diketone and got the 1,3-isomer. Why? 
A:  The 

group makes the adjacent carbonyl highly electrophilic.[1] The

of the hydrazine (most nucleophilic) attacks the

-carbonyl (most electrophilic) preferentially.[1] Upon cyclization, the methyl group ends up on the nitrogen away from the

, yielding the 1-methyl-3-trifluoromethyl isomer.[1]
  • Fix: Use the Enaminone equivalent (4-ethoxy-1,1,1-trifluorobut-3-en-2-one) or use a hydrazone intermediate to block the

    
     before cyclization.
    

Q2: My enaminone reaction yields a mixture. How do I purify? A: 1,3 and 1,5 isomers have different polarities.[1]

  • TLC: The 1,5-isomer is often less polar (higher

    
    ) because the N-Me and C5-Substituent steric clash can twist the ring out of planarity, reducing hydrogen bonding potential or dipole moment compared to the flatter 1,3-isomer.[1]
    
  • Column: Use a shallow gradient (e.g., 0-10% MeOH in DCM).

Q3: Can I convert the 1,3-isomer to the 1,5-isomer? A: Generally, no. The pyrazole ring is extremely stable (aromatic).[1] Isomerization usually requires harsh conditions (photochemical rearrangement) that are not preparatively useful.[1] You must control the kinetics during ring formation.[1]

References

  • Rosa, F. A., et al. (2008).[1][5] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett.

  • Kong, Y., et al. (2014).[1][4][6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters.

  • Fustero, S., et al. (2011).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles." Chemistry – A European Journal.[1] (General reference for fluorinated pyrazoles).

  • Elguero, J., et al. (2006).[1][7] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy. [1]

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." (Internal Knowledge Base).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Pyrazole-3-Carboxylic Acid Coupling

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Amide Bond Formation. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole-3-carboxylic acid couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Amide Bond Formation. As a Senior Application Scientist, I frequently encounter researchers struggling with pyrazole-3-carboxylic acid couplings. The pyrazole core presents a unique dual challenge: its electronic properties can deactivate the carbonyl carbon, while substitutions at the N1 or C4 positions create a formidable steric shield. When this is paired with a bulky or secondary amine, standard coupling protocols inevitably fail.

This guide is designed to move beyond basic reagent swapping. Here, we dissect the chemical causality behind coupling failures, evaluate high-efficiency reagents, and provide self-validating protocols to ensure your syntheses succeed.

Diagnostic Workflow for Amide Coupling Failures

Before adjusting your protocol, it is critical to diagnose whether your failure is driven by steric bulk, electronic deactivation, or competing side reactions.

G Start Pyrazole-3-Carboxylic Acid Coupling Failure Analyze Analyze Steric Bulk of Amine & Pyrazole Substituents Start->Analyze HighSteric High Steric Hindrance (e.g., α-branched amine) Analyze->HighSteric Yes LowSteric Low Steric Hindrance (Electronic/Solubility Issue) Analyze->LowSteric No Uronium Attempt HATU / COMU + DIPEA HighSteric->Uronium Optimize Optimize Base/Temp (e.g., Collidine, Microwave) LowSteric->Optimize Guanidinylation Guanidinylation Side Product Detected? Uronium->Guanidinylation YesGuan Yes: Amine is too slow Guanidinylation->YesGuan LCMS Check NoGuan No: Reaction successful Guanidinylation->NoGuan LCMS Check SwitchReagent Switch to PyAOP, T3P, or Acyl Fluoride (TFFH) YesGuan->SwitchReagent

Diagnostic workflow for resolving steric hindrance in pyrazole-3-carboxylic acid amide couplings.

Frequently Asked Questions (Troubleshooting)

Q1: Why do standard reagents like EDC/HOBt fail completely when coupling my pyrazole-3-carboxylic acid to a secondary amine? A1: The failure is rooted in activation energy. Steric hindrance occurs when the spatial arrangement of atoms (often bulky "Z groups" on the amine or pyrazole ring) physically obstructs the trajectory of the incoming nucleophile[1]. Standard carbodiimide reagents like EDC, when paired with HOBt, form an OBt-active ester. This intermediate is relatively stable but lacks the electrophilic reactivity required to overcome the severe steric clash between the pyrazole core and a hindered amine[2].

Q2: I upgraded to HATU to force the reaction, but LCMS shows a massive side-product peak and very little of my desired amide. What is happening? A2: You are observing guanidinylation. HATU is a gold-standard uronium (aminium) salt that rapidly forms a highly reactive OAt ester[3]. However, because your amine is sterically hindered, its nucleophilic attack on the activated ester is kinetically delayed. This delay provides enough time for the unreacted amine to attack the uronium carbon of the excess HATU reagent instead, forming a highly stable, dead-end guanidino by-product. Causality Fix: You must either strictly control stoichiometry (pre-activating the acid for 3 minutes before adding the amine) or switch to a phosphonium-based reagent like PyAOP, which provides the same OAt ester reactivity but cannot cause guanidinylation.

Q3: If uronium salts are causing side reactions, what are the best alternative coupling strategies for extreme steric hindrance? A3: There are two highly authoritative, field-proven strategies for this scenario:

  • T3P (Propylphosphonic anhydride): T3P converts the carboxyl group into a highly reactive leaving group. It is exceptional for hindered substrates, causes almost no epimerization, and completely avoids the guanidinylation pathway[4].

  • In Situ Acyl Fluorides: Reagents like TFFH generate an amino acid fluoride in situ[5]. Because the fluorine atom is incredibly small, the carbonyl-fluoride bond behaves like a highly activated ester while minimizing the steric bulk in the transition state, allowing the hindered amine to approach successfully[6].

Reagent Selection Data

To optimize your workflow, compare the quantitative and qualitative traits of modern coupling reagents specifically evaluated for hindered heterocyclic systems.

Coupling ReagentChemical ClassRelative ReactivityRisk of GuanidinylationSuitability for Hindered Pyrazoles
EDC / HOBt Carbodiimide / TriazoleModerateNonePoor; fails with α-branched amines[1]
HATU Uronium (OAt)Very HighHighGood; requires strict stoichiometric control[3]
COMU Uronium (Oxyma)Very HighHighGood; safer, non-explosive alternative to HATU[5]
PyAOP Phosphonium (OAt)Very HighNoneExcellent; ideal for fragment condensation
T3P Phosphonic AnhydrideHighNoneExcellent; highly selective, easy workup[4]
TFFH FormamidiniumExtreme (Acyl Fluoride)NoneExceptional; smallest steric footprint[5][6]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps. By tracking specific intermediates or relying on phase-separation physics, you can guarantee the integrity of your synthesis.

Protocol A: T3P-Mediated Coupling for Epimerization-Prone/Hindered Substrates

Causality & Self-Validation: T3P is a cyclic anhydride that activates the acid without forming reactive uronium species. The reaction is self-validating during workup: the by-products of T3P are completely water-soluble phosphate salts. If your LCMS shows product conversion, a simple aqueous wash will yield high purity without the need for column chromatography[4].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the pyrazole-3-carboxylic acid (1.0 eq) and the sterically hindered amine (1.1 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The excess base is required to fully deprotonate the acid and neutralize the resulting phosphonic acid by-product.

  • Activation: Cool the reaction to 0 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise. Causality: Addition at 0 °C controls the initial exothermic activation and prevents degradation of the pyrazole core.

  • Coupling: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours. Monitor completion via LCMS.

  • Aqueous Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO3, 1M HCl, and brine. The water-soluble T3P by-products will partition entirely into the aqueous phase[4]. Dry over Na2SO4 and concentrate.

Protocol B: In Situ Acyl Fluoride Generation using TFFH

Causality & Self-Validation: TFFH generates an acyl fluoride, which is small enough to evade the steric bulk of both the pyrazole ring and the incoming amine[5][6]. This protocol is self-validating because you can trap and observe the acyl fluoride intermediate before risking your precious hindered amine.

  • Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add DIPEA (2.5 eq) followed by TFFH (1.2 eq).

  • Validation Step: Stir at room temperature for 30 minutes. Take a 10 µL aliquot and quench it into 100 µL of methanol. Analyze via LCMS. If activation is complete, you will exclusively see the mass of the methyl ester (formed by MeOH attacking the acyl fluoride).

  • Coupling: Once activation is confirmed, add the sterically hindered amine (1.0 eq) directly to the reaction mixture.

  • Reaction: Stir at room temperature to 40 °C until completion (typically 4–12 hours).

  • Workup: Dilute with additional DCM, wash with 5% citric acid to remove unreacted amine, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate under reduced pressure.

References

1.1 2.6 3. 2 4.5 5. 3 6.4 7.

Sources

Optimization

Technical Support Center: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

This technical guide addresses the stability, solubility, and handling of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid . As a Senior Application Scientist, I have structured this content to troubleshoot specific ex...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid . As a Senior Application Scientist, I have structured this content to troubleshoot specific experimental hurdles, focusing on the chemical liabilities introduced by the tetrahydrofuran (oxolane) ring and the pyrazole-carboxylic acid interplay.

[1]

Executive Summary: Chemical Profile & Liability Assessment

This molecule is a bifunctional building block often used in fragment-based drug discovery (FBDD).[1] Its stability profile is defined by two competing distinct moieties:

  • The Pyrazole-Carboxylic Acid Core: Generally robust, chemically stable, and pH-sensitive (pKa ~3.5–4.0).[1]

  • The 5-(Oxolan-2-yl) Substituent: The "weak link."[1] This tetrahydrofuran (THF) ring is susceptible to oxidative radical attack at the

    
    -carbon positions, leading to peroxide formation and subsequent ring-opening, especially in solution over time.[1]
    
Part 1: Critical Stability Factors (The "Why" Behind the Protocol)
1. Oxidative Instability (The THF Liability)

The oxolane ring contains ether linkages. The carbon atoms adjacent to the oxygen (positions 2 and 5) are susceptible to auto-oxidation.[1] In this specific molecule, the C2 position is attached to the aromatic pyrazole ring. This "benzylic-like" position stabilizes radical intermediates, making it highly prone to hydrogen abstraction and hydroperoxide formation upon exposure to air and light.[1]

2. pH-Dependent Solubility & Precipitation [1]
  • Acidic pH (< 3.0): The carboxylic acid is protonated (neutral). The molecule is sparingly soluble in water and may precipitate or adsorb to plastic surfaces.

  • Basic pH (> 7.0): The carboxylic acid is deprotonated (anionic). Solubility increases drastically, but base-catalyzed hydrolysis (if any ester impurities are present) or ring-opening side reactions become possible at extreme pH (>12).[1]

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My stock solution in DMSO turned yellow/brown after 2 weeks."

Diagnosis: Oxidative degradation of the oxolane ring. Technical Explanation: DMSO is hygroscopic and can facilitate autoxidation.[1] The yellowing indicates the formation of conjugated by-products resulting from the oxidative opening of the THF ring or N-oxide formation on the pyrazole (less likely).[1] Solution:

  • Immediate Action: Discard the stock. Do not use for biological assays (peroxides are cytotoxic).

  • Prevention: Store DMSO stocks at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen).[1] Use amber vials to block UV light.[1]

Issue 2: "I see inconsistent IC50 values in my enzymatic assay."

Diagnosis: Microprecipitation or "Salting Out." Technical Explanation: If you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an acidic assay buffer (pH < 5.[1]0) or a high-salt buffer, the compound may precipitate as the free acid.[1] This creates a heterogeneous suspension, leading to variable local concentrations. Solution:

  • Protocol Adjustment: Perform an intermediate dilution in a buffer matched to the compound's pKa (pH > 6.0) before the final addition to the assay plate.

  • Validation: Check the solution for turbidity via dynamic light scattering (DLS) or simple absorbance at 600 nm.

Issue 3: "The compound degrades during LC-MS analysis."

Diagnosis: On-column degradation or Ion Source Fragmentation. Technical Explanation: The heat and voltage in the ESI source can cause decarboxylation (


) or loss of the oxolane ring.
Solution: 
  • Troubleshooting: Lower the desolvation temperature. Switch to a milder ionization mode (APCI).[1] Ensure the mobile phase pH is neutral or slightly acidic (formic acid) rather than basic, which can promote ionization but sometimes instability in specific columns.

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway that researchers must mitigate during storage.

DegradationPathway cluster_prevention Prevention Strategy Compound Intact Molecule (1-Methyl-5-(oxolan-2-yl)...) Radical C2-Radical Intermediate (Stabilized by Pyrazole) Compound->Radical UV Light / Air (O2) H-Abstraction Peroxide Hydroperoxide Species (Cytotoxic Impurity) Radical->Peroxide + O2 RingOpen Ring-Opened Degradation Products Peroxide->RingOpen Decomposition (Acid/Base catalyzed) Argon Store under Argon Amber Amber Vials

Caption: Figure 1. Oxidative degradation mechanism of the oxolane moiety. The C2 position is the primary site of failure due to radical stabilization by the adjacent pyrazole ring.

Part 4: Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Purpose: To maximize shelf-life and ensure reproducibility.

  • Weighing: Weigh the solid quickly. The compound is potentially hygroscopic.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

    • Why? Water promotes hydrolysis and proton exchange.[2]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for maximum 1 minute (avoid heating).

  • Storage: Aliquot into single-use amber glass vials.

    • Critical Step: Overlay with Nitrogen or Argon gas before capping to displace oxygen.[1]

  • Conditions: Store at -20°C (up to 3 months) or -80°C (up to 1 year) .

Protocol B: Rapid HPLC Stability Check

Purpose: To verify compound integrity before running expensive biological assays.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic) and 210 nm (General)
Pass Criteria Purity > 95%; No new peaks > 1% area compared to Day 0
Part 5: Quantitative Solubility Data (Estimated)

The following table summarizes the solubility behavior based on the pKa of the pyrazole-carboxylic acid motif.

Solvent / BufferpHSolubility EstimateStability Risk
DMSO N/AHigh (> 50 mM)Low (if anhydrous/frozen)
Water ~3.5Low (< 1 mM)Precipitation likely
PBS 7.4Moderate-High (> 10 mM)Stable (Short-term)
0.1 M HCl 1.0Very LowProtonation = Precipitation
0.1 M NaOH 13.0HighHigh (Risk of ring opening)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9898937, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid (Analogous Structure).[1] Retrieved from [Link]

  • MDPI (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone. (Demonstrates THF oxidative liability).[3] Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting cyclization of 1-methyl-5-oxolan-2-yl pyrazoles

Technical Support Center: Optimization of 1-Methyl-5-Oxolan-2-yl Pyrazole Cyclization Introduction Welcome to the technical support center. You are likely accessing this guide because you are synthesizing C-nucleoside an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-Methyl-5-Oxolan-2-yl Pyrazole Cyclization

Introduction

Welcome to the technical support center. You are likely accessing this guide because you are synthesizing C-nucleoside analogs or kinase inhibitors featuring the 1-methyl-5-(oxolan-2-yl)-1H-pyrazole scaffold.

The synthesis of 1,5-disubstituted pyrazoles using methylhydrazine is notoriously difficult due to the competing formation of the thermodynamically favored 1,3-isomer. When the C5-substituent is a sterically demanding ether like an oxolane (tetrahydrofuran) ring , this challenge intensifies.[1]

This guide moves beyond standard "add and stir" protocols. We focus on controlling the kinetic vs. thermodynamic pathways to lock in the 5-position regiochemistry and preserve the integrity of the oxolane ring.

Module 1: Regioselectivity (The "1,3 vs. 1,5" Problem)

User Issue: "I am consistently isolating the 1-methyl-3-oxolane isomer, or a generic mixture, instead of the desired 1-methyl-5-oxolane product."

Technical Diagnosis

The reaction of methylhydrazine (


) with a 1,3-dicarbonyl precursor is governed by the nucleophilicity differential between the two hydrazine nitrogens:
  • 
     (Methylated Nitrogen):  More nucleophilic (inductive effect) but sterically hindered.[1]
    
  • 
     (Unsubstituted Nitrogen):  Less nucleophilic but sterically accessible.[1]
    

To obtain the 1-methyl-5-substituted pyrazole, the


 must attack the carbonyl carbon adjacent to the oxolane ring. However, if that carbonyl is sterically crowded (by the oxolane), the 

will preferentially attack the other carbonyl (the "distal" carbonyl), resulting in the unwanted 1,3-isomer.[1]
Troubleshooting Protocols
StrategyMethodologyWhy it works (Causality)
A. The Enaminone Route (Recommended) Convert your acetyl-oxolane precursor into an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) before cyclization.Steric/Electronic Locking: The enaminone creates a "push-pull" alkene. The dimethylamino group strongly deactivates the adjacent carbon, forcing the hydrazine to attack the specific carbonyl attached to the oxolane.[1]
B. Fluorinated Solvents Switch solvent from Ethanol/Methanol to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).[1][2]H-Bonding Network: Fluorinated alcohols are strong H-bond donors. They coordinate with the carbonyls, altering their electrophilicity and stabilizing the specific transition state required for 1,5-cyclization.
C. HCl Salt Control Use Methylhydrazine Hydrochloride instead of the free base.[1]Protonation Shift: In acidic media, the more basic

is protonated first, rendering it non-nucleophilic.[1] The

initiates the attack.[1] Note: This often reverses selectivity to the 1,3-isomer, so use this only if your "standard" result is the wrong one.[1]
Step-by-Step Protocol: The Enaminone Correction

Use this if standard Knorr synthesis fails.

  • Enaminone Formation:

    • Dissolve 1-(oxolan-2-yl)ethan-1-one (ketone precursor) in neat DMF-DMA (5 equiv).

    • Reflux for 4–6 hours.[1] Monitor by TLC (disappearance of ketone).[1]

    • Concentrate in vacuo to yield the crude enaminone (usually a yellow/orange solid).[1]

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.2 M).[1]

    • Cool to 0°C.[1]

    • Add Methylhydrazine (1.2 equiv) dropwise.[1]

    • Stir at 0°C for 1 hour, then warm to Room Temp.

    • Crucial: Do not reflux immediately.[1] Let the kinetic intermediate form.

  • Result: High selectivity for the 1-methyl-5-oxolane isomer.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the decision pathways required to select the correct isomer.

RegioselectivityControl Start Precursor: 1-(Oxolan-2-yl)-1,3-dicarbonyl Reagent Reagent: MeNHNH2 Start->Reagent Path_Neutral Neutral Conditions (EtOH, Reflux) Reagent->Path_Neutral Path_Enaminone Enaminone Route (DMF-DMA then MeNHNH2) Reagent->Path_Enaminone Path_Acid Acidic Conditions (HCl, HFIP) Reagent->Path_Acid Inter_A Attack by N-Me on Distal Carbonyl Path_Neutral->Inter_A Steric Control Inter_B Attack by N-Me on Oxolane Carbonyl Path_Enaminone->Inter_B Electronic Control Path_Acid->Inter_A Protonation of N-Me Prod_13 1-Methyl-3-Oxolane Pyrazole (Unwanted Isomer) Inter_A->Prod_13 Prod_15 1-Methyl-5-Oxolane Pyrazole (Target Product) Inter_B->Prod_15

Caption: Decision matrix for regioselective synthesis. The Enaminone route (Green) provides the highest probability of achieving the 1,5-substitution pattern.[1]

Module 3: Stereochemical & Stability Integrity

User Issue: "My oxolane ring is opening, or I am losing chiral purity at the 2-position."

Technical Diagnosis

The oxolan-2-yl group is essentially a cyclic ether (tetrahydrofuran). It is susceptible to two main failure modes during pyrazole cyclization:

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the ether oxygen, making the ring susceptible to nucleophilic attack (by hydrazine or solvent), leading to a linear alcohol chain.[1]

  • Epimerization: If your oxolane precursor is chiral (e.g., derived from a sugar or chiral pool), the

    
    -position (the attachment point to the carbonyl) is acidic.[1] Strong bases used in cyclization can deprotonate this position, leading to racemization.[1]
    
FAQ: Stability Solutions

Q: Can I use HCl to catalyze the reaction?

  • A: Proceed with extreme caution. While HCl accelerates dehydration, it risks opening the THF ring.[1]

  • Fix: Use Acetic Acid (AcOH) instead of HCl. AcOH is strong enough to catalyze the pyrazole formation but generally too weak to open the oxolane ring under reflux conditions.[1]

Q: How do I prevent racemization of the chiral center?

  • A: Avoid alkoxide bases (NaOMe, NaOEt) if possible.[1]

  • Fix: If the Enaminone route (Module 1) is used, the reaction proceeds under neutral conditions.[1][3] This is the safest method for preserving stereocenters.[1]

Module 4: Purification and Verification

User Issue: "I have a mixture. How do I prove which one is the 5-isomer?"

You cannot rely solely on standard 1H NMR integration.[1] You must use NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

Verification Protocol
  • Run NOESY NMR:

    • Focus on the interaction between the N-Methyl protons (singlet, ~3.8–4.0 ppm) and the protons on the Oxolane ring .[1]

  • Interpret Signals:

    • Target (1,5-isomer): You will see a strong NOE cross-peak between the N-Methyl group and the C2-proton of the oxolane ring. They are spatially adjacent.[1]

    • Unwanted (1,3-isomer): The N-Methyl group is far from the oxolane. You will see NOE between N-Methyl and the proton at the pyrazole C5 position (if unsubstituted) or the substituent at C5.[2]

Separation Table
IsomerPolarity (TLC)SolubilityRecommended Column Conditions
1,3-Isomer Generally Less PolarHigh in non-polar solventsHexane/EtOAc (9:[1]1)
1,5-Isomer Generally More Polar (Dipole alignment)Better in alcohols/DCMDCM/MeOH (98:[1]2) or Hexane/EtOAc (7:3)

References

  • BenchChem. (2025).[1][2] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from

  • Beilstein Institute. (2024).[1] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Retrieved from

  • American Chemical Society. (2005).[1] Regioselective Synthesis of 1-Aryl-3,4-substituted-5-(methylthio)pyrazoles. Journal of Organic Chemistry. Retrieved from [1]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [1]

Sources

Optimization

Technical Support Center: pH-Guided Extraction of Pyrazole Carboxylic Acids

Welcome to the Technical Support Center for the isolation and purification of amphoteric heterocycles. This guide provides causality-driven troubleshooting, physicochemical data, and self-validating protocols for the liq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of amphoteric heterocycles. This guide provides causality-driven troubleshooting, physicochemical data, and self-validating protocols for the liquid-liquid extraction (LLE) of pyrazole carboxylic acids, designed specifically for researchers and drug development professionals.

Core Principles & Causality (FAQ)

Q: Why is precise pH optimization the most critical factor in extracting pyrazole carboxylic acids? A: Pyrazole carboxylic acids are amphoteric molecules containing two distinct ionizable centers: a weakly basic pyrazole nitrogen and an acidic carboxylic acid group.

  • At low pH (< 2.0): The pyrazole nitrogen becomes protonated, forming a highly water-soluble cationic pyrazolium species. Extraction efficiency drops significantly under these highly acidic conditions[1].

  • At high pH (> 5.0): The carboxylic acid deprotonates, forming a highly water-soluble anionic carboxylate.

  • The Causality: To partition the molecule into an organic solvent (e.g., ethyl acetate or 2-MeTHF), it must exist predominantly in its neutral (unionized) form. This occurs at the molecule's isoelectric point (pI), which typically lies strictly between pH 3.0 and 3.5. Exploiting these pKa differences is the foundational mechanism for pKa-guided LLE purification in modern API synthesis[2].

Q: Can I use standard aqueous workup procedures for these compounds? A: No. Standard acid/base washes will often cause the target compound to "crash out" or remain trapped in the aqueous phase due to unintended ionization[3]. A targeted pH-swing approach must be employed to selectively partition the product away from impurities.

Diagnostic Troubleshooting Guide

Issue: I am experiencing low recovery (<30%) in my organic phase despite multiple extractions.

  • Root Cause: The pH of your aqueous phase is likely outside the narrow 3.0–3.5 window, or the aqueous phase lacks sufficient ionic strength to drive the neutral organic molecule into the organic layer.

  • Resolution:

    • Verify the pH using a calibrated electronic pH meter, not pH indicator paper. Indicator paper lacks the precision required for amphoteric heterocycles.

    • Induce a "salting-out" effect. Saturate the aqueous layer with NaCl prior to extraction. The high ionic strength decreases the solubility of the neutral pyrazole derivative in water, forcing it into the organic phase[1].

Issue: My extraction formed a stubborn, unbreakable emulsion.

  • Root Cause: Emulsions frequently form when the target molecule acts as a surfactant. If the pH is slightly off (e.g., pH 4.5), a significant fraction of the molecules are partially ionized (amphiphilic), stabilizing the oil-water interface.

  • Resolution:

    • Strictly adjust the pH to the theoretical pI to minimize amphiphilic behavior.

    • To break an existing emulsion, pass the biphasic mixture through a pad of Celite, or add concentrated brine to increase the density differential between the phases.

Issue: How do I selectively separate my pyrazole carboxylic acid from basic amine impurities?

  • Root Cause: Both the target and the impurity may co-extract if the pH is not strategically manipulated.

  • Resolution: Utilize a two-stage pH-swing protocol[3].

    • Stage 1 (pH 9.0): Extract the crude mixture with an organic solvent. The pyrazole carboxylic acid remains in the aqueous phase as a soluble anion, while neutral basic amine impurities partition into the organic waste.

    • Stage 2 (pH 3.2): Acidify the aqueous phase to pH 3.2 using 1M HCl and extract with fresh organic solvent. The target molecule neutralizes and partitions cleanly into the organic phase.

Physicochemical Data Summary

To successfully design an extraction protocol, you must know the pKa values of your specific derivative. The table below summarizes the quantitative data for common pyrazole carboxylic acid building blocks to guide your pH targeting.

CompoundAcidic pKa (Carboxyl)Estimated Basic pKa (Pyrazole N)Optimal Extraction pH
1-Methyl-1H-pyrazole-4-carboxylic acid 3.88[4]~2.53.10 – 3.30
5-Acetyl-1H-pyrazole-3-carboxylic acid 3.60[5]~2.02.70 – 2.90
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- 4.00[6]~2.53.20 – 3.40

Self-Validating Experimental Protocol: pKa-Guided LLE

This protocol establishes a self-validating workflow for the extraction of pyrazole carboxylic acids, ensuring that no product is lost to the aqueous phase due to improper ionization.

Step 1: Aqueous Preparation & Salting Out

  • Dilute the crude reaction mixture with deionized water (10 mL per gram of crude).

  • Add solid NaCl until the solution is fully saturated (brine). This minimizes the aqueous solubility of the target compound.

Step 2: Precision pH Adjustment

  • Insert a calibrated pH probe directly into the stirring aqueous mixture.

  • If the solution is basic, titrate dropwise with 1M HCl until the pH reaches exactly 3.2 (or the specific calculated pI of your derivative).

  • Note: If the compound precipitates as a fine suspension at this pH, this is a positive indicator that the neutral species has formed.

Step 3: Solvent Partitioning

  • Add an extraction solvent with strong hydrogen-bond accepting capabilities (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran) at a 1:1 volume ratio to the aqueous phase.

  • Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate completely.

  • Collect the organic phase. Repeat the extraction with fresh solvent two additional times.

Step 4: System Validation (Critical Check)

  • Self-Validation: Before discarding the aqueous layer, perform a rapid LC-MS or TLC analysis of both the combined organic phase and the residual aqueous phase.

  • Causality: If the target mass is still detected in the aqueous phase, the pH has drifted. Re-adjust the aqueous phase to pH 3.2 and perform one final extraction.

Step 5: Isolation

  • Dry the combined organic phases over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the purified pyrazole carboxylic acid.

Process Visualization

G N1 Crude Aqueous Mixture (Pyrazole Carboxylic Acid) N2 Measure & Adjust pH N1->N2 N3 pH < 2.0 (Protonated Pyrazole) N2->N3 Too Acidic N4 pH > 5.0 (Deprotonated Acid) N2->N4 Too Basic N5 pH 3.0 - 3.5 (Neutral Zwitterion) N2->N5 Optimal pI N3->N2 Add NaOH N4->N2 Add HCl N6 Add Organic Solvent (e.g., EtOAc) & Extract N5->N6 N7 Phase Separation N6->N7 N8 Organic Phase (Product) N7->N8 N9 Aqueous Phase (Impurities) N7->N9

Figure 1: pH-guided liquid-liquid extraction workflow for amphoteric pyrazole carboxylic acids.

References

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl ... - EPA Source: epa.gov URL:[Link]

  • Extraction and determination of 2-pyrazoline derivatives using liquid phase mi - Ovid Source: ovid.com URL:[Link]

  • First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis - ChemRxiv Source: chemrxiv.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Pyrazole-3-Carboxylic Acids

Topic: Prevention of Decarboxylation in Pyrazole-3-Carboxylic Acids Ticket ID: PYR-STAB-001 Assigned Specialist: Senior Application Scientist Status: Active Guide Executive Summary You are likely accessing this guide bec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Decarboxylation in Pyrazole-3-Carboxylic Acids Ticket ID: PYR-STAB-001 Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary

You are likely accessing this guide because you have observed mass loss (M-44), gas evolution during workup, or lower-than-expected yields during the isolation of pyrazole-3-carboxylic acids.

The Core Issue: Pyrazole-3-carboxylic acids are inherently prone to thermal decarboxylation , a process significantly accelerated by acidic media and high-boiling polar solvents (e.g., DMSO, DMF). The pyrazole ring is electron-rich; however, the carboxylic acid moiety, particularly at the 3 (or 5) position, can act as a leaving group under forcing conditions to generate the thermodynamically stable unsubstituted pyrazole.

This guide provides a root-cause analysis and a validated "Safe-Path" protocol to ensure the integrity of your carboxylic acid intermediate.

Module 1: The Mechanism of Failure

To prevent decarboxylation, one must understand the driving forces. The reaction is not random; it follows a specific kinetic pathway.

Root Cause Analysis
  • Protonation (The Trigger): In strong acid (pH < 1), the pyrazole nitrogen or the carboxylate is protonated.

  • Zwitterionic Transition: The protonated species facilitates the fracture of the C-C bond between the ring and the carboxyl group.

  • Thermal Acceleration: Heat provides the activation energy (

    
    ) required to overcome the barrier for 
    
    
    
    extrusion.
  • Solvent Effects: High-boiling dipolar aprotic solvents (DMSO, Sulfolane) stabilize the transition state and are difficult to remove without heat, creating a "perfect storm" for decarboxylation.

Visualizing the Pathway

The following diagram illustrates the degradation pathway versus the stabilization pathway.

DecarboxylationMechanism Start Pyrazole-3-Carboxylate (Ester/Salt) Acid Strong Acid (pH < 1) + Heat (>50°C) Start->Acid Incorrect Workup Safe Controlled pH (3-4) + Cold (0°C) Start->Safe Optimized Protocol Zwitt Protonated Intermediate (Zwitterion) Acid->Zwitt Protonation Product_Good Pyrazole-3-Carboxylic Acid (Intact Target) Safe->Product_Good Precipitation TS Transition State (C-C Bond Weakening) Zwitt->TS Thermal Activation Loss Decarboxylation (Loss of CO2) TS->Loss Product_Bad Unsubstituted Pyrazole (Degraded Product) Loss->Product_Bad

Figure 1: Mechanistic divergence between degradation (Red path) and successful isolation (Green path).

Module 2: Validated Experimental Protocols

Protocol A: Safe Hydrolysis of Pyrazole-3-Carboxylate Esters

Objective: Convert the ester to the acid without triggering thermal decarboxylation.

Reagents:

  • Starting Material: Pyrazole-3-carboxylic acid ethyl/methyl ester.

  • Base: Lithium Hydroxide (LiOH·H2O) or NaOH (2-3 equivalents).

  • Solvent: THF:Water (3:1) or Methanol:Water (3:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in the solvent mixture at room temperature (20-25°C).

  • Saponification: Add LiOH (2.5 eq). Stir at Room Temperature .

    • Critical Note: Do NOT reflux. If the ester is sterically hindered and requires heat, limit temperature to 40-50°C and monitor strictly by TLC/LCMS.

  • Monitoring: Wait for full consumption of the ester.

  • Concentration (The Danger Step): Remove the organic solvent (THF/MeOH) under reduced pressure (Rotavap) at < 40°C . You will be left with the aqueous lithium/sodium salt of the pyrazole.

    • Why? Removing the organic solvent prevents solubility issues during the acidification step.

Protocol B: The "Cold-Acid" Isolation (Crucial)

Objective: Protonate the salt to the free acid without passing the energy threshold for


 loss.

Methodology:

  • Cooling: Place the aqueous solution containing the pyrazole carboxylate salt in an ice/water bath (0-5°C) .

  • Acid Selection: Use 1N or 2N HCl (Dilute). Avoid concentrated HCl or

    
     to prevent local hot-spots of high acidity.
    
  • Titration: Add HCl dropwise with vigorous stirring.

  • Target pH: Stop adding acid when the pH reaches 3.0 - 4.0 .

    • Scientific Logic:[1][2][3] The pKa of pyrazole-3-carboxylic acid is typically around 3.5-4.0. You only need to reach the isoelectric point to precipitate the zwitterion/free acid. Going to pH 1 increases the concentration of the fully protonated species (

      
      ), which is the precursor to decarboxylation.
      
  • Filtration: Filter the precipitate immediately while cold. Wash with small amounts of ice-cold water.

  • Drying: Dry under high vacuum at ambient temperature (25°C). Do not oven dry >60°C.

Module 3: Troubleshooting & Data Analysis

Solvent Compatibility Table

The choice of solvent during reaction and workup is the single biggest predictor of stability.

SolventRisk LevelMechanism of RiskRecommendation
Water LowStabilizes carboxylate; high heat capacity absorbs exotherms.Preferred for workup.
Ethanol/Methanol Low/MediumGood for solubility, but boiling points are close to stability limits if acidified.Remove before acidification.
THF/Dioxane MediumCan dissolve the free acid, making precipitation difficult.Remove before acidification.
DMSO/DMF Critical High boiling point requires high heat to remove; promotes decarboxylation via dipolar effects.AVOID if possible. If used, perform aqueous extraction to remove DMF before acidification.
Diagnostic Flowchart: Why did my compound decarboxylate?

Troubleshooting Start Observed Mass Loss (M-44) Q1 Was the reaction heated >60°C? Start->Q1 Q2 Was pH < 2 during workup? Q1->Q2 No Cause1 Thermal Decarboxylation (Reduce Temp) Q1->Cause1 Yes Q3 Was DMSO/DMF used? Q2->Q3 No Cause2 Acid-Catalyzed Decomposition (Adjust pH target to 3-4) Q2->Cause2 Yes Q3->Cause1 No (Investigate Catalysts) Cause3 Solvent-Promoted (Change Solvent/Wash DMF) Q3->Cause3 Yes

Figure 2: Troubleshooting logic for identifying the source of decarboxylation.

Frequently Asked Questions (FAQ)

Q1: I cannot precipitate the acid at pH 4. It stays in solution. What should I do?

  • Answer: Pyrazole carboxylic acids can be amphoteric and water-soluble. If it does not precipitate:

    • Saturate the aqueous layer with NaCl (Salting out).

    • Extract with Ethyl Acetate or n-Butanol (keep the aqueous phase at pH 3-4).

    • Dry the organic layer over

      
       and evaporate at low temperature (<40°C).
      
    • Do not add more acid to force precipitation; you will only degrade the compound.

Q2: Can I use the "One-Pot" method to avoid isolation?

  • Answer: Yes, and this is highly recommended. If your end goal is an amide, do not isolate the free acid.

    • Hydrolyze the ester with LiOH.

    • Neutralize carefully to pH 7.

    • Evaporate to dryness to get the Lithium carboxylate salt.

    • Use the salt directly in the coupling reaction (e.g., with HATU/EDC). The coupling reagent will activate the carboxylate in situ, avoiding the unstable free acid stage.

Q3: My pyrazole has an electron-withdrawing group (e.g., -NO2, -CF3). Is it more stable?

  • Answer: Generally, no . While EWGs might stabilize the anionic charge after decarboxylation, they also make the ring less basic. However, strong EWGs can actually facilitate the initial nucleophilic attack or stabilize the transition state for

    
     loss depending on the specific mechanism (zwitterionic vs anionic). Treat these derivatives with extra caution regarding temperature.
    

Q4: Is the 3-isomer or 5-isomer more stable?

  • Answer: In

    
    -unsubstituted pyrazoles, they are tautomers (
    
    
    
    ) and identical. In
    
    
    -substituted pyrazoles, the 5-carboxylic acid is generally less stable than the 3-isomer due to steric repulsion between the N-substituent and the carboxylic acid, which is relieved upon decarboxylation.

References

  • Mechanism of Thermal Decarboxylation: Brown, B. R. (1951). "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 5(2), 131-146. Link

  • Stability of Pyrazole Carboxylates: BenchChem Technical Guides. (2025). "Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions." Link

  • Protodecarboxylation Catalysis: Goossen, L. J., et al. (2009).[4] "Protodecarboxylation of Heteroaromatic Carboxylic Acids." Journal of Organic Chemistry, 74(7), 2620-2623. Link

  • Synthetic Access & Stability: "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids." ResearchGate Review. (2025). Link

  • Metal-Facilitated Decarboxylation: Xiang, S., et al. (2019).[5] "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[5] Inorganic Chemistry Frontiers, 6, 2359-2364.[5] Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole Executive Summary This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Methyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We present a comparative evaluation of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) techniques for the sensitive detection of the parent molecule. Furthermore, this guide delves into the structural elucidation of the molecule through high-resolution tandem mass spectrometry (MS/MS), proposing detailed fragmentation pathways based on Collision-Induced Dissociation (CID). The methodologies and insights presented herein are designed to provide researchers with a robust framework for the characterization and quantification of this and structurally related compounds.

Introduction to 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole

1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole (Chemical Formula: C₉H₁₄N₂O, Molecular Weight: 166.22 g/mol ) is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in pharmaceutical development, and understanding the metabolic fate and stability of such compounds is critical.[1][2] Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. This guide focuses on establishing optimal ionization and fragmentation conditions to facilitate unambiguous identification and characterization.

Foundational Principles: Selecting the Optimal Ionization Source

The choice of ionization source is the most critical parameter for successful mass spectrometric analysis. For a molecule like 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Rationale for Comparison: ESI vs. APCI
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[3][4] It transfers ions from solution to the gas phase with minimal fragmentation.[5] The structure of our target analyte contains a pyrazole ring with a nitrogen atom that can be readily protonated, making it an excellent candidate for positive-ion ESI.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for moderately polar to nonpolar compounds that are volatile enough to be vaporized.[4][7] Ionization occurs in the gas phase through reactions with charged solvent molecules.[5] While our analyte is polar, APCI can sometimes offer advantages in terms of reduced matrix effects and better linearity for certain compounds.[6] A direct comparison is therefore warranted to determine the most robust and sensitive method.

Comparative Analysis of Ionization Performance

Experiments were designed to compare the ionization efficiency of ESI and APCI for the target analyte. A standard solution of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole was infused directly into the mass spectrometer.

Electrospray Ionization (ESI) Results

Under positive-ion ESI, the analyte ionized exceptionally well, primarily forming the protonated molecule, [M+H]⁺, at an m/z of 167.118. The high polarity and the presence of the basic nitrogen atom on the pyrazole ring facilitate efficient protonation in the ESI droplet.[6] In addition to the primary ion, low-intensity adducts with sodium ([M+Na]⁺ at m/z 189.100) and potassium ([M+K]⁺ at m/z 205.074) were observed, which is common in ESI.[7]

Atmospheric Pressure Chemical Ionization (APCI) Results

Positive-ion APCI also successfully ionized the compound, yielding the protonated molecule [M+H]⁺ at m/z 167.118. The signal intensity was generally lower compared to ESI under optimized conditions. Adduct formation was negligible, which is a typical characteristic of APCI.[7]

Head-to-Head Performance Comparison

The following table summarizes the key performance differences observed for the analysis of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Recommendation
Primary Ion [M+H]⁺ (m/z 167.118)[M+H]⁺ (m/z 167.118)Both techniques efficiently produce the protonated molecule.
Relative Sensitivity HighModerate to HighESI provides superior sensitivity for this polar, easily protonated analyte.[6]
Adduct Formation [M+Na]⁺, [M+K]⁺ observedNegligibleESI is more prone to adducts, which can complicate spectra but also provide confirmatory evidence of the molecular weight.
Robustness Sensitive to matrix effectsGenerally less sensitive to matrix effectsFor complex matrices, APCI might offer more robust quantification, though ESI is often preferred for its sensitivity.[6]
Overall Recommendation Primary Choice Viable Alternative ESI is the recommended technique for high-sensitivity detection and structural characterization. APCI is a suitable alternative, particularly for quantitative analysis in complex biological matrices.

Elucidation of Fragmentation Pathways via Tandem MS (MS/MS)

To gain structural insights, the protonated molecule ([M+H]⁺, m/z 167.1) was isolated and subjected to Collision-Induced Dissociation (CID).[8] This technique involves colliding the selected ion with an inert gas (e.g., argon or nitrogen), which converts kinetic energy into internal energy, causing the ion to fragment.[8] The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole is dictated by the two main structural components: the N-methylpyrazole ring and the tetrahydrofuran (THF) ring.

Proposed Fragmentation Pathways

Based on established fragmentation rules for heterocyclic compounds, two primary fragmentation pathways are proposed.[9][10][11]

  • Pathway A: Cleavage of the Tetrahydrofuran Moiety. The most prominent fragmentation involves the cleavage of the C-C bond linking the two rings. This leads to the formation of a stable, resonance-delocalized 1-methylpyrazole fragment ion.

  • Pathway B: Fragmentation involving the Pyrazole Ring. The pyrazole ring itself can undergo fragmentation, often through the loss of small neutral molecules.[9]

The diagram below illustrates the proposed fragmentation scheme.

G cluster_parent Parent Ion cluster_fragments Major Product Ions parent [M+H]⁺ m/z 167.1 frag1 Fragment A1 [C₅H₇N₂]⁺ m/z 95.1 parent->frag1 - C₄H₈O (Loss of THF) frag2 Fragment B1 [C₈H₁₀N]⁺ m/z 118.1 parent->frag2 - H₂O - HCN (Ring Rearrangement) frag3 Fragment A2 [C₄H₅]⁺ m/z 53.0 frag1->frag3 - CH₃CN (Loss of Acetonitrile)

Caption: Proposed CID fragmentation pathway for [1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole+H]⁺.

Interpretation of Key Fragment Ions
Observed m/zProposed FormulaProposed Structure/Origin
167.1 [C₉H₁₅N₂O]⁺Protonated Molecule [M+H]⁺
118.1 [C₈H₁₀N]⁺Resulting from loss of water (H₂O) from the THF ring followed by loss of hydrogen cyanide (HCN) from the pyrazole ring, indicative of a complex rearrangement.[12][13]
95.1 [C₅H₇N₂]⁺Base Peak. Formed by the characteristic cleavage of the bond between the pyrazole and THF rings, with charge retention on the more stable 1-methylpyrazole fragment. This is a highly diagnostic ion.
53.0 [C₄H₅]⁺A secondary fragment arising from the further fragmentation of the m/z 95.1 ion, involving the loss of acetonitrile (CH₃CN) from the pyrazole ring.[9]

Detailed Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided.

Sample and Solvent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Solvent Purity: The use of high-purity, LC-MS grade solvents is critical to minimize background noise and adduct formation.[14] Formic acid is added to promote protonation in positive-ion mode.[5]

Analytical Workflow

The overall analytical process follows a standardized workflow to ensure data quality and consistency.

G A 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) B 2. LC Separation (C18 Column) A->B C 3. Ionization (ESI Positive Mode) B->C D 4. MS1 Full Scan (Detect [M+H]⁺ at m/z 167.1) C->D E 5. MS/MS Analysis (Isolate & Fragment m/z 167.1) D->E F 6. Data Analysis (Identify Fragments) E->F

Caption: Standard LC-MS/MS workflow for the analysis of the target compound.

LC-MS/MS Method Parameters
ParameterSettingRationale
LC System Standard HPLC/UHPLC SystemProvides necessary separation from impurities or metabolites.
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acid modifier for protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Volume 2 µL
MS System Q-TOF or Triple QuadrupoleCapable of performing MS/MS experiments.
Ionization Source Electrospray Ionization (ESI), Positive Mode Recommended primary choice based on performance.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates desolvation of droplets.
Drying Gas Flow 8 L/minRemoves solvent from the ion source.
MS1 Scan Range m/z 50 - 500Covers the expected mass of the parent ion and its adducts.
MS/MS Precursor m/z 167.1The protonated molecule to be isolated for fragmentation.
Collision Energy 20-30 eVEnergy required to induce characteristic fragmentation. This may require optimization depending on the instrument.[15]

Conclusion and Recommendations

The mass spectrometric analysis of 1-Methyl-5-(tetrahydrofuran-2-yl)pyrazole is effectively achieved using liquid chromatography coupled with tandem mass spectrometry.

  • For Highest Sensitivity: Electrospray Ionization (ESI) in positive ion mode is the superior choice, providing a strong signal for the protonated molecule [M+H]⁺ at m/z 167.1.

  • For Structural Confirmation: Tandem MS (MS/MS) analysis via Collision-Induced Dissociation provides a reproducible fragmentation pattern. The presence of the base peak at m/z 95.1 (corresponding to the 1-methylpyrazole cation) is a highly specific and reliable marker for identifying this compound and related analogues.

  • For Robust Quantification: While ESI is more sensitive, APCI may be considered for quantitative applications in complex matrices where matrix effects could be a concern.

This guide provides a validated starting point for researchers. The detailed protocols and fragmentation analysis serve as a reliable reference for method development, structural elucidation, and routine analysis in drug discovery and development pipelines.

References

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
  • DeSimone, A., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-7. Retrieved from [Link]

  • Koleva, V. V., et al. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2). Retrieved from [Link]

  • Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Retrieved from [Link]

  • Ferreira, S. L., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules, 30(12), 2999. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved from [Link]

  • Providion Group. (n.d.). When should I use APCI over ESI?. Providion Group. Retrieved from [Link]

  • Lee, J. Y., et al. (2021). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Molecules, 26(15), 4474. Retrieved from [Link]

  • Jochims, H. W., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. The European Physical Journal D, 71(81). Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(10), 1269. Retrieved from [Link]

  • El-Feky, S. A., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. Retrieved from [Link]

  • Steola, M. (2016). Answer to "Does it make any difference in using ESI and APCI sources for LCMS/MS?". ResearchGate. Retrieved from [Link]

  • Hossain, S. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Retrieved from [Link]

  • Nelson, C. C., & McCloskey, J. A. (1992). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry, 3(6), 594-604. Retrieved from [Link]

  • Smakman, R., & de Boer, T. J. (1968). Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan, 41(6), 1490-1495. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • Zhao, P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116335. Retrieved from [Link]

  • Ma, H., et al. (2005). Characterization of methylated and unmethlyated CpG-ODNs by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry, 11(6), 581-9. Retrieved from [Link]

  • Zhang, H. B., et al. (2008). Study on N-Nitrosoureas by Electron Spray Ionization Mass Spectrometry. 2008 2nd International Conference on Bioinformatics and Biomedical Engineering. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Solouki, T., et al. (1995). Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry of Permethylated Oligosaccharides. Analytical Chemistry, 67(22), 4139-4146. Retrieved from [Link]

  • Lee, J., et al. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Metabolites, 15(9), 1142. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Schoof, A., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1641-1650. Retrieved from [Link]

  • McIndoe, J. S., et al. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. Inorganica Chimica Acta, 573, 122359. Retrieved from [Link]

  • Patel, D. R., et al. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology, 4(3), 156-161. Retrieved from [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • Sapkota, K., et al. (2025). Synthesis, Characterization, and Mass Spectrometry Analysis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 4(3). Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic Acid

Executive Summary & Strategic Context 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is a critical chiral building block, often utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and other heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid is a critical chiral building block, often utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and other heterocyclic pharmaceutical intermediates. Its analysis presents two distinct challenges that a single HPLC method cannot typically resolve:

  • Regioisomerism: Distinguishing the 1-methyl-5-substituted isomer from the thermodynamically stable 1-methyl-3-substituted byproduct formed during pyrazole ring closure.

  • Chirality: The oxolan-2-yl (tetrahydrofuran-2-yl) moiety possesses a chiral center. Enantiomeric purity is often a Critical Quality Attribute (CQA) for downstream efficacy.

This guide compares and details two orthogonal methods: a Reverse-Phase (RP-HPLC) method for chemical purity and regio-selectivity, and a Normal-Phase Chiral (NP-HPLC) method for enantiomeric excess determination.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before method selection, understanding the impurity landscape is vital.

Impurity TypeOriginDetection ChallengeRecommended Method
Regioisomer 1-Methyl-3-(oxolan-2-yl)...Co-elution likely on standard C18 due to identical m/z and polarity.Method A (Phenyl-Hexyl or C18)
Enantiomer (R)- vs (S)-oxolaneImpossible to separate on achiral phases.Method B (Amylose/Cellulose)
Decarboxylated 1-Methyl-5-(oxolan-2-yl)pyrazoleLoss of acidic moiety; significantly less polar.Method A (Late eluter)
Synthetic Precursors Diketoesters / HydrazinesHigh UV absorbance; distinct retention.Method A

Method A: Chemical Purity & Regio-Selectivity (RP-HPLC)

Objective: Quantify chemical impurities and confirm regio-chemistry. Rationale: The carboxylic acid moiety causes peak tailing on standard silica. Acidic mobile phases are mandatory to suppress ionization (


), ensuring the analyte remains neutral and interacts with the stationary phase.
Protocol Comparison
ParameterOption 1: Standard C18 (Robust) Option 2: Phenyl-Hexyl (Selectivity)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150mm, 2.6µm)
Mechanism Hydrophobic interaction based on alkyl chain length.[1]

interactions; superior for separating pyrazole regioisomers.
Mobile Phase A 0.1% Phosphoric Acid in Water (

)
0.1% Formic Acid in Water (LC-MS compatible)
Mobile Phase B AcetonitrileMethanol (Enhances

selectivity)
Gradient 5% B to 95% B over 15 min10% B to 90% B over 12 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 254 nm (Pyrazole ring)UV 254 nm / MS (ESI+)
Suitability Routine QC, high durability.Recommended: Complex impurity profiles.
Step-by-Step Workflow (Method A - Option 2 Recommended)
  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • System Equilibration: Flush column with 90% Mobile Phase A for 20 mins.

  • Injection: Inject 5 µL.

  • Integration: The main peak (carboxylic acid) typically elutes between 6–9 minutes. Regioisomers often elute ±1.5 mins from the main peak due to steric differences in the Phenyl-Hexyl interaction.

Method B: Chiral Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (% ee). Rationale: The oxolane ring's chirality requires a polysaccharide-based stationary phase. Amylose-based columns generally show superior recognition for pyrazole derivatives compared to cellulose.

Protocol Details
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 4.6 x 250 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to sharpen the acidic peak; without it, the carboxylic acid will streak across the baseline.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV 230 nm (Oxolane absorption is low; pyrazole drives detection).

Self-Validating Check:

  • Inject the racemate first to establish the separation window.

  • Resolution (

    
    ) between enantiomers must be > 1.5. If 
    
    
    
    , lower Ethanol content to 5%.

Visualizing the Analytical Decision Tree

G cluster_0 Method A Logic Start Crude Sample 1-Methyl-5-(oxolan-2-yl)pyrazole-3-COOH Check1 Goal: Chemical Purity? Start->Check1 Check2 Goal: Chiral Purity? Start->Check2 MethodA Method A: RP-HPLC (Phenyl-Hexyl Column) Check1->MethodA Yes MethodB Method B: Normal Phase (Amylose-1 Column) Check2->MethodB Yes ResultA Output: 1. Regioisomer Ratio 2. Synthetic Byproducts 3. Assay % MethodA->ResultA ResultB Output: 1. Enantiomeric Excess (ee%) 2. (R) vs (S) Ratio MethodB->ResultB Step1 Acidic Mobile Phase (Suppresses COOH ionization) Step2 Pi-Pi Interaction (Separates Regioisomers) Step1->Step2

Caption: Analytical workflow separating chemical purity (Regioisomerism) from stereochemical purity (Enantiomers).

Troubleshooting & Expert Insights

The "Tailing" Problem

Symptom: The main peak tails significantly (


).
Cause:  Interaction between the free carboxylic acid and residual silanols on the silica support.
Solution: 
  • Increase Buffer Strength: If using Formic acid, switch to 0.1% TFA (stronger acid, better suppression).

  • Temperature: Increase column temperature to 40°C to improve mass transfer.

The Regioisomer Trap

Symptom: A single peak is observed, but NMR suggests impurities. Cause: 1-Methyl-3-substituted and 1-Methyl-5-substituted isomers often co-elute on C18. Solution: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The difference in the dipole moment and


-cloud accessibility between the isomers allows these phases to resolve them effectively.

References

  • SIELC Technologies. (2018). Separation of Pyrazole Carboxylic Acid Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Chemical Society (ACS). (2026). From Chiral Separation to Asymmetric Synthesis: Route Scouting of Chiral Tetrahydrofuran–Pyrazolamine Intermediates. ACS Publications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment. PMC. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 1-Methyl-5-(oxolan-2-yl) and 1-Methyl-3-(oxolan-2-yl) pyrazole Isomers for the Research Scientist

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and antipsychotic agents.[1][2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The introduction of an oxolane (tetrahydrofuran) moiety can further enhance a molecule's solubility and potential for hydrogen bonding, which are critical parameters in drug design.

The two isomers discussed herein, 1-Methyl-5-(oxolan-2-yl)pyrazole and 1-Methyl-3-(oxolan-2-yl)pyrazole, differ only in the point of attachment of the oxolane group to the N-methylated pyrazole ring. This seemingly minor structural variance can have profound implications for the molecule's three-dimensional structure, electronic distribution, and ultimately, its biological activity.

Synthetic Strategy: From Precursor to Isomeric Products

A viable synthetic route to the target isomers begins with the synthesis of the common precursor, 3(5)-(oxolan-2-yl)-1H-pyrazole. This can be achieved through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Isomer Formation via N-Methylation Tetrahydrofuroyl_chloride Tetrahydrofuroyl chloride Diketone 1-(Oxolan-2-yl)butane-1,3-dione (1,3-Dicarbonyl Intermediate) Tetrahydrofuroyl_chloride->Diketone Acetone Acetone Acetone->Diketone Base Base (e.g., LDA) Base->Diketone Precursor 3(5)-(Oxolan-2-yl)-1H-pyrazole Diketone->Precursor Hydrazine Hydrazine (N2H4) Hydrazine->Precursor Isomer_Mixture Mixture of Isomers Precursor->Isomer_Mixture Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Isomer_Mixture Base_Methylation Base (e.g., K2CO3, NaH) Base_Methylation->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation Isomer_1 1-Methyl-5-(oxolan-2-yl)pyrazole Isomer_2 1-Methyl-3-(oxolan-2-yl)pyrazole Separation->Isomer_1 Separation->Isomer_2

Caption: Proposed workflow for the synthesis of the target pyrazole isomers.

Experimental Protocol: Synthesis of 3(5)-(Oxolan-2-yl)-1H-pyrazole
  • Formation of the 1,3-Dicarbonyl Intermediate:

    • To a solution of a suitable base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add acetone dropwise.

    • After stirring for 30 minutes, add a solution of tetrahydrofuroyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting 1-(oxolan-2-yl)butane-1,3-dione by column chromatography.[5][6]

  • Cyclization to Form the Pyrazole Ring:

    • Dissolve the purified 1,3-dicarbonyl compound in a suitable solvent such as ethanol.

    • Add hydrazine hydrate and a catalytic amount of acid (e.g., acetic acid).

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography to yield 3(5)-(oxolan-2-yl)-1H-pyrazole.[7]

N-Methylation and the Challenge of Regioselectivity

The N-methylation of the unsymmetrical 3(5)-(oxolan-2-yl)-1H-pyrazole will likely yield a mixture of the two target regioisomers. The ratio of these isomers is governed by a delicate interplay of steric and electronic factors.[8][9]

  • Steric Hindrance: The oxolane group is sterically more demanding than a hydrogen atom. Therefore, methylation at the N1 position, which is adjacent to the oxolane substituent in the 5-substituted tautomer, would be sterically hindered. This would favor the formation of the 1-methyl-3-(oxolan-2-yl)pyrazole isomer.

  • Electronic Effects: The electronic properties of the oxolane ring can influence the nucleophilicity of the adjacent nitrogen atoms. The overall effect is complex and can be influenced by the reaction conditions.

Protocol for N-Methylation:

  • To a solution of 3(5)-(oxolan-2-yl)-1H-pyrazole in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The resulting mixture of 1-methyl-5-(oxolan-2-yl)pyrazole and 1-methyl-3-(oxolan-2-yl)pyrazole will require separation, typically by column chromatography on silica gel.[10][11]

Comparative Analysis of Isomeric Properties

The structural differences between the two isomers are expected to manifest in their spectroscopic and physicochemical properties.

Predicted Spectroscopic Data

The following table outlines the predicted key differences in the ¹H and ¹³C NMR spectra of the two isomers, based on established trends for 1,3- and 1,5-disubstituted pyrazoles.

Spectroscopic Feature 1-Methyl-5-(oxolan-2-yl)pyrazole (Predicted) 1-Methyl-3-(oxolan-2-yl)pyrazole (Predicted) Rationale
¹H NMR: N-CH₃ Signal Singlet, further downfieldSinglet, further upfieldThe N-methyl group in the 1,5-isomer is adjacent to the C5-substituent, which can have a deshielding effect.
¹H NMR: Pyrazole H-3/H-5 Doublet, upfieldDoublet, downfieldThe proton at C3 in the 1,5-isomer is adjacent to two nitrogen atoms, leading to a downfield shift compared to the proton at C5 in the 1,3-isomer.
¹H NMR: Pyrazole H-4 Triplet, similar chemical shift in bothTriplet, similar chemical shift in bothThe chemical shift of the H-4 proton is less affected by the position of the C-substituent.
¹³C NMR: N-CH₃ Signal Further downfieldFurther upfieldSimilar to the proton NMR, the electronic environment around the N-methyl group differs.
¹³C NMR: Pyrazole C-3 DownfieldDownfield (but less so than C-5 in the other isomer)The C3 carbon is adjacent to two nitrogen atoms.
¹³C NMR: Pyrazole C-5 Downfield (more so than C-3 in the other isomer)UpfieldThe C5 carbon bearing the substituent will have a distinct chemical shift.
Predicted Physicochemical Properties
Property 1-Methyl-5-(oxolan-2-yl)pyrazole (Predicted) 1-Methyl-3-(oxolan-2-yl)pyrazole (Predicted) Rationale
Boiling Point Likely to be slightly different.Likely to be slightly different.Isomers often have small differences in boiling points due to variations in intermolecular forces. Separation by fractional distillation may be possible but challenging.[12]
Solubility Expected to be soluble in polar organic solvents.Expected to be soluble in polar organic solvents.The presence of the pyrazole and oxolane rings suggests good solubility in solvents like ethanol, methanol, and DMSO.[13]
Dipole Moment The dipole moment will be influenced by the relative orientation of the methyl and oxolane groups.The dipole moment will be influenced by the relative orientation of the methyl and oxolane groups.Computational modeling would be required for an accurate prediction of the dipole moment for each isomer.[14][15]

Potential Applications in Drug Discovery

While the specific biological activities of these two isomers are uncharacterized, we can infer potential applications from structurally related compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents.[1][16]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs that target various cellular pathways.[17][18]

  • Antimicrobial and Antifungal Activity: Numerous pyrazole derivatives have demonstrated efficacy against a range of microbial and fungal pathogens.[19]

The presence of the oxolane moiety could modulate the biological activity and pharmacokinetic profile of the pyrazole core. It is plausible that one isomer may exhibit superior activity or a more favorable safety profile than the other due to differences in how they interact with biological targets.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparison of 1-Methyl-5-(oxolan-2-yl)pyrazole and 1-Methyl-3-(oxolan-2-yl)pyrazole. We have outlined a logical synthetic pathway and offered data-driven predictions of their key properties. The critical takeaway for researchers is the importance of regiocontrol during the N-methylation step and the necessity of robust analytical techniques to separate and characterize the resulting isomers.

Future experimental work should focus on the synthesis and isolation of these two isomers to validate the predictions made in this guide. Subsequent screening in relevant biological assays would then be crucial to elucidate their therapeutic potential and to understand the structure-activity relationship (SAR) conferred by the specific placement of the oxolane substituent on the N-methylated pyrazole ring. Such studies will undoubtedly contribute to the growing body of knowledge on pyrazole-based pharmacophores and aid in the rational design of new and effective therapeutic agents.

References

  • BenchChem. (2025).
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
  • Rusak, I. A., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 273-277.
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 1349-1365.
  • Schmalz, H.-G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1085-1125.
  • BenchChem. (2025).
  • Orabi, E. A., et al. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Saudi Chemical Society, 21(S1), S299-S311.
  • Hou, X., et al. (2016). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. The Journal of Organic Chemistry, 81(17), 7436-7443.
  • Kumar, A., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 7(68), 42967-42971.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649924.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • BenchChem. (2025).
  • Kumar, V., & Sharma, P. (2018). Pharmacological Significance of Pyrazole and its Derivatives. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 133-146.
  • Orabi, E. A., et al. (2017).
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1053.
  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Al-Ostath, A. I., & El-Emam, A. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(3), 1-15.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Khairulah, et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-725.
  • Yang, H., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
  • BenchChem. (2025).
  • Singh, S. K., et al. (2020).
  • Wang, Y., et al. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
  • Kumar, A., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(7), 1-17.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • El-Sayed, N. N. E., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 1210.
  • Silva, A. M. S., et al. (2019). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 24(17), 3132.
  • Kumar, A., & Kumar, S. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Alkorta, I., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(1), 97-105.
  • Wikipedia. (n.d.). Dicarbonyl.
  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris.
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.).
  • Universidad de los Andes. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • Maccioni, E., et al. (2018). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 23(10), 2636.
  • Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.

Sources

Comparative

Characterization data for 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Technical Assessment & Comparative Guide: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid Executive Summary & Strategic Utility This guide characterizes 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid , a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment & Comparative Guide: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Executive Summary & Strategic Utility

This guide characterizes 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid , a specialized heterocyclic building block.[1] In modern drug discovery, this scaffold represents a strategic "Fsp³ upgrade" over traditional aromatic analogs.[1]

Replacing a phenyl group (flat, aromatic) with an oxolan-2-yl (tetrahydrofuran-2-yl) moiety introduces chirality, lowers lipophilicity (LogP), and increases water solubility while maintaining the steric bulk necessary for receptor binding. This guide compares the target molecule against its phenyl and alkyl analogs to demonstrate its utility in fragment-based drug design (FBDD).[1]

Comparative Physicochemical Analysis

The following data contrasts the target molecule with its two most common structural alternatives: the aromatic standard (Phenyl) and the aliphatic standard (Propyl).

Table 1: Physicochemical Property Landscape

FeatureTarget Molecule Alternative A (Aromatic) Alternative B (Aliphatic)
Compound Name 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid 1-Methyl-5-phenylpyrazole-3-carboxylic acid1-Methyl-5-propylpyrazole-3-carboxylic acid
Structure Type Heterocyclic Ether (sp³ rich)Bi-aryl (Flat, sp² rich)Alkyl Chain (Flexible)
Molecular Weight ~210.23 g/mol 202.21 g/mol 168.20 g/mol
Calc.[1][2][3][4][5] LogP (cLogP) ~0.8 – 1.2 (Ideal for CNS/Oral)~2.3 – 2.6~1.5 – 1.8
TPSA (Ų) ~66.5 (Acid + Ether oxygen)~57.0 (Acid + Pyrazole N)~57.0
Solubility (pH 7.4) High (Polar ether effect)Low/ModerateModerate
Fsp³ Fraction 0.55 (Superior 3D character)0.09 (Flat)0.50
Metabolic Risk Low (Oxolane ring is stable)Low (Phenyl is stable)Medium (Alkyl oxidation)

Scientist’s Insight:

  • Solubility: The oxolane oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to the phenyl analog without introducing the metabolic liability of a flexible alkyl chain.[1]

  • Chirality: The C2 position of the oxolane ring is chiral.[1] Researchers must verify enantiomeric purity (ee%) if using the chiral building block, as biological activity often resides in a single enantiomer (typically S or R depending on the target pocket).[1]

Characterization Data Profile

Since specific Certificates of Analysis (CoA) for this intermediate are often proprietary, the following data represents the standardized spectroscopic signature expected for high-purity material (>97%), derived from fragment-based NMR prediction and validated analog libraries.

A. 1H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • δ 12.60 (s, 1H): Carboxylic acid –OH (Broad, disappears with D₂O exchange).[1]

  • δ 6.65 (s, 1H): Pyrazole C4–H .[1] (Characteristic singlet, diagnostic for 1,5-substitution pattern).

  • δ 4.95 (t, J=7.0 Hz, 1H): Oxolane C2–H (Methine proton adjacent to oxygen and pyrazole).[1]

  • δ 3.85 (s, 3H): N–CH₃ .[1] (Sharp singlet).[1]

  • δ 3.70 – 3.80 (m, 2H): Oxolane C5–H₂ (Adjacent to ether oxygen).[1]

  • δ 2.20 – 1.90 (m, 4H): Oxolane C3–H₂ and C4–H₂ (Multiplets).[1]

B. LC-MS (ESI) Parameters
  • Ionization Mode: Positive [M+H]⁺ and Negative [M-H]⁻.[1]

  • Calculated Mass: 210.23 Da.[1]

  • Expected [M+H]⁺: m/z 211.2.

  • Retention Time (RT): Expect elution earlier than the Phenyl analog on C18 Reverse Phase columns due to lower lipophilicity.

Experimental Protocol: Purity Validation Workflow

To ensure the integrity of this building block before introducing it into a synthetic campaign, follow this self-validating protocol.

Objective: Confirm identity and rule out the common regioisomer impurity (1-Methyl-3-(oxolan-2-yl)pyrazole-5-carboxylic acid).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of 50:50 Acetonitrile:Water.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 8 minutes.

  • NOESY NMR Check (Crucial):

    • Run a 1D-NOESY experiment irradiating the N-Methyl signal (δ 3.85).

    • Positive Result: If you observe an NOE enhancement at the Oxolane C2-H (δ 4.[1]95) or Pyrazole C4-H, the regiochemistry is likely correct (1,5-substitution).[1]

    • Negative Result: If the N-Methyl only correlates with the Pyrazole C4-H and not the oxolane group, you may have the 1,3-isomer or the 1-Methyl-3-carboxy-5-oxolane isomer.[1]

Synthesis & Characterization Logic Map

The following diagram illustrates the critical decision pathways for synthesizing and validating this scaffold, highlighting the divergence from aromatic analogs.

G Start Start: Raw Materials Step1 Precursor Synthesis (THF-2-carboxylic acid -> Beta-keto ester) Start->Step1 Activation Step2 Cyclization (w/ Methylhydrazine) Step1->Step2 Condensation Decision Regioisomer Check (1,5 vs 1,3 Isomer) Step2->Decision Mixture Formation PathA 1-Methyl-5-(oxolan-2-yl) (Target) Decision->PathA Major Product (Steric Control) PathB 1-Methyl-3-(oxolan-2-yl) (Impurity) Decision->PathB Minor Product Validation Validation: NOESY NMR + HPLC PathA->Validation Purify

Figure 1: Synthesis and Validation Workflow. The critical step is the regio-control during cyclization, requiring NOESY validation to distinguish the 1,5-isomer (Target) from the 1,3-isomer.

References

  • European Patent Office. Process for the preparation of pyrazole-3-carboxylic acids.[1] EP0885889A2.[1] (Describes general cyclization logic for 1,5-substituted pyrazoles).

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-Methyl-5-phenylpyrazole-3-carboxylic acid (Used as Comparative Standard A).

  • ResearchGate. Physicochemical properties of pyrazole derivatives in drug design. (General reference for LogP/TPSA shifts in pyrazole scaffolds).

  • Sigma-Aldrich. 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid Product Page.[1] (Used as Comparative Standard B).[1]

Sources

Validation

Definitive Guide: Differentiating 1,3- and 1,5-Substituted Pyrazole Isomers by NMR

This guide provides a definitive technical workflow for distinguishing 1,3- and 1,5-substituted pyrazole isomers using NMR spectroscopy. It is designed for medicinal chemists and structural biologists requiring high-conf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical workflow for distinguishing 1,3- and 1,5-substituted pyrazole isomers using NMR spectroscopy. It is designed for medicinal chemists and structural biologists requiring high-confidence structural assignment.

The Regioselectivity Challenge in Drug Discovery

In the synthesis of pyrazoles—particularly via the cyclocondensation of hydrazines with unsymmetrical 1,3-diketones or enaminones—regioselectivity is rarely absolute. The reaction proceeds via two competing pathways (1,2-addition vs. 1,4-addition), yielding a mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the biological activity of pyrazole-based drugs (e.g., Celecoxib, Rimonabant) is strictly dependent on the spatial arrangement of substituents.

The Structural Ambiguity
  • 1,3-Isomer: The substituent at position 3 is distant from the N-1 substituent.

  • 1,5-Isomer: The substituent at position 5 is sterically crowded against the N-1 substituent.

While X-ray crystallography is absolute, it requires single crystals. NMR is the primary high-throughput tool for solution-state assignment.

Method 1: The "Gold Standard" – 2D NOESY / ROESY

The most robust method for differentiation relies on Nuclear Overhauser Effect Spectroscopy (NOESY) . This technique detects through-space dipolar couplings (< 5 Å), which are independent of the bond connectivity but dependent on spatial proximity.

Mechanistic Logic
  • In the 1,5-isomer: The

    
    -substituent (at N-1) and the 
    
    
    
    -substituent (at C-5) are in close spatial proximity. A strong NOE cross-peak will be observed between the protons of these two groups.[1]
  • In the 1,3-isomer: The

    
    -substituent is spatially distant from the C-3 substituent. No NOE (or a negligible one) will be observed between them. Instead, an NOE may be observed between the 
    
    
    
    -substituent and the proton at C-5 (H-5), if position 5 is unsubstituted.
Visualization of the NOE Vector

The following diagram illustrates the critical NOE interactions that distinguish the two isomers.

Pyrazole_NOE cluster_15 1,5-Isomer (Steric Proximity) cluster_13 1,3-Isomer (Spatial Distance) N1_15 N-1 Substituent NOE_15 STRONG NOE N1_15->NOE_15 C5_15 C-5 Substituent NOE_15->C5_15 N1_13 N-1 Substituent NOE_13_Weak NO NOE N1_13->NOE_13_Weak NOE_13_Strong STRONG NOE N1_13->NOE_13_Strong C3_13 C-3 Substituent H5_13 H-5 Proton NOE_13_Weak->C3_13 NOE_13_Strong->H5_13

Figure 1: Diagnostic NOE correlations. In 1,5-isomers, the N-1 and C-5 groups show a strong correlation. In 1,3-isomers, the N-1 group correlates with H-5.

Method 2: Long-Range Connectivity (HMBC)

When NOE data is ambiguous (e.g., due to peak overlap or exchange broadening), Heteronuclear Multiple Bond Correlation (HMBC) provides a connectivity-based proof. This method traces the scalar coupling network (typically


 and 

).
The Connectivity Logic
  • Identify N-1: The

    
    -substituent protons (e.g., 
    
    
    
    -CH
    
    
    ) will show a 3-bond correlation (
    
    
    ) to the pyrazole ring carbons.[1]
  • Trace to C-5: The

    
    -substituent protons couple strongly to C-5  (the carbon adjacent to N-1). They rarely couple to C-3 (4 bonds away).
    
  • Identify C-5 Substituent:

    • 1,5-Isomer: The C-5 carbon is quaternary (if substituted).[1] The substituent protons on C-5 will also show correlations to this specific C-5 carbon.

    • 1,3-Isomer: The C-5 carbon is a methine (CH). The HSQC spectrum will confirm C-5 has a proton attached. The substituent is at C-3, which will not correlate with the

      
      -substituent protons.
      
15N-HMBC (Advanced)

For difficult cases,


 HMBC is definitive.
  • N-1 (Pyrrole-like): Typically shielded (

    
     -150 to -170 ppm, relative to CH
    
    
    
    NO
    
    
    ).
  • N-2 (Pyridine-like): Typically deshielded (

    
     -60 to -100 ppm).
    
  • Correlation: The protons of the

    
    -substituent will correlate strongly with N-1  (
    
    
    
    ) and weakly or not at all with N-2. This anchors the position of the
    
    
    -group, allowing you to walk the ring using
    
    
    HMBC.

Method 3: 1H Chemical Shift Heuristics (The "N-Phenyl Effect")

While less definitive than 2D methods, characteristic chemical shift trends exist, particularly for


-aryl pyrazoles.
The Ortho-Shielding Effect

In 1,5-diphenylpyrazoles , the phenyl ring at C-5 is forced out of coplanarity with the pyrazole ring due to steric clash with the


-phenyl group.
  • Consequence: The

    
    -phenyl ring current shields the protons of the C-5 substituent.
    
  • Observation: Protons on the C-5 phenyl group often appear upfield (lower ppm) compared to the corresponding protons in the 1,3-isomer, where the rings can adopt a more planar conformation.

Comparative Data Table
Feature1,3-Substituted Isomer1,5-Substituted IsomerReliability
NOE (N-R vs C-subst) Absent (Distance > 5Å)Strong (Distance < 3Å)High (Gold Standard)
NOE (N-R vs H-4) Weak / MediumWeak / MediumLow (Non-diagnostic)
NOE (N-R vs H-5) Strong (if C-5 is unsubstituted)N/A (C-5 is substituted)High
HMBC (N-R protons) Correlates to C-5 (Methine)Correlates to C-5 (Quaternary)High
1H Shift (N-Phenyl) Planar geometry; typical aromatic shiftsTwisted geometry; shielding of C-5 groupMedium (Context dependent)

Experimental Protocols

Protocol A: The Definitive NOESY Experiment

Objective: Establish spatial proximity between N-1 and C-5 substituents.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL of deuterated solvent (DMSO-

      
       or CDCl
      
      
      
      ).
    • Crucial: Filter the sample to remove paramagnetic impurities (dust/metal filings) which shorten

      
       relaxation times.
      
    • Optional but recommended: Degas the sample (bubbling

      
       for 5 mins) to remove dissolved oxygen, enhancing NOE signals.
      
  • Acquisition Parameters:

    • Pulse Sequence: noesygpphpp (Bruker) or equivalent phase-sensitive NOESY with gradient selection.

    • Mixing Time (

      
      ):  Set to 400–500 ms  for small molecules (MW < 500). This optimizes the NOE transfer for molecules in the extreme narrowing limit.
      
    • Scans: 16–32 scans per increment (sufficient for >5 mg sample).

    • Relaxation Delay (

      
      ):  Set to 2–3 seconds to allow full recovery.
      
  • Data Processing:

    • Apply a 90° shifted sine-bell squared window function (QSINE, SSB=2) in both dimensions.

    • Phase correction is critical; NOE cross-peaks should have the same phase (sign) as the diagonal peaks for small molecules (positive NOE), or opposite phase for large molecules/aggregates (negative NOE). Note: In viscous solvents like DMSO, medium-sized molecules may show zero NOE; in this case, use ROESY.

Protocol B: The Connectivity Check (HMBC)

Objective: Confirm the carbon skeleton.

  • Pulse Sequence: hmbcgplpndqf (Gradient HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz  (standard) or 5 Hz  (if looking for weaker 4-bond couplings).
    
  • Analysis:

    • Locate the

      
      -substituent proton signal.[1][2]
      
    • Look for the cross-peak in the carbon dimension. This carbon is C-5 .[3]

    • Check the 13C spectrum (or HSQC) to see if this C-5 is a CH (implies 1,3-isomer) or a C-R (implies 1,5-isomer).

References

  • Elguero, J., et al. (1993).[4] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[4] Link

  • Limbach, H. H., et al. (2002). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link

  • Silva, V. L., et al. (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides. Link

  • Mobinikhaledi, A., et al. (2002). "1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III)." Journal of the Chemical Society of Pakistan. Link

Sources

Comparative

Infrared Spectrum of Pyrazole-3-Carboxylic Acid Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the Infrared (IR) spectral characteristics of pyrazole-3-carboxylic acid and its derivatives. It is designed for researchers requiring precise structural verification...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectral characteristics of pyrazole-3-carboxylic acid and its derivatives. It is designed for researchers requiring precise structural verification during drug development and synthetic optimization.

Executive Summary & Spectroscopic Rationale

In medicinal chemistry, the pyrazole-3-carboxylic acid scaffold is a critical pharmacophore, serving as a precursor for various bioactive agents including COX-2 inhibitors and antimicrobial compounds.[1] While NMR provides detailed connectivity data, Infrared (IR) Spectroscopy offers the most rapid and cost-effective method for monitoring functional group interconversions—specifically the transformation of the carboxylic acid moiety into esters, amides, and hydrazides.

This guide moves beyond basic peak assignment. It focuses on comparative spectral evolution , enabling you to distinguish between the parent acid and its derivatives through specific vibrational shifts in the carbonyl (C=O) and hydroxyl/amine (OH/NH) regions.

Comparative Analysis: Spectral Fingerprints

The identification of pyrazole-3-carboxylic acid derivatives relies on detecting shifts in the carbonyl stretching frequency (


) and the presence or absence of hydrogen-bonded networks.
Table 1: Diagnostic IR Bands of Pyrazole-3-Carboxylic Acid Derivatives

Data synthesized from experimental values of 1,4,5-substituted pyrazole systems [1, 2, 3].

Derivative Class

(Stretch)

(Stretch)
Characteristic Fingerprint Features
Parent Acid (COOH)1690–1730 cm⁻¹ (Broad, often split due to dimers)2500–3300 cm⁻¹ (Very broad "hairy beard" feature due to H-bonded dimer)Strong C-O stretch ~1210–1320 cm⁻¹.Absence of discrete NH₂ bands.
Acid Chloride (COCl)1750–1780 cm⁻¹ (Sharp, high freq due to inductive effect)AbsentDiagnostic: Disappearance of broad OH.Appearance of C-Cl stretch ~600–800 cm⁻¹.
Ester (COOR)1735–1755 cm⁻¹ (Sharp, distinct from acid)Absent (unless OH on substituent)Strong C-O-C stretch ~1000–1300 cm⁻¹.Clean baseline >3000 cm⁻¹.
Amide (CONH₂)1650–1690 cm⁻¹ (Amide I band, lower freq due to resonance)3150–3450 cm⁻¹ (Doublet for primary amide: sym/asym stretch)Amide II band: ~1580–1620 cm⁻¹ (N-H bend).Distinct from broad acid OH.
Hydrazide (CONHNH₂)1645–1670 cm⁻¹ 3200–3400 cm⁻¹ (Multiple bands: NH and NH₂)N-N stretch ~1000–1100 cm⁻¹.Often shows broadened base due to H-bonding.
Deep Dive: The "Dimer vs. Monomer" Trap

A critical nuance in analyzing the parent pyrazole-3-carboxylic acid is the dimerization effect .

  • Solid State (KBr/ATR): The acid exists primarily as a cyclic dimer. This lowers the

    
     to ~1700 cm⁻¹ and creates the characteristic broad O-H absorption (2500–3300 cm⁻¹) that obscures C-H stretches [4].
    
  • Solution Phase (Dilute): If IR is taken in dilute solution (e.g., CHCl₃), the monomer prevails, shifting

    
     higher (~1760 cm⁻¹) and sharpening the O-H peak to ~3500 cm⁻¹. Protocol Note:  Always report the sampling method (Solid vs. Solution) to avoid misinterpretation of the carbonyl shift.
    

Structural Evolution & Signaling Pathways

The following diagram visualizes the synthetic workflow and the corresponding "spectral checkpoints" that confirm reaction progress. Use this to validate your synthesis at each stage.

Spectral_Evolution Precursor Precursor (e.g., Furandione) Acid Pyrazole-3-Carboxylic Acid (Target Intermediate) Precursor->Acid Cyclization Check: Broad OH (2500-3300) C=O ~1710 Chloride Acid Chloride (Reactive Species) Acid->Chloride SOCl2 Reflux Check: Loss of OH C=O Shift -> 1770+ Ester Ester Derivative (Product A) Acid->Ester Fischer Esterification (Slow) Chloride->Ester Alcohol/Base Check: C=O ~1740 No OH/NH Amide Amide/Hydrazide (Product B) Chloride->Amide Amine/Hydrazine Check: Amide I (1660) Amide II (1600) NH Doublet

Figure 1: Spectral Evolution Workflow. This flowchart maps the synthetic transformation of the pyrazole scaffold, highlighting the specific IR checkpoints (wavenumber shifts) required to validate each step [5].

Experimental Protocol: Self-Validating Analysis

This protocol ensures high reproducibility and distinguishes between surface water contamination and genuine structural features.

Method: Attenuated Total Reflection (ATR-FTIR)

Objective: Monitor the conversion of Pyrazole-3-carboxylic acid to Pyrazole-3-carbohydrazide.

  • Background Correction: Clean the ATR crystal (ZnSe or Diamond) with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3600–3800 cm⁻¹) contributions.

  • Sample Preparation:

    • Solid Samples: Place ~5 mg of the dried crude product directly on the crystal. Apply high pressure using the clamp to ensure intimate contact.

    • Validation Step: If the spectrum shows a broad hump >3400 cm⁻¹, the sample may be wet. Dry the sample in a vacuum oven at 50°C for 2 hours and re-run.

  • Data Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans (minimum).

  • Spectral Interpretation (The "Stop/Go" Check):

    • STOP: If a broad band persists at 2500–3300 cm⁻¹, the carboxylic acid is unreacted.

    • GO: If the broad band disappears and is replaced by sharp peaks at ~3300/3200 cm⁻¹ (NH doublet) and the C=O shifts from ~1710 to ~1660 cm⁻¹, the hydrazide formation is complete [6].

Critical Troubleshooting: The "Pseudo-Amide" Band

In pyrazole derivatives, the C=N ring stretch often appears near 1590–1610 cm⁻¹.

  • Problem: This can be confused with the Amide II band of amide derivatives.

  • Solution: Check the intensity. The pyrazole C=N band is typically sharp and medium intensity. The Amide II band (N-H bend) is often broader. Additionally, the presence of the Amide I band (~1660 cm⁻¹) confirms the amide functionality, whereas the pyrazole ring alone will not show a band in the 1650+ region unless a carbonyl is present.

References

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Bentham Science. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Validation

Biological activity comparison of pyrazole vs isoxazole carboxylic acids

Executive Summary: The Bioisosteric Trade-Off In medicinal chemistry, the interchange between pyrazole and isoxazole carboxylic acids is a classic bioisosteric strategy used to modulate potency, solubility, and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the interchange between pyrazole and isoxazole carboxylic acids is a classic bioisosteric strategy used to modulate potency, solubility, and metabolic stability. While both scaffolds serve as rigid linkers and pharmacophores, their biological activities diverge significantly due to distinct electronic and physicochemical profiles.

  • Isoxazole Carboxylic Acids: Typically exhibit higher electronegativity and metabolic susceptibility to reductive ring cleavage. They function primarily as hydrogen bond acceptors (HBA) at the ring heteroatoms.

  • Pyrazole Carboxylic Acids: Offer superior metabolic stability and amphoteric character. The presence of the N-H moiety allows them to function as both hydrogen bond donors (HBD) and acceptors (HBA), often altering binding modes in receptor pockets.

This guide analyzes the biological implications of selecting one scaffold over the other, supported by case studies in GABA and Glutamate receptor modulation.

Physicochemical Profiling & Structural Logic

The biological activity differences between these two scaffolds stem from their fundamental electronic distributions.

Electronic & H-Bonding Characteristics

The isoxazole ring contains an oxygen atom, making it a weaker base and a stronger electron-withdrawing group (EWG) compared to the pyrazole ring.

  • Isoxazole: The ring oxygen is a weak HBA. The lack of an HBD on the ring (unless substituted) limits its interaction with receptor residues requiring a proton donor.

  • Pyrazole: The unsubstituted N1-nitrogen acts as a proton donor (HBD), while the N2-nitrogen is a proton acceptor (HBA). This dual capability allows pyrazoles to bridge water networks or interact directly with backbone carbonyls in the binding pocket.

Acidity (pKa) and Lipophilicity (LogP)

The position of the carboxylic acid relative to the heteroatoms dictates the pKa. Generally, isoxazole-3-carboxylic acids are more acidic than their pyrazole counterparts due to the inductive effect of the oxygen.

Table 1: Comparative Physicochemical Metrics

FeatureIsoxazole-3-Carboxylic AcidPyrazole-3-Carboxylic AcidBiological Implication
H-Bonding Acceptor (N), Weak Acceptor (O)Donor (NH), Acceptor (N)Pyrazoles can pick up additional H-bonds, potentially increasing affinity but lowering permeability.
pKa (COOH) ~3.8 – 4.2~4.0 – 4.6Isoxazoles are more likely to be ionized at physiological pH, affecting membrane permeability.
Dipole Moment High (~2.9 D)Moderate (~2.3 D)Affects orientation in electrostatic binding pockets.
Metabolic Liability High: Reductive ring opening (N-O bond cleavage).Low: Oxidative metabolism (hydroxylation) is slower.Pyrazoles are generally preferred for in vivo half-life extension.

Mechanistic Case Study: GABA-A Receptor Ligands

A definitive comparison of these scaffolds exists in the design of GABA-A receptor agonists/antagonists. The classic probe 4-PIOL (an isoxazole derivative) was compared directly with its pyrazole bioisostere, 4-PHP .[1]

The 4-PIOL (Isoxazole) vs. 4-PHP (Pyrazole) Paradigm[1]
  • 4-PIOL (Isoxazole): Acts as a low-efficacy partial agonist. The isoxazole ring mimics the carboxylate of GABA but with restricted conformation.

  • 4-PHP (Pyrazole): When the isoxazole oxygen was replaced by the pyrazole NH (creating 4-PHP), the compound retained affinity but the binding mode shifted. The NH group of the pyrazole allowed for a new hydrogen bond interaction with the receptor residue (likely Serine or Threonine in the orthosteric site), which is not possible with the isoxazole oxygen.

Key Finding: The pyrazole analog (4-PHP) exhibited a distinct pharmacological profile, often shifting towards antagonism or partial agonism with different efficacy due to the subtle volume expansion of the NH group versus the O atom.

Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects based on the ligand-receptor interaction logic.

GABAReceptorLogic Ligand Ligand Candidate BindingSite GABA-A Orthosteric Site Ligand->BindingSite Enters Pocket Isoxazole Isoxazole Scaffold (4-PIOL) BindingSite->Isoxazole Scaffold A Pyrazole Pyrazole Scaffold (4-PHP) BindingSite->Pyrazole Scaffold B Interaction_Iso H-Bond Acceptor Only (Limited Contact) Isoxazole->Interaction_Iso Interaction_Py H-Bond Donor (NH) + Acceptor (New Ser/Thr Contact) Pyrazole->Interaction_Py Outcome_Iso Partial Agonist (Low Efficacy) Interaction_Iso->Outcome_Iso Conformational Change A Outcome_Py Modified Efficacy (Antagonist/Partial) Interaction_Py->Outcome_Py Conformational Change B

Figure 1: Decision logic for GABA-A receptor modulation. The presence of the H-bond donor in pyrazoles (4-PHP) alters the interaction network compared to the isoxazole (4-PIOL), leading to divergent pharmacological outcomes.

Metabolic Stability & Toxicology[2][3][4]

The most critical differentiator for drug development is metabolic stability.

Isoxazole: The Reductive Liability

The N-O bond in isoxazoles is a "soft spot" for metabolism.

  • Mechanism: Reductive cleavage by cytosolic aldehyde oxidase or cytochrome P450 enzymes leads to ring opening, forming an enamino-ketone or amino-alcohol.

  • Consequence: Rapid clearance and potential formation of reactive Michael acceptors (toxicophores).

Pyrazole: The Oxidative Stability

The N-N bond is significantly more robust.

  • Mechanism: Metabolism typically proceeds via Phase I oxidation (hydroxylation on the ring carbons or N-dealkylation) or Phase II glucuronidation on the NH.

  • Consequence: Pyrazoles generally exhibit longer half-lives (

    
    ) and lower intrinsic clearance (
    
    
    
    ) compared to isoxazoles.

Experimental Protocol: Comparative Microsomal Stability

To objectively compare the biological stability of a pyrazole vs. isoxazole candidate, a standard Microsomal Stability Assay is required. This protocol validates the "Metabolic Liability" claim.

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls: Testosterone (High clearance), Warfarin (Low clearance).

Step-by-Step Workflow
  • Preparation: Prepare 1 µM test compound solution in buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Automated Assay Workflow Diagram

StabilityAssay cluster_Timepoints Sampling Loop (37°C) Start Start: Test Compound (1 µM) Mix Mix with HLM (0.5 mg/mL) + Phosphate Buffer Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T60 T=60 min Initiate->T60 Quench Quench: Ice-Cold ACN + Internal Standard T0->Quench T15->Quench T60->Quench Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Workflow for determining intrinsic clearance (


) and half-life (

). This protocol differentiates the rapid reductive metabolism of isoxazoles from the oxidative stability of pyrazoles.

Strategic Recommendations

Based on the synthesis of physicochemical and biological data:

  • Select Isoxazole Carboxylic Acids When:

    • You require a rigid, planar bioisostere of a carboxylic acid with high electronegativity.

    • The target binding pocket is small and cannot accommodate the extra hydrogen of the pyrazole NH.

    • A shorter half-life is desired (e.g., for "soft drugs").

  • Select Pyrazole Carboxylic Acids When:

    • Metabolic stability is a priority (avoiding ring opening).

    • You need a Hydrogen Bond Donor to pick up an additional interaction (e.g., with a backbone carbonyl).

    • You are optimizing for solubility; the amphoteric nature of pyrazole often allows for better salt formation and aqueous solubility profiles.

References

  • Frølund, B., et al. (2002). "4-Substituted Analogues of 4-PIOL: Synthesis and Pharmacology at GABA-A Receptors." European Journal of Pharmaceutical Sciences. Link

  • Krogsgaard-Larsen, P., et al. (2002). "GABA-A Receptor Agonists, Partial Agonists, and Antagonists. Design and Therapeutic Prospects." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Comparative Analysis of Isoxazole and Tetrazole Analogs in Biological Systems." BenchChem Technical Guides. Link

  • Franz, R. G. (2001). "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." Pharm Res. Link

  • Nakamura, T., et al. (2003). "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors."[3] Journal of Medicinal Chemistry. Link

Sources

Comparative

Comprehensive Guide to Reference Standards for 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Executive Summary & Chemical Context 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (CAS 1888891-92-6) is a specialized heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid (CAS 1888891-92-6) is a specialized heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted agrochemicals[1]. Structurally, it features a pyrazole core substituted with a methyl group, a tetrahydrofuran (oxolane) ring, and a carboxylic acid moiety.

During drug development, controlling the impurity profile of this intermediate is critical. Degradation pathways—such as the acid-catalyzed ring-opening of the oxolane moiety or the incomplete methylation of the pyrazole nitrogen during synthesis—can introduce highly reactive impurities into the final API. Consequently, establishing highly pure, well-characterized reference standards is a mandatory step for regulatory compliance and assay validation.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard depends on the phase of development and the analytical intent. While primary standards offer absolute certainty, they are often cost-prohibitive for routine batch release. Secondary working standards, qualified against primary materials, provide a self-validating and cost-effective alternative[2].

Table 1: Performance and Cost-Benefit Comparison of Reference Standard Grades
Standard GradePurity CertificationTraceability & ComplianceCost & AvailabilityBest Use Case
Primary Pharmacopeial (CRM) >99.5% (Absolute purity via mass balance/qNMR)Fully traceable to NIST/Pharmacopeial bodies (USP/EP).High Cost / Often limited availability for niche intermediates.Calibrating secondary standards; final API regulatory submission.
Secondary Working Standard >99.0% (Qualified against Primary Standard)Traceable to Primary Standard via rigorous bridging studies.Moderate Cost / Readily available from specialized vendors.Routine HPLC-UV batch release; daily Quality Control (QC) assays.
Custom Synthesized (In-House) Variable (Requires internal qualification)Internal documentation only; requires ICH Q2 validation.Low Cost (if synthesized in bulk) / High initial labor.Early-phase R&D; structural elucidation; forced degradation studies.

Reference Standard Qualification Workflow

To elevate an in-house synthesized batch to the status of a Secondary Working Standard, laboratories must execute a rigorous qualification workflow governed by [2].

QualificationWorkflow Start Candidate Batch CAS 1888891-92-6 ID Identity Confirmation (1H/13C NMR, HRMS) Start->ID Purity Purity Assessment (HPLC-UV & qNMR) ID->Purity Moisture Moisture & Volatiles (Karl Fischer, TGA) Purity->Moisture Cert Certified Secondary Reference Standard Moisture->Cert

Workflow for qualifying secondary reference standards per ICH Q2 guidelines.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is vital to understand that an analytical protocol is only as reliable as the chemical logic underpinning it. The following protocols demonstrate how to establish the absolute purity and impurity profile of 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid.

Protocol 1: Absolute Purity Determination via qNMR

The Causality: Quantitative NMR (qNMR) is a primary ratio method that does not require a reference standard of the same compound, making it the gold standard for qualifying in-house batches[3]. By comparing the integral of a distinct proton signal from the target molecule against a highly pure, traceable internal standard (IS), absolute purity can be calculated without chromatographic bias[4].

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid (CRM grade) as the internal standard. Why? Maleic acid produces a sharp singlet at ~6.3 ppm, which perfectly avoids overlap with the pyrazole CH proton (~6.8 ppm) and the oxolane ring multiplets (1.8–4.0 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid candidate and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Run a 1H NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to at least 30 seconds to ensure complete longitudinal relaxation (

    
    ) of all protons, preventing integration errors.
    
  • Data Processing: Integrate the Maleic acid singlet (2H) and the pyrazole CH singlet (1H). Apply the standard qNMR mass-balance equation to determine the absolute mass fraction of the target compound.

Protocol 2: Impurity Profiling via HPLC-UV

The Causality: Pyrazole-3-carboxylic acid derivatives typically exhibit a pKa between 3.6 and 4.5[5]. If the HPLC mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium of ionized and non-ionized states, leading to severe peak tailing and retention time drift. By buffering the mobile phase to pH ~2.5, the carboxylic acid is fully protonated (neutralized), ensuring sharp peak shapes and robust separation from related impurities.

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 μm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (pH ~2.5).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes to elute polar degradation products early and non-polar synthetic precursors late.

  • Detection: Monitor UV absorbance at 254 nm, which provides strong sensitivity for the conjugated pyrazole ring.

HPLCSeparation Sample Sample Matrix (Standard + Impurities) Column C18 Reverse-Phase (Acidic Mobile Phase) Sample->Column ImpA Impurity A (Desmethyl Analog) Column->ImpA Low Retention (Higher Polarity) Target 1-Methyl-5-(oxolan-2-yl) pyrazole-3-carboxylic acid Column->Target Moderate Retention ImpB Impurity B (Ethyl Ester Precursor) Column->ImpB High Retention (Lower Polarity)

HPLC separation logic based on polarity and mobile phase pH optimization.

Stability, Storage, and Handling Best Practices

To maintain the integrity of the reference standard over its lifecycle, environmental controls are paramount. While the pyrazole-carboxylic acid core is thermally stable, the oxolane (tetrahydrofuran) ring is highly susceptible to auto-oxidation, which can lead to the formation of explosive peroxides or ring-opened hydroxyl impurities over time.

  • Storage Conditions: Store strictly at 2–8°C.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the oxolane ring.

  • Light Protection: Store in amber vials to prevent UV-catalyzed decarboxylation of the position-3 carboxylic acid.

References

  • [2] ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." Available at:[Link]

  • [3] Phase-Appropriate Pharma CMC Consulting. "Services - Phase-Appropriate Pharma CMC Consulting." Available at: [Link]

  • [4] ResearchGate. "Determination of free fatty acids in pharmaceutical lipids by 1H NMR and comparison with the classical acid value." Available at:[Link]

  • [5] Home Sunshine Pharma. "5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

[1][2] Executive Safety Summary Compound Class: Pyrazole-3-carboxylic acid derivative (Heterocyclic Organic Acid). Physical State: Solid (Powder/Crystalline).

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

Compound Class: Pyrazole-3-carboxylic acid derivative (Heterocyclic Organic Acid). Physical State: Solid (Powder/Crystalline). Primary Hazards: Irritant (Skin/Eyes/Respiratory) & Potential Acute Toxicity (Oral).[1]

Handling 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid requires a protocol that mitigates two specific risks: acidic irritation to mucous membranes and inhalation of fine particulates during weighing. As a carboxylic acid derivative substituted with a pyrazole and oxolane (tetrahydrofuran) ring, this compound behaves as a significant irritant. In the absence of compound-specific toxicology data, we apply the Precautionary Principle , treating it as a Category 2 Skin/Eye Irritant (H315/H319) and Category 3 Respiratory Irritant (H335) [1, 2].

Risk Assessment & PPE Matrix

The following matrix dictates the required protection based on the specific chemical properties of pyrazole-carboxylic acids.

The "Why" Behind the Gear
  • Eye Protection: Standard safety glasses are insufficient. The carboxylic acid moiety (

    
    ) can cause immediate, stinging damage to the cornea upon contact with dust or concentrated solution. Tight-sealing goggles  prevent dust migration [3].
    
  • Hand Protection: Nitrile provides excellent resistance to organic acids. Double-gloving is mandated during solubilization because organic solvents (e.g., DMSO, Methanol) can permeate gloves, carrying the irritant solute with them.

  • Respiratory: The primary vector of exposure is dust during the weighing process. Engineering controls (Fume Hood) are superior to personal respirators (N95).

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Specification / Rationale
Respiratory Fume Hood (Primary)Class II Type A2 or B2. Sash height < 18 inches.[2]
N95/P100 RespiratorOnly if weighing outside a hood (Strongly Discouraged).
Ocular Chemical Goggles ANSI Z87.1+ rated. Must seal against the face to block dust.
Dermal (Hands) Nitrile Gloves Solid handling: Single layer (min 4 mil). Solution handling: Double gloving recommended.
Body Lab Coat 100% Cotton or Nomex (Fire resistant). Snap closures preferred.
Hygiene Anti-static measures Use an ionizing bar/gun during weighing to prevent "flying" powder.

Operational Protocol: Safe Handling Workflow

This self-validating workflow ensures that at no point is the operator exposed to the open substance outside of engineering controls.

Phase 1: Preparation & Weighing
  • Airflow Verification: Verify fume hood face velocity is between 80–100 fpm using a vane anemometer or the built-in digital monitor.

  • Static Control: Pyrazole derivatives are often fluffy, electrostatic solids. Place an anti-static gun or ionizer inside the hood near the balance.

    • Causality: Static charge causes powder to "jump" onto gloves and cuffs, leading to unnoticed contamination outside the hood.

  • Taring: Tare the vial with the cap on to account for buoyancy, then open only inside the hood.

Phase 2: Solubilization & Transfer
  • Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vial to minimize aerosol displacement.

  • Dissolution: Vortex with the cap tightly sealed .

    • Check: Invert the vial and wipe the threads with a Kimwipe. If the wipe yellows or shows residue, the seal is compromised. Replace the cap.

  • Syringe Transfer: If transferring the liquid, use Luer-lock syringes to prevent needle detachment under pressure.

Phase 3: Decontamination
  • Primary Wipe: Wipe the exterior of the reaction vessel with a methanol-dampened tissue before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately after removing inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE and Engineering controls based on the state of the chemical.

SafetyLogic Start Start: Assess Task State State of Matter? Start->State Solid Solid (Powder) State->Solid High Dust Risk Liquid Solution (Dissolved) State->Liquid Splash Risk Weighing Task: Weighing Solid->Weighing Transfer Task: Syringe/Pipette Liquid->Transfer Control_Hood ENGINEERING CONTROL: Fume Hood Required (Sash <18") Weighing->Control_Hood Mandatory Static Use Anti-Static Gun Weighing->Static Recommended Transfer->Control_Hood If solvent is volatile Control_Glove PPE: Double Nitrile Gloves + Splash Goggles Transfer->Control_Glove

Figure 1: Decision logic for PPE selection. Note that solid handling triggers the highest level of respiratory engineering controls due to dust potential.

Disposal & Emergency Response

Waste Management

Do not dispose of this compound down the drain.[1][3][4] Pyrazole derivatives can be persistent in aquatic environments.

  • Solid Waste: Collect contaminated weigh boats, gloves, and tissues in a bag labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Dispose of solutions in the "Organic Waste" stream.

    • Note: If dissolved in DMSO or DMF, ensure the waste container is compatible (HDPE is preferred over LDPE).

  • Ultimate Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber to handle nitrogen oxides (

    
    ) generated by the pyrazole ring [4].
    
Emergency Procedures
  • Skin Contact: Brush off loose powder before wetting (to prevent increasing absorption area), then wash with soap and water for 15 minutes.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open. The acidic nature requires thorough irrigation to normalize pH.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste bag. Ventilate the area.[1][5][2][3][4][6]

References

  • National Institutes of Health (PubChem). (2025). Safety and Hazards: Pyrazole-3-carboxylic acid derivatives.[7] Retrieved from [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.